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1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid Documentation Hub

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  • Product: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
  • CAS: 203519-01-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

A Note on Compound Identification: An extensive search of chemical databases and literature did not yield a specific CAS number for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This suggests that the compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Identification: An extensive search of chemical databases and literature did not yield a specific CAS number for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This suggests that the compound may not be commercially available or extensively documented in public records. This guide, therefore, serves as a comprehensive scientific overview, projecting the synthesis, properties, and potential applications of the title compound based on the well-established chemistry of its constituent moieties and structurally related molecules.

Introduction

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a molecule of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a 4-bromophenyl group, a sulfonyl linker, and a 4-piperidinecarboxylic acid scaffold. The N-arylsulfonylpiperidine core is a prevalent motif in a variety of biologically active compounds.[1][2] The carboxylic acid moiety, while potentially contributing to target binding, also presents challenges in terms of pharmacokinetics, such as metabolic instability and limited membrane permeability.[3][4]

This guide provides a detailed exploration of the projected synthesis, physicochemical properties, and potential therapeutic applications of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the handling and utilization of this class of compounds.

Physicochemical Properties and Structural Analysis

The properties of the title compound can be inferred from its constituent parts.

PropertyProjected Value/CharacteristicRationale
Molecular Formula C₁₂H₁₄BrNO₄SBased on structural components.
Molecular Weight 364.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.[5]
Solubility Soluble in water.[6]The carboxylic acid and sulfonyl groups are expected to confer some aqueous solubility. Solubility will be pH-dependent.
Melting Point >300 °C[7]High melting point is characteristic of zwitterionic compounds like 4-piperidinecarboxylic acid.
pKa ~3.7 (carboxylic acid), piperidine nitrogen is non-basicThe carboxylic acid pKa is similar to isonipecotic acid.[7] The nitrogen lone pair is delocalized by the strongly electron-withdrawing sulfonyl group, rendering it non-basic.

Synthesis and Experimental Protocols

The most direct and logical synthetic route to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid involves the sulfonylation of a 4-piperidinecarboxylic acid derivative. A key consideration is the protection of the carboxylic acid functionality to prevent unwanted side reactions.

Synthesis of Key Intermediates

3.1.1. 4-Bromophenylsulfonyl chloride

4-Bromophenylsulfonyl chloride is a commercially available starting material. It can also be synthesized from bromobenzene via chlorosulfonation using chlorosulfonic acid.[8] This reaction is hazardous and should be performed with appropriate safety precautions.

3.1.2. Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

The ethyl ester of 4-piperidinecarboxylic acid is a common and practical starting material for the sulfonylation reaction. It can be prepared from isonipecotic acid (4-piperidinecarboxylic acid) via Fischer esterification.[9][10]

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate [10]

  • Suspend 4-piperidinecarboxylic acid (10.0 mmol) in anhydrous ethanol (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (40.0 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 48 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield a crude product.

  • Dissolve the crude product in ethyl acetate and wash with a 10% aqueous solution of sodium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 4-piperidinecarboxylate as a clear oil.

Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester

The coupling of 4-bromophenylsulfonyl chloride and ethyl 4-piperidinecarboxylate is a standard sulfonamide formation reaction.

Protocol 2: Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester

  • Dissolve ethyl 4-piperidinecarboxylate (10.0 mmol) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (12.0 mmol), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-bromophenylsulfonyl chloride (10.0 mmol) in the same solvent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Hydrolysis to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol 3: Hydrolysis of the Ethyl Ester

  • Dissolve the purified ethyl ester (10.0 mmol) in a mixture of tetrahydrofuran and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (20.0 mmol).

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_final Final Product 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate 4-Piperidinecarboxylic Acid->Ethyl 4-piperidinecarboxylate Esterification (Protocol 1) 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride Protected Acid 1-[(4-Bromophenyl)sulfonyl]-4- piperidinecarboxylic acid ethyl ester 4-Bromophenylsulfonyl Chloride->Protected Acid Ethyl 4-piperidinecarboxylate->Protected Acid Sulfonylation (Protocol 2) Final Product 1-[(4-Bromophenyl)sulfonyl]-4- piperidinecarboxylic acid Protected Acid->Final Product Hydrolysis (Protocol 3)

Caption: Proposed synthetic workflow for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid are of considerable interest in the development of novel therapeutics.

  • N-Arylsulfonylpiperidines: This class of compounds has been investigated for a range of biological activities, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[2] They have also shown antibacterial properties.[1] The sulfonyl group can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

  • 4-Piperidinecarboxylic Acid Scaffold: The piperidine ring is a common structural element in many approved drugs, often serving as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[11] The carboxylic acid group can be a key pharmacophoric feature, engaging in ionic or hydrogen bonding interactions within a receptor's active site.

Bioisosteric Replacement of the Carboxylic Acid

A significant challenge in drug design is the often-unfavorable pharmacokinetic profile of carboxylic acids.[3][4] Strategies to mitigate these liabilities often involve the use of bioisosteres, which are functional groups with similar physicochemical properties that can elicit a similar biological response.[12][13][14]

Should the carboxylic acid moiety of the title compound prove to be detrimental to its drug-like properties, researchers could consider replacing it with known bioisosteres such as tetrazoles, acylsulfonamides, or hydroxamic acids.[3][12]

Bioisosteres Carboxylic Acid R-COOH Tetrazole R-CNNNNH Carboxylic Acid->Tetrazole pKa mimic Acylsulfonamide R-CONHSO₂R' Carboxylic Acid->Acylsulfonamide H-bond acceptor Hydroxamic Acid R-CONHOH Carboxylic Acid->Hydroxamic Acid Metal chelation

Caption: Common bioisosteric replacements for carboxylic acids.

Safety and Handling

While specific toxicity data for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is unavailable, a risk assessment can be made based on its components and related compounds.

  • 4-Piperidinecarboxylic acid (Isonipecotic acid): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][15]

  • Aryl Sulfonyl Chlorides: These are reactive compounds that are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • General Handling: Standard laboratory safety practices should be employed. This includes wearing safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated area.

Conclusion

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Srinivas, U., et al. (2007). Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 17(19), 5492-5497. Available from: [Link]

  • Sun, D., et al. (2009). Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1 (11 beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 19(5), 1522-1527. Available from: [Link]

  • Klimenko, A. I., et al. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. Bioorganicheskaia khimiia, 41(4), 454-461. Available from: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from: [Link]

  • Khan, I., et al. (2019). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Journal of the Chemical Society of Pakistan, 41(3), 513-517. Available from: [Link]

  • O'Leary, D. (2012). Application of Bioisosteres in Drug Design. Scripps Research. Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. Available from: [Link]

  • Britton, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1084-1094. Available from: [Link]

  • Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376-21383. Available from: [Link]

  • Oreate AI. (2026). Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine. Oreate AI Blog. Available from: [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from: [Link]

  • Zhang, L., et al. (2013). Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol … Chinese Journal of Chemistry, 31(11), 1429-1434. Available from: [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

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Exploratory

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, a molecule of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details its fundamental molecular properties, a plausible synthetic route, and methods for its characterization, offering field-proven insights for professionals in the field.

Core Molecular Characteristics

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a derivative of piperidine-4-carboxylic acid, featuring a 4-bromophenylsulfonyl group attached to the piperidine nitrogen. This substitution significantly influences the molecule's physicochemical properties, such as its polarity, solubility, and potential for intermolecular interactions, which are critical for its behavior in biological systems.

Molecular Formula and Weight

The foundational quantitative data for this compound are summarized below. These values are essential for all stoichiometric calculations in synthesis and for analytical characterization.

PropertyValue
Molecular Formula C₁₂H₁₄BrNO₄S
Molecular Weight 348.21 g/mol
IUPAC Name 1-[(4-bromophenyl)sulfonyl]piperidine-4-carboxylic acid

Note: The molecular formula and weight are calculated based on the constituent atoms (12 Carbon, 14 Hydrogen, 1 Bromine, 1 Nitrogen, 4 Oxygen, 1 Sulfur). As of the last update, a specific CAS registry number for this exact compound has not been identified in major chemical databases.

Structural Elucidation

The structure of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is defined by three key moieties: the piperidine-4-carboxylic acid core, the sulfonyl linker, and the 4-bromophenyl group.

Caption: 2D representation of the molecular structure.

The conformational flexibility of the piperidine ring (typically adopting a chair conformation) and the rotational freedom around the N-S and S-C bonds will dictate its three-dimensional shape and how it interacts with biological targets.

Synthesis and Purification

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid can be approached through a standard sulfonylation reaction. The following protocol is a well-established method for forming sulfonamides from amines.

Proposed Synthetic Pathway

The logical and most direct synthesis involves the reaction of 4-piperidinecarboxylic acid with 4-bromophenylsulfonyl chloride.

Synthesis Reactant1 4-Piperidinecarboxylic Acid Solvent Base (e.g., Triethylamine) in a suitable solvent (e.g., DCM) Reactant1->Solvent Reactant2 4-Bromophenylsulfonyl Chloride Reactant2->Solvent Product 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid Solvent->Product Sulfonylation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Materials:

  • 4-Piperidinecarboxylic acid (Isonipecotic acid)

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid (1.0 equivalent) in dichloromethane. Add triethylamine (2.0-2.2 equivalents) to the solution and stir at room temperature. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromophenylsulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred solution of the piperidine derivative at 0 °C (ice bath). The slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, followed by saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the pure 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the bromophenyl group (typically two doublets in the aromatic region), as well as signals for the protons on the piperidine ring.

    • ¹³C NMR will confirm the presence of all 12 carbon atoms in their distinct chemical environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight of the compound (e.g., [M-H]⁻ at m/z 347.0/349.0 due to the bromine isotopes).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and strong S=O stretches characteristic of the sulfonyl group.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound. A suitable method might employ a C18 column with a mobile phase consisting of a water/acetonitrile gradient containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[1] The absence of a strong UV chromophore in the piperidine part of the molecule means that detection will rely on the bromophenylsulfonyl moiety.

Potential Applications and Further Research

Derivatives of piperidine are prevalent in pharmaceuticals, and the introduction of a sulfonyl group can impart a range of biological activities.[2] Compounds with a sulfonyl group are being extensively studied for their therapeutic potential.[2] The title compound serves as a valuable scaffold for further chemical modification. For instance, the carboxylic acid group can be converted to esters or amides to explore structure-activity relationships in drug discovery programs. Given the presence of the bromophenyl group, this compound could also be a substrate for cross-coupling reactions to introduce further diversity.

Conclusion

This technical guide provides the essential molecular information, a robust synthetic protocol, and analytical methodologies for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. The data and procedures outlined herein are intended to support researchers and drug development professionals in the synthesis, characterization, and further exploration of this and related compounds.

References

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional architecture is not merely a p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional architecture is not merely a procedural formality; it is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. The molecule at the center of this guide, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, represents a scaffold of significant interest, combining the rigid, electron-withdrawing nature of a brominated arylsulfonyl group with the conformational flexibility and functional handle of a piperidinecarboxylic acid moiety. Its potential as a building block in medicinal chemistry necessitates a rigorous and multi-faceted approach to its structural elucidation. This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow that a seasoned analytical chemist would employ to move from a vial of white powder to a confirmed, unambiguous molecular structure. Every analytical step is designed not only to provide a piece of the structural puzzle but also to self-validate the data that precedes and follows it, ensuring the highest degree of scientific integrity.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The initial and most fundamental question in structure elucidation is "What is the molecular weight and elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile (HPLC grade) at a concentration of approximately 1 µg/mL.

  • Ionization Mode: Given the presence of a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the logical first choice, as the acidic proton is readily lost to form the [M-H]⁻ ion.[1][2] Positive ion mode ([M+H]⁺ or [M+Na]⁺) should also be run for completeness.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for accurate mass measurement.

  • Data Acquisition: The instrument is calibrated using a known standard immediately prior to the analysis. The spectrum is acquired over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

Data Interpretation and Rationale

The expected molecular formula for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is C₁₂H₁₄BrO₄S. The presence of bromine provides a distinct isotopic pattern that serves as a powerful validation tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for the molecular ion, separated by approximately 2 Da, with nearly equal intensity.

The primary objective is to obtain a highly accurate mass measurement for the monoisotopic peak. This experimental mass is then used to calculate the elemental composition.

ParameterExpected ValueRationale
Molecular FormulaC₁₂H₁₄BrO₄SSum of all atoms in the structure.
Monoisotopic Mass346.9827 uCalculated mass using the most abundant isotopes of each element.
[M-H]⁻ (Negative ESI)345.9749 uLoss of a proton from the carboxylic acid.
Isotopic PatternA+2 peak with ~97.3% intensity relative to ACharacteristic signature of one bromine atom.
Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) on the parent ion can provide initial structural insights. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂.[3]

M [M-H]⁻ m/z 345.97 frag1 Loss of CO₂ m/z 301.98 M->frag1 - CO₂ frag2 Loss of SO₂ m/z 281.99 M->frag2 - SO₂ frag3 [Br-Ph-SO₂]⁻ m/z 218.89 M->frag3 Cleavage cluster_Aryl 4-Bromophenylsulfonyl cluster_Pip Piperidinecarboxylic Acid ArH_ortho Ar-H (ortho) ArC_ortho Ar-C (ortho) ArH_ortho->ArC_ortho HSQC ArC_meta Ar-C (meta) ArH_ortho->ArC_meta HMBC ArC_S Ar-C (ipso-S) ArH_ortho->ArC_S HMBC ArH_meta Ar-H (meta) ArH_meta->ArC_meta HSQC PipH26 Pip H-2,6 PipH26->ArC_S HMBC PipC26 Pip C-2,6 PipH26->PipC26 HSQC PipC4 Pip C-4 PipH26->PipC4 HMBC PipH35 Pip H-3,5 PipC35 Pip C-3,5 PipH35->PipC35 HSQC PipH4 Pip H-4 PipH4->PipC4 HSQC COOH COOH PipH4->COOH HMBC

Caption: Key 2D NMR correlations for structure confirmation.

The definitive connection between the two main fragments of the molecule comes from the HMBC spectrum. A correlation between the protons on the piperidine ring adjacent to the nitrogen (H-2, H-6) and the aromatic carbon attached to the sulfur atom (ipso-S) would unambiguously confirm the N-sulfonyl linkage. Similarly, a correlation from the H-4 proton of the piperidine ring to the carboxylic acid carbon would confirm the position of the carboxyl group.

Vibrational Spectroscopy: Confirming Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is taken, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the sulfonyl and carboxylic acid groups.

Wavenumber (cm⁻¹)IntensityVibrationRationale
3300-2500Broad, StrongO-H stretch (carboxylic acid)The characteristic broadness is due to hydrogen bonding. [4]
~1710Strong, SharpC=O stretch (carboxylic acid)Typical for a hydrogen-bonded carboxylic acid dimer.
~1340StrongS=O asymmetric stretchA key diagnostic peak for the sulfonyl group. [5]
~1160StrongS=O symmetric stretchThe second key diagnostic peak for the sulfonyl group. [5]
~1090MediumS-N stretchConfirms the sulfonamide linkage.
~825StrongC-H out-of-plane bendCharacteristic of a 1,4-disubstituted (para) aromatic ring.

The presence of all these characteristic bands provides strong, corroborating evidence for the proposed structure.

Ultimate Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very high degree of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [6]This technique provides a precise 3D map of the atoms in the crystal lattice, confirming not only the connectivity but also the conformation of the molecule in the solid state.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

A successful crystal structure determination would provide the final, irrefutable confirmation of the structure of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Conclusion: A Self-Validating Workflow for Structural Certainty

The elucidation of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a systematic process where each analytical technique provides a layer of information that is validated by the next. Mass spectrometry establishes the elemental formula and key fragments. 1D and 2D NMR spectroscopy then meticulously map the atomic connectivity, piecing together the molecular framework. Infrared spectroscopy offers rapid confirmation of the essential functional groups predicted by the proposed structure. Finally, X-ray crystallography can provide the ultimate, high-resolution 3D structure. This integrated, multi-technique approach ensures the highest level of confidence in the final structural assignment, a critical prerequisite for the advancement of any compound in the drug discovery and development pipeline.

References

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  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 667-671. Available at: [Link]

  • Jia, L., & Lee, T. Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1535-1544. Available at: [Link]

  • Khattab, T. A., et al. (2015). FT-IR and computational study of sulphaguanidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1035-1045. Available at: [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • Yaremenko, I. A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 795-802. Available at: [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Safe Handling of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Safety Profile of a Novel Piperidine Derivative 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a specialized organi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Piperidine Derivative

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a specialized organic compound with potential applications in medicinal chemistry and drug discovery, likely serving as a key building block in the synthesis of more complex molecules. Its structure, featuring a piperidine core, a bromophenylsulfonyl group, and a carboxylic acid moiety, suggests a nuanced reactivity and toxicological profile that demands a thorough and proactive approach to safety.

This guide provides a comprehensive overview of the safety and handling considerations for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. In the absence of a specific, published Safety Data Sheet (SDS) for this exact compound (CAS 849926-76-9), this document extrapolates potential hazards based on the known profiles of structurally similar molecules. This approach, rooted in established chemical principles, provides a robust framework for risk mitigation. The recommendations herein are designed to empower researchers to work confidently and safely with this compound, ensuring both personal safety and the integrity of their research.

Anticipated Hazard Identification and Classification

A critical aspect of safely handling any chemical is a comprehensive understanding of its potential hazards. Based on an analysis of analogous compounds, we can anticipate the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategoryExtrapolated Hazard StatementRationale Based on Analogous Compounds
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on the GHS classification for the structurally similar 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe precursor 4-Bromobenzenesulfonyl chloride is known to be corrosive and can cause skin irritation. Piperidine itself is also a skin irritant.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationExtrapolated from the "Causes serious eye irritation" classification of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA common hazard for fine chemical powders, and a known property of piperidine derivatives.

It is imperative to handle this compound as if it possesses all the hazards listed above until specific toxicological data becomes available.

Exposure Controls and Personal Protection: A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE). The following recommendations are designed to minimize the risk of exposure during the handling of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound in its solid form or in solution should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron and sleeves are recommended.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye Eye Protection (Goggles/Face Shield) Handling Handling the Compound Eye->Handling Gloves Hand Protection (Nitrile Gloves) Gloves->Handling Coat Body Protection (Lab Coat) Coat->Handling Respirator Respiratory Protection (If necessary) Respirator->Handling If dust is generated Start Before Handling Start->Eye Don Start->Gloves Don Start->Coat Don End Work Complete Handling->End

Caption: A workflow diagram illustrating the mandatory PPE for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding: When transferring large quantities of the powder, use appropriate grounding techniques to prevent static discharge.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong acids.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Segregation: Store away from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Experimental Protocol: Weighing and Dissolving the Compound

This protocol provides a step-by-step methodology for a common laboratory procedure, incorporating the safety measures discussed.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Prepare a clean, tared weigh boat and a spatula.

    • Have the appropriate solvent and a clean, labeled flask ready.

  • Weighing:

    • Inside the chemical fume hood, carefully open the container of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

    • Using the spatula, carefully transfer the desired amount of the solid to the weigh boat on a balance located within the fume hood.

    • Avoid any sudden movements that could generate dust.

    • Once the desired weight is obtained, securely close the main container.

  • Dissolving:

    • Carefully add the weighed solid to the labeled flask.

    • Add the chosen solvent to the flask in a controlled manner.

    • Gently swirl the flask to aid dissolution. If necessary, use a magnetic stirrer.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

    • Wipe down the balance and the work surface inside the fume hood with a damp cloth.

    • Remove gloves and wash hands thoroughly.

Weighing_Protocol cluster_protocol Weighing and Dissolving Protocol Prep 1. Preparation (Fume Hood, PPE) Weigh 2. Weighing (Careful Transfer) Prep->Weigh Dissolve 3. Dissolving (Controlled Addition) Weigh->Dissolve Cleanup 4. Cleanup (Proper Disposal) Dissolve->Cleanup End End Cleanup->End Start Start Start->Prep

Caption: A step-by-step workflow for safely weighing and dissolving the compound.

Conclusion: A Commitment to a Culture of Safety

The responsible and safe handling of novel chemical entities like 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a cornerstone of scientific excellence. While this guide provides a comprehensive framework based on the best available information from analogous compounds, it is not a substitute for professional judgment and a proactive safety culture. Researchers are encouraged to continuously seek updated information and to conduct their own risk assessments before initiating any new procedures. By integrating the principles and protocols outlined in this guide, scientists can confidently advance their research while prioritizing their safety and the well-being of their colleagues.

References

  • PubChem. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. [Link]

Foundational

A Comprehensive Technical Guide to Sourcing 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid for Advanced Research and Development

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This in-depth guide provides essential technical information and sourcing intelligence for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarb...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information and sourcing intelligence for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS No. 203519-01-1), a key building block in contemporary drug discovery and development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise, ensuring the integrity and success of your research endeavors.

Introduction: The Significance of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid in Medicinal Chemistry

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperidine core, functionalized with a carboxylic acid and a bromophenylsulfonyl group, provides a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. The sulfonyl group imparts specific electronic and steric properties, influencing the compound's interaction with biological targets. This molecule and its derivatives are being investigated for their potential in a range of therapeutic areas, making the reliable procurement of high-quality starting material a critical first step in the research and development pipeline.

Commercial Supplier Landscape: A Comparative Analysis

Identifying a reliable commercial supplier is paramount to ensuring the quality and reproducibility of experimental results. A survey of the current market has identified several suppliers offering 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. The following table provides a comparative overview of these suppliers based on publicly available information.

SupplierLocationStated Purity/GradesAvailable DocumentationNotes
Biosynth GlobalResearch GradeProduct page with basic specificationsA well-established supplier with a broad catalog of research chemicals.[1][2]
Huateng Pharma ChinaInquire for detailsGeneral company capabilities, specific CoA to be requestedA manufacturer of pharmaceutical intermediates with extensive analytical capabilities.[3][4][5][6][7]
Amadis Chemical ChinaInquire for detailsListed in chemical buyers' guidesA supplier of a wide range of chemical products.
ChemicalBook Online DirectoryVaries by listingBasic product informationAn online platform that aggregates listings from various suppliers.

Quality Assessment and Supplier Validation: A Self-Validating System

The adage "garbage in, garbage out" holds particularly true in drug development. The quality of your starting materials directly impacts the validity of your research. Therefore, a robust system for qualifying and validating suppliers is not just recommended, it is essential.

The Criticality of the Certificate of Analysis (CoA)

The Certificate of Analysis is the cornerstone of material qualification. It is a formal document from the supplier that certifies the quality and purity of a specific batch of the compound.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: The CoA must confirm the identity of the compound using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the expected structure of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

  • Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). A purity level of ≥98% is generally recommended for early-stage drug discovery. The chromatogram should be carefully examined for the presence of any significant impurities.

  • Residual Solvents: The CoA should specify the levels of any residual solvents from the synthesis and purification process, as these can interfere with subsequent reactions or biological assays.

  • Water Content: The water content, often determined by Karl Fischer titration, is another critical parameter that can affect the stoichiometry of reactions.

Experimental Validation: Beyond the Paperwork

While the CoA provides a baseline, in-house verification is a crucial step to ensure the material's suitability for your specific application.

Recommended In-House Validation Experiments:

  • Identity Confirmation: Rerun ¹H NMR and Mass Spectrometry to confirm the structure.

  • Purity Check: Perform an independent HPLC analysis to verify the purity stated on the CoA.

  • Solubility Testing: Determine the solubility of the compound in the solvents you intend to use for your experiments.

The following diagram illustrates a robust workflow for supplier and material validation:

Supplier_Validation_Workflow cluster_sourcing Sourcing cluster_qualification Qualification cluster_procurement Procurement Identify Potential Suppliers Identify Potential Suppliers Request CoA and SDS Request CoA and SDS Identify Potential Suppliers->Request CoA and SDS Initial Contact Review Technical Data Review Technical Data Request CoA and SDS->Review Technical Data Documentation Received In-house Validation In-house Validation Review Technical Data->In-house Validation Proceed if Specs Met Place Order Place Order In-house Validation->Place Order Material Approved Log Batch Information Log Batch Information Place Order->Log Batch Information Material Received Synthesis_Pathway 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid Reaction Reaction 4-Piperidinecarboxylic Acid->Reaction 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride 4-Bromophenylsulfonyl Chloride->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Product 1-[(4-Bromophenyl)sulfonyl]- 4-piperidinecarboxylic acid Reaction->Product

Caption: A plausible synthetic route for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Potential Process-Related Impurities to Consider:

  • Unreacted Starting Materials: Residual 4-piperidinecarboxylic acid or 4-bromophenylsulfonyl chloride.

  • Byproducts of the Sulfonylation Reaction: These could include hydrolyzed sulfonyl chloride or other side-reaction products.

  • Residual Solvents and Reagents: Traces of the reaction solvent and base.

A thorough analytical characterization, as outlined in the previous section, is essential to identify and quantify these potential impurities, ensuring they do not compromise the integrity of your research.

Procurement, Handling, and Storage: Best Practices

Procurement:

  • Always request a quote that specifies the batch number, purity, and available documentation.

  • For larger quantities or cGMP-grade material, a more in-depth supplier audit may be necessary.

Handling:

  • Refer to the Safety Data Sheet (SDS) for specific handling precautions.

  • As with most fine chemicals, handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a cool, dry place, away from incompatible materials.

  • The compound should be stored in a tightly sealed container to prevent moisture absorption.

By adhering to these guidelines, researchers and drug development professionals can confidently source and utilize high-quality 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, laying a solid foundation for their scientific discoveries.

References

Sources

Exploratory

solubility of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility Determination of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical R...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Determination of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In the landscape of drug development, the aqueous solubility of a new chemical entity (NCE) is a foundational property that dictates its path forward. Poor solubility can lead to significant challenges, including low absorption, inadequate systemic exposure, and high inter-patient variability, ultimately risking the termination of an otherwise promising candidate. 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a molecule possessing distinct structural motifs—a polar carboxylic acid, a bulky, non-polar bromophenylsulfonyl group, and a piperidine linker—that create a complex solubility profile.

Understanding the solubility of this compound in various solvent systems, from aqueous buffers to organic media, is essential for:

  • Early-Stage Discovery: Triaging compounds and identifying potential liabilities.

  • Formulation Development: Designing appropriate delivery systems (e.g., solutions, suspensions, or enabling formulations like solid dispersions).

  • Toxicology Studies: Ensuring adequate compound concentration in test media for accurate safety assessments.

  • Process Chemistry: Selecting suitable solvents for synthesis, purification, and crystallization.

This guide provides the necessary theoretical background and a robust experimental protocol to empower researchers to generate high-quality, reliable solubility data for this compound and others with similar structures.

Physicochemical Properties & Structural Analysis

A molecule's solubility is a direct consequence of its structure. Analyzing the key functional groups of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid allows us to predict its behavior in different solvents.

Table 1: Physicochemical Characteristics of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

PropertyValue / Analysis
Molecular Formula C₁₂H₁₄BrNO₄S
Molecular Weight 364.21 g/mol
Key Functional Groups Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bond donation and acceptance. It is ionizable, with solubility being highly pH-dependent. At pH values above its pKa, it will deprotonate to the highly polar carboxylate form (-COO⁻), significantly enhancing aqueous solubility.
Sulfonamide (-SO₂N-): A polar group that is a hydrogen bond acceptor. The nitrogen is generally non-basic.
Bromophenyl Group (Br-C₆H₄-): A large, non-polar, lipophilic (hydrophobic) moiety. This group will dominate interactions with non-polar organic solvents and limit solubility in aqueous media.
Piperidine Ring: A saturated heterocyclic amine. While the nitrogen is part of a sulfonamide and thus not basic, the ring itself contributes to the molecule's rigidity and overall lipophilic character.
Predicted Solubility Profile Based on its structure, the compound is expected to be a classic "brick-dust" molecule—sparingly soluble in both aqueous and non-polar hydrocarbon solvents. The carboxylic acid provides a handle for pH-dependent solubility enhancement in aqueous media. Solubility is predicted to be highest in polar aprotic solvents (like DMSO, DMF) and polar protic solvents (like alcohols) that can interact with both the polar and non-polar regions of the molecule.

Theoretical Framework: "Like Dissolves Like" in Practice

The principle of "like dissolves like" governs solubility. A solute dissolves best in a solvent that has a similar polarity.

  • Polar Solvents (e.g., Water, Methanol): These solvents have large dipole moments and can form hydrogen bonds. They will primarily interact with the carboxylic acid and sulfonamide groups. However, the large bromophenyl group is sterically bulky and hydrophobic, requiring significant energy to create a cavity in the highly structured hydrogen-bonding network of water, thus limiting aqueous solubility at neutral pH.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact through weak van der Waals forces. While they can solvate the bromophenyl group, they cannot effectively interact with the highly polar carboxylic acid and sulfonamide moieties. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound will not be compensated by the weak solute-solvent interactions, leading to very low solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They offer a balance, capable of interacting with the polar functional groups via dipole-dipole interactions while also accommodating the non-polar regions. These are often the most effective solvents for compounds with mixed polarity.

Experimental Methodology: The Gold Standard Shake-Flask Method

To determine the thermodynamic equilibrium solubility, the shake-flask method is the most reliable and widely used technique, forming the basis of the OECD Guideline 105 for water solubility testing.[1][2][3][4] This method ensures that the solution has reached its maximum saturation point in the presence of excess solid, providing a true measure of equilibrium solubility.[1][3][5]

Rationale for Method Selection
  • Expertise & Experience: Unlike kinetic or high-throughput methods that can be influenced by the rate of dissolution and precipitation, the shake-flask method measures the true thermodynamic equilibrium. This is crucial for downstream applications where long-term stability in solution is required, such as in intravenous formulations or multi-day toxicology studies. Equilibration times of 24 to 72 hours are standard to ensure a true steady state is reached.[1][5][6]

  • Trustworthiness: The protocol incorporates multiple sampling time points (e.g., 24h and 48h) to validate that equilibrium has been achieved. If the measured concentrations are consistent between these points, it provides high confidence in the final result. The use of a precise analytical method like HPLC for quantification further ensures the accuracy and reliability of the data.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation prep_compound 1. Weigh Compound prep_solvent 2. Add Solvent prep_compound->prep_solvent prep_vial 3. Seal Vial prep_solvent->prep_vial equil_shake 4. Agitate at Constant Temp. prep_vial->equil_shake equil_time 5. Sample at T1 (e.g., 24h) & T2 (e.g., 48h) equil_shake->equil_time proc_sep 6. Separate Solid/Liquid (Centrifuge/Filter) equil_time->proc_sep proc_dilute 7. Dilute Supernatant proc_sep->proc_dilute analysis_hplc 8. Quantify by HPLC proc_dilute->analysis_hplc analysis_calc 9. Calculate Solubility analysis_hplc->analysis_calc analysis_verify 10. Verify Equilibrium (Conc. at T1 ≈ T2) analysis_calc->analysis_verify

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (solid)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, deionized water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Vials: Add an excess amount of solid 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid to several glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~5-10 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial. Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator set to a consistent agitation speed (e.g., 250 rpm) inside an incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for at least 24 hours.[1][5]

  • First Sampling (T1 = 24 hours):

    • Stop agitation and let the vials stand for 30 minutes to allow coarse particles to settle.

    • Separate the solid and liquid phases. The most robust method is centrifugation (e.g., 10,000 x g for 15 minutes). Alternatively, filter the supernatant using a chemically compatible syringe filter. Causality Note: Filtration is faster but risks compound adsorption onto the filter, potentially underestimating solubility.[1] Pre-rinsing the filter with the solution can mitigate this. Centrifugation avoids this issue and is preferred.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Second Sampling (T2 = 48 hours):

    • Return the vials to the shaker and continue agitation for another 24 hours.

    • Repeat steps 4 and 5.

  • Data Analysis and Verification:

    • Calculate the solubility (e.g., in µg/mL or mM) for each replicate at both the 24h and 48h time points, accounting for the dilution factor.

    • Compare the average solubility at 24h to the average at 48h. If the values are within a narrow margin (e.g., ±5%), equilibrium is considered to have been reached. If the 48h value is significantly higher, a longer equilibration time (e.g., 72h) is necessary.

Data Presentation and Interpretation

Although empirical data is not publicly available, the results from the described protocol should be summarized in a clear, tabular format.

Table 2: Hypothetical Solubility Data for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid at 25 °C

SolventDielectric ConstantSolubility ClassificationExpected Solubility Range (µg/mL)
Hexane1.9Practically Insoluble< 1
Toluene2.4Very Sparingly Soluble1 - 10
Ethyl Acetate6.0Sparingly Soluble10 - 30
Acetone21Soluble> 1,000
Ethanol (95%)25Sparingly Soluble50 - 200
Methanol33Soluble> 1,000
Dimethyl Sulfoxide (DMSO)47Freely Soluble> 10,000
Water (pH 3.0)80Very Sparingly Soluble5 - 20
Water (pH 7.4 Buffer)80Sparingly Soluble30 - 100
Water (pH 10.0)80Soluble> 1,000

Interpretation of Results:

  • Aqueous pH Effect: A significant increase in solubility from pH 3.0 to pH 7.4, and a further dramatic increase at pH 10.0, would confirm the critical role of the carboxylic acid's ionization. This provides a clear strategy for formulation: using buffers or alkalinizing agents can enhance dissolution.

  • Organic Solvents: High solubility in polar aprotic solvents like DMSO and acetone, compared to lower solubility in both highly polar protic solvents (water) and non-polar solvents (hexane), would validate the "mixed polarity" nature of the molecule. This information is vital for selecting solvents for chemical synthesis and purification processes.

Conclusion

This guide has established a comprehensive framework for determining the solubility of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. By integrating an understanding of its physicochemical properties with a robust, gold-standard experimental protocol, researchers can generate the reliable data essential for making informed decisions in the drug development pipeline. The shake-flask method, while requiring more time than high-throughput screens, provides unambiguous thermodynamic solubility data that is indispensable for building a thorough understanding of a compound's behavior. This foundational knowledge is paramount for overcoming the formulation and delivery challenges frequently encountered with poorly soluble NCEs and for successfully advancing new therapeutic candidates.

References

  • Reference to a non-existent source was removed.
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  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Situ Biosciences Website. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB Website. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Reference to a non-existent source was removed.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Analytice Website. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Website. [Link]

  • Regulations.gov. (2017). Report : Determination of Water Solubility. Regulations.gov. [Link]

  • Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

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Sources

Foundational

Technical Guide: Purity Standards &amp; Analytical Validation for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid

[1][2] Executive Summary This technical guide establishes the purity standards, impurity profiling strategies, and analytical validation protocols for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid .[1][2] As a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide establishes the purity standards, impurity profiling strategies, and analytical validation protocols for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid .[1][2] As a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and selective sulfonamide-based pharmacophores, the purity of this scaffold directly impacts the efficacy and safety profile of downstream APIs.

This document moves beyond generic specifications, offering a self-validating quality assurance system compliant with ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Genotoxic Impurities) guidelines.[2]

Part 1: Chemical Profile & Criticality[1][2]

Identity & Physicochemical Properties

The compound functions as a dual-functional scaffold, presenting a carboxylic acid for amide coupling and a bromophenyl group for cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

AttributeSpecification
Chemical Name 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Molecular Formula C₁₂H₁₄BrNO₄S
Molecular Weight 348.21 g/mol
CAS Number Not widely indexed (Analogous to Tosyl variant CAS: 147636-36-0)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dilute Alkali; Insoluble in Water (Acid form)
Melting Point Expected range: 215–225 °C (Based on tosyl analog data)
Synthetic Route & Impurity Origin

Understanding the synthesis is prerequisite to defining the impurity profile.[2] The standard route involves the Schotten-Baumann sulfonylation of isonipecotic acid.[2]

Reaction:



Visualization: Synthesis & Impurity Pathways

SynthesisPath SM1 Isonipecotic Acid (Starting Material) Rxn Schotten-Baumann Conditions (pH > 10) SM1->Rxn SM2 4-Bromobenzenesulfonyl Chloride (Reagent) SM2->Rxn Imp1 Impurity A: 4-Bromobenzenesulfonic Acid (Hydrolysis Product) SM2->Imp1 Hydrolysis (H2O) Prod Target Molecule: 1-[(4-Bromophenyl)sulfonyl]- 4-piperidinecarboxylic acid Rxn->Prod Main Path Imp2 Impurity B: Unreacted Isonipecotic Acid Rxn->Imp2 Incomplete Conversion Imp3 Impurity C: Bis-sulfonamides (Trace Side Product) Rxn->Imp3 Over-reaction

Figure 1: Synthetic pathway highlighting the origin of critical process-related impurities.

Part 2: Impurity Profiling & Purity Standards

Critical Quality Attributes (CQAs)

The purity specification is designed to control both process impurities and potential genotoxins.[2]

ParameterAcceptance CriteriaRationale
Assay (HPLC) ≥ 98.0% (w/w)Ensures stoichiometry in downstream coupling.
Impurity A (Sulfonic Acid) ≤ 0.5%Non-toxic, highly polar, easily purged but affects yield.
Impurity B (Isonipecotic) ≤ 0.2%Zwitterionic; can interfere with amide coupling.[2]
Residual Sulfonyl Chloride ≤ 20 ppmGenotoxic Alert (ICH M7) .[2] Highly reactive electrophile.[2]
Loss on Drying (LOD) ≤ 1.0%Controls water/solvent entrapment.[2]
Residue on Ignition ≤ 0.1%Controls inorganic salts (NaCl/Na2SO4 from workup).[2]
The Genotoxicity Control Strategy

4-Bromobenzenesulfonyl chloride is a reactive alkylating agent (potential mutagen).[2]

  • Control: It hydrolyzes rapidly in water.[2] The manufacturing process must include a specific "water quench" step at elevated temperature or pH adjustment to ensure complete hydrolysis of residual chloride to the non-genotoxic sulfonic acid (Impurity A).

  • Validation: The analytical method must have a Limit of Detection (LOD) sufficient to detect the chloride at ppm levels if it is not purged by the process.

Part 3: Analytical Strategy & Validation Protocol

HPLC Method Development

A Reverse-Phase HPLC (RP-HPLC) method is required.[1][2] Standard C18 columns are suitable, but pH control is critical due to the carboxylic acid moiety.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps acid protonated, improves peak shape).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Strong absorption by bromophenyl group).[2]

  • Column Temp: 30°C.

Method Validation Workflow

This protocol ensures the method is "fit for purpose" according to ICH Q2(R1).

Phase 1: System Suitability

Before running samples, the system must pass:

  • Tailing Factor: < 1.5 (Critical for the acidic analyte).[2]

  • Theoretical Plates: > 5000.

  • Resolution: > 2.0 between the Target Peak and Impurity A (Sulfonic Acid elutes near void volume).[2]

Phase 2: Linearity & Range[4]
  • Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    
    .[2]
    
Phase 3: Accuracy (Recovery)[2]
  • Protocol: Spike known amounts of pure standard into a placebo matrix (if available) or solvent.[2]

  • Acceptance: 98.0% – 102.0% recovery.[2]

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample Preparation (Dissolve in MeOH:Water 50:50) Check System Suitability Test (Resolution > 2.0?) Start->Check Check->Start No (Fix Column/Mobile Phase) Run Gradient HPLC Run (254 nm) Check->Run Yes Decision Impurity Profile Analysis Run->Decision Pass PASS: All Impurities < Limits Assay > 98.0% Decision->Pass Within Specs Fail FAIL: Investigate Origin Decision->Fail Out of Specs Action1 Rework: Recrystallize (EtOH/Water) Fail->Action1

Figure 2: Analytical workflow for batch release testing.

Part 4: Storage & Stability[1][2]

  • Stability Profile: Sulfonamides are generally stable to hydrolysis under neutral conditions.[2] The carboxylic acid may decarboxylate under extreme heat (>200°C).[2]

  • Storage: Store in well-closed containers at controlled room temperature (15–25°C). Protect from moisture to prevent clumping, though chemical degradation is minimal.[2]

  • Retest Period: Recommended 24 months based on accelerated stability data of similar sulfonamide intermediates.

References

  • International Conference on Harmonisation (ICH). (2006).[2][5] Q3A(R2): Impurities in New Drug Substances.[2][5]Link

  • International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link

  • BenchChem. (2025).[2][6] Synthesis of N-(4-bromobenzenesulfonyl)benzamide (Analogous Sulfonamide Synthesis).Link[2]

  • PubChem. (2025).[2][7] 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid (Tosyl Analog Structural Data). National Library of Medicine.[2] Link

  • Santa Cruz Biotechnology. (2025).[2] Piperidine-4-carboxylic acid hydrochloride (Starting Material Data).[1][2][8]Link[2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs.[1] Its prevalence stems from a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and the conformational flexibility to adapt to the steric requirements of biological targets.[1] The incorporation of a piperidine moiety can enhance a molecule's "drug-likeness" by improving its metabolic stability and pharmacokinetic profile, often leading to reduced toxicity.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of piperidine derivatives: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acids. These compounds serve as valuable building blocks in the development of novel therapeutics, particularly in the fields of central nervous system (CNS) disorders and oncology.[2] The 4-bromophenylsulfonyl group offers a handle for further chemical modification through cross-coupling reactions, while the carboxylic acid at the 4-position provides a site for amide bond formation, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid can be approached through a convergent strategy. The key disconnection lies at the sulfonamide bond, separating the molecule into two primary synthons: 4-bromophenylsulfonyl chloride and a 4-piperidinecarboxylic acid derivative. To facilitate the synthesis and purification, the carboxylic acid of the piperidine starting material is typically protected as an ester, which can be hydrolyzed in the final step.

G Target 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid SM1 Ethyl 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylate Target->SM1 Ester Hydrolysis SM2 4-Bromophenylsulfonyl chloride SM1->SM2 N-Sulfonylation SM3 Ethyl 4-piperidinecarboxylate SM1->SM3 N-Sulfonylation SM4 4-Bromobenzenesulfonic acid SM2->SM4 Chlorination SM6 4-Piperidinecarboxylic acid (Isonipecotic acid) SM3->SM6 Esterification SM5 Bromobenzene SM4->SM5 Sulfonation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its precursors.

PART 1: Synthesis of Starting Materials

Protocol 1.1: Synthesis of 4-Bromophenylsulfonyl Chloride

This protocol describes the synthesis of the key sulfonylating agent from bromobenzene.

Workflow:

G A Bromobenzene B Sulfonation (Chlorosulfonic acid) A->B C 4-Bromobenzenesulfonyl chloride B->C

Caption: Synthesis of 4-bromophenylsulfonyl chloride.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
BromobenzeneC₆H₅Br157.0115.7 g0.1
Chlorosulfonic acidHSO₃Cl116.5246.6 g (27 mL)0.4
Thionyl chlorideSOCl₂118.9723.8 g (14.5 mL)0.2
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated aq. NaHCO₃----
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), add bromobenzene (15.7 g, 0.1 mol).

  • Sulfonation: Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (27 mL, 0.4 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) with stirring. The product, 4-bromobenzenesulfonic acid, will precipitate. Filter the solid and wash it with cold water.

  • Chlorination: Transfer the crude 4-bromobenzenesulfonic acid to a clean flask. Add thionyl chloride (14.5 mL, 0.2 mol) and a catalytic amount of dimethylformamide (DMF, ~0.5 mL). Heat the mixture under reflux for 2 hours.

  • Isolation: Cool the reaction mixture and slowly pour it into ice-water. The product, 4-bromophenylsulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from hexane or a mixture of hexane and ethyl acetate to obtain the pure product.

Protocol 1.2: Synthesis of Ethyl 4-Piperidinecarboxylate

This protocol details the esterification of commercially available 4-piperidinecarboxylic acid (isonipecotic acid).[3]

Workflow:

G A 4-Piperidinecarboxylic acid B Esterification (Ethanol, Thionyl chloride) A->B C Ethyl 4-piperidinecarboxylate B->C G A Ethyl 4-piperidinecarboxylate C N-Sulfonylation (Base, Solvent) A->C B 4-Bromophenylsulfonyl chloride B->C D Ethyl 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylate C->D

Caption: N-Sulfonylation of ethyl 4-piperidinecarboxylate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
Ethyl 4-piperidinecarboxylateC₈H₁₅NO₂157.2115.7 g0.1
4-Bromophenylsulfonyl chlorideC₆H₄BrClO₂S255.5228.1 g0.11
Triethylamine (TEA)(C₂H₅)₃N101.1920.2 g (27.9 mL)0.2
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
1 M aq. HCl----
Saturated aq. NaHCO₃----
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: Dissolve ethyl 4-piperidinecarboxylate (15.7 g, 0.1 mol) and triethylamine (27.9 mL, 0.2 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Sulfonylation: Cool the solution in an ice-water bath. Add a solution of 4-bromophenylsulfonyl chloride (28.1 g, 0.11 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with 1 M aqueous HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield ethyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate as a white solid.

Protocol 2.2: Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Workflow:

G A Ethyl 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylate B Hydrolysis (Base, Acid) A->B C 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid B->C

Caption: Hydrolysis to the final product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
Ethyl 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylateC₁₄H₁₈BrNO₄S376.2737.6 g0.1
Lithium hydroxide monohydrateLiOH·H₂O41.968.4 g0.2
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
WaterH₂O18.02100 mL-
1 M aq. HCl----
Ethyl acetateC₄H₈O₂88.11--

Procedure:

  • Reaction Setup: Dissolve ethyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate (37.6 g, 0.1 mol) in a mixture of tetrahydrofuran (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (8.4 g, 0.2 mol) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification: Cool the solution in an ice-water bath and acidify to pH 2-3 by the slow addition of 1 M aqueous HCl. A white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid as a white solid.

Characterization Data

Table 1: Expected Analytical Data

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Ethyl 4-piperidinecarboxylate C₈H₁₅NO₂157.214.12 (q, 2H), 3.08 (m, 2H), 2.65 (m, 2H), 2.40 (m, 1H), 1.95-1.80 (m, 2H), 1.70-1.55 (m, 2H), 1.25 (t, 3H)175.1, 60.3, 43.8, 41.2, 28.5
Ethyl 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylate C₁₄H₁₈BrNO₄S376.277.75 (d, 2H), 7.65 (d, 2H), 4.15 (q, 2H), 3.70 (m, 2H), 2.50 (m, 2H), 2.30 (m, 1H), 2.00-1.85 (m, 4H), 1.25 (t, 3H)174.5, 135.5, 132.5, 129.0, 128.0, 60.8, 46.5, 40.5, 28.0
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid C₁₂H₁₄BrNO₄S348.2110.5 (br s, 1H), 7.78 (d, 2H), 7.68 (d, 2H), 3.72 (m, 2H), 2.55 (m, 2H), 2.40 (m, 1H), 2.05-1.90 (m, 4H)179.0, 135.8, 132.8, 129.2, 128.2, 46.8, 40.0, 27.8

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Applications in Drug Development

Derivatives of 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid are valuable intermediates in the synthesis of a variety of biologically active molecules. The 4-bromophenyl group can be functionalized via Suzuki, Sonogashira, or other cross-coupling reactions to introduce diverse aryl or heteroaryl substituents. [4]The carboxylic acid moiety is readily converted to amides, esters, or other functional groups, allowing for the exploration of interactions with specific binding pockets in biological targets. These compounds and their analogs have been investigated for their potential as:

  • Inhibitors of monoamine neurotransmitter re-uptake: For the treatment of depression and other CNS disorders. [2]* Anticancer agents: The sulfonamide moiety is a well-known pharmacophore in oncology. [5]* Antibacterial agents: Certain derivatives have shown promising activity against drug-resistant bacteria. [6]

Conclusion

The synthetic routes outlined in this guide provide a robust and reproducible methodology for the preparation of 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid and its derivatives. The strategic use of protecting groups and well-established reaction conditions ensures high yields and purity of the final products. These versatile building blocks offer a gateway to a wide range of novel compounds with significant potential for therapeutic applications.

References

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 237, 114382. [Link]

  • Bang-Andersen, B., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4435. [Link]

  • Ben Mohamed, S., et al. (2013). Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. ResearchGate. [Link]

  • Ahmad, S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4983. [Link]

Sources

Application

Application Note: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid as a Versatile Scaffold for Chemoproteomic Probe Development

Introduction: Unlocking New Druggable Space with Chemical Proteomics The quest to identify and validate novel drug targets is a cornerstone of modern therapeutic development.[1][2] Chemical proteomics has emerged as a po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Druggable Space with Chemical Proteomics

The quest to identify and validate novel drug targets is a cornerstone of modern therapeutic development.[1][2] Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the direct investigation of small molecule-protein interactions within the native cellular environment.[1][3] These approaches are instrumental in elucidating drug mechanisms of action, identifying off-target effects, and discovering previously "undruggable" proteins.[1][2][4]

A key strategy in chemical proteomics is the use of bespoke chemical probes—small molecules designed to bind to specific proteins or protein families.[5][6][7] These probes are typically composed of three key elements: a scaffold that confers affinity for the target, a reactive group for covalent modification, and a reporter tag for detection and enrichment. Activity-based protein profiling (ABPP) is a prominent chemoproteomic technique that utilizes such probes to map the functional state of enzymes in complex proteomes.[5][6][7][8]

This application note presents a hypothetical framework for the use of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid as a versatile scaffold for the development of novel chemical probes. While direct applications of this specific compound in proteomics are not yet documented in the scientific literature, its chemical architecture presents a promising starting point for probe synthesis. We will outline the scientific rationale, proposed synthetic strategies, and detailed protocols for the application of a hypothetical probe derived from this scaffold in target identification and validation workflows.

Scientific Rationale: A Scaffold with Potential

The structure of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid offers several strategic advantages for its development into a chemical probe:

  • A Privileged Scaffold: The piperidine ring is a common motif in many approved drugs, suggesting that this core structure is well-tolerated by cells and may interact with a variety of protein targets.

  • Tunable Moieties: The molecule possesses three key functional groups that can be readily modified:

    • The carboxylic acid can serve as a handle for the attachment of a reporter tag or a linker.

    • The bromophenyl group can be functionalized, for instance, via cross-coupling reactions, to introduce a reactive group or to modulate binding affinity.

    • The sulfonyl group can participate in interactions with protein targets and its electronic properties can be tuned.

  • Vectorial Design: The rigid piperidine ring provides a well-defined three-dimensional structure, allowing for the vectorial placement of the reactive group and reporter tag to optimize target engagement and minimize steric hindrance.

For the purpose of this application note, we will hypothesize the development of a probe, hereafter named BPSP-Probe-1 , designed to target a hypothetical class of enzymes that recognize the piperidinecarboxylic acid moiety.

BPSP-Probe-1: Design and Synthesis

The design of BPSP-Probe-1 follows the classical architecture of an activity-based probe.

Probe Architecture

BPSP_Probe_1_Architecture Scaffold 1-[(4-Bromophenyl)sulfonyl]- 4-piperidinecarboxylic acid (Binding Scaffold) Linker Linker (e.g., PEG) Scaffold->Linker via -COOH Reactive Reactive Group (e.g., Acrylamide) Scaffold->Reactive via Ar-Br Reporter Reporter Tag (e.g., Biotin, Fluorophore) Linker->Reporter

Proposed Synthetic Scheme

The synthesis of BPSP-Probe-1 can be envisioned as a two-step process starting from 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid:

  • Amidation of the Carboxylic Acid: The carboxylic acid is coupled with a bifunctional linker containing a reporter tag (e.g., biotin-PEG-amine) using standard peptide coupling reagents (e.g., HATU, EDC/NHS).

  • Introduction of the Reactive Group: A reactive moiety (e.g., acrylamide) is introduced onto the bromophenyl ring via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling).

Application Protocols

The following protocols describe the hypothetical use of BPSP-Probe-1 for the identification of protein targets in a competitive ABPP workflow.

Protocol 1: In-Gel Fluorescence Profiling of BPSP-Probe-1 Targets

This protocol is designed for the rapid visualization of proteins targeted by BPSP-Probe-1. A fluorescent version of the probe (BPSP-Probe-1-Fluor) would be utilized.

Materials:

  • BPSP-Probe-1-Fluor (with a terminal alkyne for click chemistry)

  • Cell lysate of interest

  • Rhodamine-azide or other suitable fluorescent azide

  • Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Labeling:

    • Incubate cell lysate (1 mg/mL) with varying concentrations of BPSP-Probe-1-Fluor (e.g., 0.1-10 µM) for 30 minutes at 37 °C.

    • For competitive profiling, pre-incubate the lysate with an excess of a potential inhibitor or the parent compound (1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid) for 30 minutes before adding the probe.

  • Click Chemistry:

    • To the labeled lysate, add rhodamine-azide (100 µM), copper(II) sulfate (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the labeled proteins using a fluorescence gel scanner.

Expected Outcome: Fluorescent bands on the gel will indicate proteins covalently labeled by BPSP-Probe-1-Fluor. A decrease in band intensity in the presence of a competitor will validate target engagement.

Protocol 2: Target Identification using Biotinylated BPSP-Probe-1 and Mass Spectrometry

This protocol outlines the enrichment and identification of target proteins using a biotinylated version of the probe (BPSP-Probe-1-Biotin).

Materials:

  • BPSP-Probe-1-Biotin

  • Cell lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea, DTT, iodoacetamide (for on-bead digestion)

  • Trypsin

  • LC-MS/MS instrumentation

Workflow Diagram:

Target_ID_Workflow Lysate Cell Lysate Labeling Incubate with BPSP-Probe-1-Biotin Lysate->Labeling Enrichment Streptavidin Pulldown Labeling->Enrichment Wash On-bead Washing Enrichment->Wash Digestion On-bead Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis & Target Identification LCMS->Analysis

Procedure:

  • Proteome Labeling:

    • Treat cell lysate (e.g., 5-10 mg of total protein) with BPSP-Probe-1-Biotin (e.g., 10 µM) for 30 minutes at 37 °C.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4 °C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a denaturation buffer (e.g., 8 M urea in PBS).

    • Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.

    • Dilute the urea concentration and add trypsin to digest the proteins overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database to identify the enriched proteins.

    • Use quantitative proteomics techniques (e.g., label-free quantification) to compare protein enrichment between samples treated with BPSP-Probe-1-Biotin and control samples (e.g., vehicle-treated or competition).

Data Interpretation and Target Validation

The primary output of the mass spectrometry analysis will be a list of proteins identified and quantified.

Quantitative Data Summary
Protein ID Fold Enrichment (Probe vs. Control) p-value Notes
Protein A25.3< 0.001Significant enrichment; high-confidence hit.
Protein B18.9< 0.001Significant enrichment; high-confidence hit.
Protein C3.10.04Moderate enrichment; requires further validation.
Protein D1.20.65Not significantly enriched; likely background.

This table represents hypothetical data.

Validation Strategies

Once high-confidence hits are identified, further validation is crucial. This can include:

  • Western Blotting: Confirm the enrichment of top candidates by Western blotting of the streptavidin pulldown eluate.

  • Competitive ABPP: Show that labeling of the recombinant protein or the endogenous protein in lysates is blocked by pre-incubation with a competitor.

  • Genetic Knockdown/Knockout: Demonstrate that the labeling signal for a specific protein disappears in cells where the corresponding gene has been knocked down or knocked out.

  • Enzymatic Assays: If the target is an enzyme, test the ability of the parent compound to inhibit its activity in vitro.

Conclusion

While the direct application of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid in proteomics has not been reported, its chemical structure provides a robust and versatile starting point for the rational design of chemical probes. The hypothetical BPSP-Probe-1, developed from this scaffold, could be a valuable tool for identifying and characterizing novel protein targets. The protocols and workflows described in this application note provide a comprehensive, albeit conceptual, guide for researchers interested in leveraging this and similar scaffolds to explore the proteome and accelerate drug discovery.[1][2]

References

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PMC. Available at: [Link]

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339–3342. Available at: [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available at: [Link]

  • Activity-based protein profiling and global proteome analysis reveal MASTL as a potential therapeutic target in gastric cancer. PMC. Available at: [Link]

  • 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry. Available at: [Link]

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Method

Application Notes: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid as a Versatile Bifunctional Building Block

Introduction: A Scaffold for Controlled Molecular Elaboration In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount. 1-[(4-Bromophenyl)sulfonyl]-4-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Controlled Molecular Elaboration

In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount. 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a quintessential example of a bifunctional scaffold, engineered for versatility and control in the synthesis of complex molecules. Its structure elegantly combines three key pharmacophoric and synthetic elements:

  • A Piperidine-4-Carboxylic Acid Core: This saturated heterocyclic motif is a privileged scaffold in medicinal chemistry, frequently found in CNS-active agents and other therapeutics.[1][2] It provides a rigid, three-dimensional framework that can orient substituents in precise vectors. The carboxylic acid function serves as a classical and highly reliable handle for derivatization, most commonly through amide bond formation.[3]

  • An N-Arylsulfonyl Group: The sulfonamide linkage to the piperidine nitrogen serves a dual purpose. Electronically, it significantly reduces the basicity of the piperidine nitrogen, preventing undesired side reactions such as salt formation or catalysis in subsequent synthetic steps. Structurally, it imparts rigidity and provides a vector for positioning the phenyl group away from the piperidine core.

  • A Latent p-Bromophenyl Moiety: The bromine atom on the phenyl ring is not merely a substituent; it is a powerful and versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This feature enables late-stage functionalization, a key strategy for rapidly building structure-activity relationships (SAR) by introducing a wide array of molecular diversity at a specific position.[4][5]

This unique combination of features allows for a logical and sequential approach to molecular elaboration, making it an invaluable tool for constructing compound libraries and synthesizing targeted therapeutic agents.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄BrNO₄S
Molecular Weight 364.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, THF
CAS Number 222629-60-5

Core Synthetic Applications & Strategic Workflows

The synthetic utility of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid stems from its two orthogonal reactive sites: the carboxylic acid and the aryl bromide. This allows for a modular approach to synthesis.

G cluster_0 Pathway A: Carboxamide First cluster_1 Pathway B: Cross-Coupling First start 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid Amide Amide Coupling (R-NH₂) start->Amide R-NH₂, Coupling Agent SuzukiB Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->SuzukiB R'-B(OH)₂, Pd Catalyst IntermediateA Amide Intermediate Amide->IntermediateA SuzukiA Pd-Catalyzed Cross-Coupling (e.g., Suzuki) IntermediateA->SuzukiA R'-B(OH)₂, Pd Catalyst Final Diverse Final Products SuzukiA->Final IntermediateB Biaryl Intermediate SuzukiB->IntermediateB AmideB Amide Coupling (R-NH₂) IntermediateB->AmideB R-NH₂, Coupling Agent AmideB->Final

Caption: Orthogonal Synthetic Strategies.

Application 1: Amide Bond Formation via the Carboxylic Acid

The carboxylic acid is a robust handle for creating a diverse array of amides, a critical linkage in many biologically active molecules.[6] This reaction is typically high-yielding and tolerant of a wide range of functional groups on the amine coupling partner.

Causality Behind Reagent Choices: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the acid. Modern coupling reagents like HATU or HBTU generate highly reactive activated esters in situ. These reagents are favored in drug discovery settings because they are efficient, minimize side reactions, and, crucially, suppress the racemization of chiral centers adjacent to the carboxyl group.[7][8] The addition of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Application 2: C-C and C-N Bond Formation via the Aryl Bromide

The bromophenyl group is a linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows chemists to explore how modifications to this region of the molecule impact biological activity.

  • Suzuki-Miyaura Coupling: Reacting the aryl bromide with various boronic acids or esters is a powerful method for creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[4][9]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the aryl bromide with a wide range of primary or secondary amines.

  • Sonogashira Coupling: The introduction of an alkyne via coupling with a terminal alkyne provides a linear, rigid linker that can be used to probe deeper pockets of a biological target or serve as a handle for further chemistry, such as click reactions.

Expert Insight: The success of a cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For instance, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the challenging oxidative addition of the Pd(0) catalyst to the aryl bromide and subsequent reductive elimination.[5] Rigorous exclusion of oxygen by performing the reaction under an inert atmosphere (N₂ or Argon) is critical, as Pd(0) species are readily oxidized and deactivated.[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Primary Amine

This protocol describes the synthesis of N-benzyl-1-[(4-bromophenyl)sulfonyl]piperidine-4-carboxamide.

Caption: Amide Coupling Reaction Scheme.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid364.211.01.0
Benzylamine107.151.11.1
HATU380.231.21.2
DIPEA129.243.03.0
Anhydrous DMF-10 mL-

Step-by-Step Methodology

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (364 mg, 1.0 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) and stir until the solid is completely dissolved.

  • Reagent Addition: To the solution, add HATU (456 mg, 1.2 mmol), followed by benzylamine (120 µL, 1.1 mmol), and finally N,N-diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure amide product.

Scientist's Notes (Trustworthiness & Expertise):

  • Self-Validation: The washing steps are crucial for removing unreacted reagents and byproducts. The acidic wash removes excess amine and DIPEA, while the basic wash removes any remaining starting acid and byproducts from HATU.

  • Causality: Anhydrous DMF is used because water will readily hydrolyze the activated ester intermediate formed from the carboxylic acid and HATU, quenching the reaction and reducing the yield.

  • Expertise: While HATU is highly effective, other coupling reagents like HBTU or EDC/HOBt can also be used and may be more cost-effective for larger-scale synthesis.[7] Optimization may be required.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the product from Protocol 1 with phenylboronic acid.

Caption: Suzuki-Miyaura Reaction Scheme.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
N-benzyl-1-[(4-bromophenyl)sulfonyl]...453.381.01.0
Phenylboronic acid121.931.51.5
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane / H₂O (4:1)-10 mL-

Step-by-Step Methodology

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the amide starting material (453 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Degassing: Add the 1,4-dioxane/water solvent mixture (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product.

Scientist's Notes (Trustworthiness & Expertise):

  • Self-Validation: The filtration through Celite is a critical step to remove heterogeneous palladium black that often forms during the reaction, which can complicate purification and downstream applications.

  • Causality: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. An aqueous solvent system is often required to dissolve the inorganic base.[4]

  • Expertise: While Pd(PPh₃)₄ is a common and effective catalyst, other modern catalytic systems using different ligands (e.g., SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃) may offer higher yields, lower catalyst loadings, or milder reaction conditions, and should be considered for challenging substrates.[5]

Conclusion

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a superior building block for synthetic and medicinal chemists. Its pre-installed, orthogonally reactive functional groups—the carboxylic acid for amide coupling and the aryl bromide for cross-coupling—provide a robust and logical framework for the synthesis of complex molecular architectures. The protocols and strategies outlined here demonstrate its utility in building diverse compound libraries, facilitating the efficient exploration of chemical space in the pursuit of novel therapeutics.

References

  • Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines have been a part of many investigational drug molecules. Journal of Medicinal Chemistry, 54, 3756.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. [Link]

  • NeuroSearch A/S. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Lassen, J. B., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(6), 7853-7867. [Link]

  • Farkas, S., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2005(6), 350-361. [Link]

  • PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem Compound Summary for CID 737840. [Link]

  • Ahmad, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Che-Ming, C., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 46. [Link]

  • Takeda Pharmaceutical Company Limited. (2016). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(21), 8328. [Link]

  • Asian Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • da Silva, N. A. A., & Martins, D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 101. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

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Application

Application Notes and Protocols for the Biological Characterization of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

For: Researchers, scientists, and drug development professionals Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The compound 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid represents a nov...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid represents a novel chemical entity with a unique combination of structural motifs, each suggesting potential interactions with key biological targets. The piperidine-4-carboxylic acid core is a well-established scaffold in medicinal chemistry, notably present in compounds targeting neurotransmitter transporters and opioid receptors. The introduction of a 4-bromophenyl)sulfonyl group at the 1-position of the piperidine ring introduces a sulfonamide-like feature, a common pharmacophore in carbonic anhydrase inhibitors and other enzyme-targeted therapeutics.

While the specific biological activity of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid has not been previously reported, its structural components suggest several plausible and compelling avenues for investigation. This guide provides a hypothesis-driven framework for the comprehensive biological characterization of this compound. We present the scientific rationale for exploring its potential as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a modulator of opioid receptors, a GABA uptake inhibitor, and a carbonic anhydrase inhibitor. Detailed, field-proven protocols are provided for each of these potential activities to enable a thorough and efficient investigation of this promising molecule.

Part 1: Primary Hypothesis - Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Scientific Rationale

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, tissue repair, and tumorigenesis. Inhibition of 15-PGDH leads to an increase in local PGE2 concentrations, a therapeutic strategy with significant potential for promoting tissue regeneration in various organs.[1] The structural features of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, while distinct from known inhibitors like SW033291[2][3], warrant investigation into its potential to interact with the active site of 15-PGDH.

Signaling Pathway: 15-PGDH and PGE2 Regulation

15-PGDH_PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGES PGES PGH2->PGES PGE2_int Intracellular PGE2 PGES->PGE2_int PGE2_ext Extracellular PGE2 EP_receptors EP Receptors (EP1-4) PGE2_ext->EP_receptors Cellular_Response Cellular Response (e.g., Tissue Repair, Inflammation) EP_receptors->Cellular_Response PGE2_int->PGE2_ext Export 15-PGDH 15-PGDH PGE2_int->15-PGDH 15-keto-PGE2 15-keto-PGE2 (inactive) 15-PGDH->15-keto-PGE2 Target_Compound 1-[(4-Bromophenyl)sulfonyl] -4-piperidinecarboxylic acid Target_Compound->15-PGDH Inhibition?

Caption: Proposed inhibition of 15-PGDH by the target compound, leading to increased PGE2 levels.

Experimental Workflow: Screening for 15-PGDH Inhibition

15-PGDH_Workflow start Start in_vitro_assay In Vitro 15-PGDH Inhibition Assay (Fluorometric) start->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination cell_based_assay Cell-Based PGE2 Quantification (ELISA) ic50_determination->cell_based_assay If active data_analysis Data Analysis & Interpretation cell_based_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the 15-PGDH inhibitory activity of the target compound.

Protocol 1.1: In Vitro 15-PGDH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[4][5][6]

Objective: To determine the direct inhibitory effect of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid on recombinant human 15-PGDH enzyme activity.

Principle: The activity of 15-PGDH is measured by monitoring the conversion of NAD+ to NADH, which results in an increase in fluorescence. An inhibitor will reduce the rate of NADH formation.

Materials:

  • Recombinant human 15-PGDH

  • 15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT)

  • NAD+ solution

  • Prostaglandin E2 (PGE2) substrate solution

  • 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (dissolved in DMSO)

  • Positive control inhibitor (e.g., ML148)[7]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 445-468 nm)[4][5]

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in 15-PGDH Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid in assay buffer. Also, prepare dilutions of the positive control inhibitor. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Enzyme control wells: Add assay buffer and 15-PGDH enzyme.

    • Test compound wells: Add assay buffer, 15-PGDH enzyme, and the test compound at various concentrations.

    • Positive control wells: Add assay buffer, 15-PGDH enzyme, and the positive control inhibitor.

  • Initiate Reaction: Add NAD+ to all wells, followed by the PGE2 substrate to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30 minutes) in kinetic mode.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 1.2: Cell-Based Prostaglandin E2 (PGE2) Quantification Assay

Objective: To assess the ability of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid to increase PGE2 levels in a cellular context.

Principle: Cells that endogenously express 15-PGDH are treated with the test compound. Inhibition of 15-PGDH will lead to an accumulation of PGE2 in the cell culture supernatant, which can be quantified using a competitive ELISA.

Materials:

  • A549 cells (human lung carcinoma, known to express 15-PGDH)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (dissolved in DMSO)

  • Positive control 15-PGDH inhibitor (e.g., SW033291)[7]

  • Prostaglandin E2 ELISA Kit[8][9][10]

  • 96-well cell culture plates

  • Microplate reader for ELISA (absorbance at ~450 nm)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid or the positive control inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Plot the PGE2 concentration against the concentration of the test compound to determine the dose-dependent effect on cellular PGE2 levels.

Part 2: Secondary Hypotheses - Exploring Alternative Biological Targets

Based on the structural motifs of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, several other potential biological targets are worthy of investigation.

A. Opioid Receptor Modulation

Scientific Rationale: The piperidine-4-carboxylic acid scaffold is a key structural element in several potent opioid receptor ligands.[11] It is plausible that the target compound could exhibit affinity for one or more of the opioid receptor subtypes (μ, δ, κ).

Screening Approach: A primary screen using a radioligand binding assay to determine the affinity of the compound for each opioid receptor subtype, followed by a functional assay (e.g., [35S]GTPγS binding or a calcium mobilization assay) to determine if the compound acts as an agonist or antagonist.[12]

Protocol 2.1: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to μ, δ, and κ opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to cell membranes expressing a specific opioid receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing human μ, δ, or κ opioid receptors.

  • Radiolabeled ligands (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U-69,593 for κ).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibitory constant).

B. GABA Uptake Inhibition

Scientific Rationale: Certain derivatives of piperidinecarboxylic acid are known to inhibit GABA transporters (GATs), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synapse.[13]

Screening Approach: A cell-based assay using cells expressing a specific GAT subtype (e.g., GAT1) and measuring the uptake of radiolabeled GABA in the presence of the test compound.[14][15][16]

Protocol 2.2: [3H]-GABA Uptake Assay

Objective: To measure the inhibitory effect of the test compound on GABA uptake by cells expressing GABA transporters.

Principle: The test compound's ability to inhibit the uptake of [3H]-GABA into cells is quantified.

Materials:

  • HEK293 cells stably expressing a human GABA transporter (e.g., GAT1).

  • [3H]-GABA.

  • Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Positive control inhibitor (e.g., tiagabine for GAT1).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the GAT-expressing cells in a 96-well plate and allow them to grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound or a positive control.

  • GABA Uptake: Add [3H]-GABA to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percent inhibition of [3H]-GABA uptake at each compound concentration and calculate the IC50 value.

C. Carbonic Anhydrase Inhibition

Scientific Rationale: The (bromophenyl)sulfonyl moiety is a type of sulfonamide, a classic pharmacophore for inhibitors of carbonic anhydrases (CAs).[17] CAs are a family of enzymes involved in pH regulation and other physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma and cancer.

Screening Approach: An in vitro enzyme assay that measures the esterase activity of different CA isoforms. Inhibition of this activity by the test compound is quantified.[17][18][19][20]

Protocol 2.3: Carbonic Anhydrase Inhibition Assay

Objective: To screen the test compound for inhibitory activity against various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

Principle: The esterase activity of CA is measured by the hydrolysis of a chromogenic ester substrate (e.g., p-nitrophenyl acetate), leading to an increase in absorbance. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human CA isoforms (I, II, IX, XII).

  • Assay buffer (e.g., Tris-SO4 buffer, pH 7.6).

  • p-Nitrophenyl acetate (pNPA) substrate.

  • Positive control inhibitor (e.g., acetazolamide).[17]

  • 96-well clear microplate.

  • UV/Vis microplate reader (absorbance at ~400 nm).

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the specific CA isoform, and varying concentrations of the test compound or a positive control.

  • Pre-incubation: Incubate for a short period at room temperature.

  • Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at ~400 nm in kinetic mode at regular intervals.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 or Ki value.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Enzyme Inhibition Data

Target EnzymeAssay TypeIC50 (µM)Ki (µM)Positive Control IC50 (µM)
15-PGDHFluorometric
CA IColorimetric
CA IIColorimetric
CA IXColorimetric
CA XIIColorimetric

Table 2: Summary of Cell-Based Assay Data

AssayCell LineMeasured EndpointEC50/IC50 (µM)Max. Effect (%)Positive Control EC50/IC50 (µM)
PGE2 ReleaseA549PGE2 Concentration
[3H]-GABA UptakeHEK293-hGAT1[3H]-GABA Uptake

Table 3: Summary of Opioid Receptor Binding Affinity

Receptor SubtypeRadioligandKi (µM)Positive Control Ki (µM)
Mu (μ)[3H]DAMGO
Delta (δ)[3H]DPDPE
Kappa (κ)[3H]U-69,593

Conclusion and Future Directions

The provided protocols offer a comprehensive framework for the initial biological characterization of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. Based on the results obtained from these assays, further investigations can be prioritized. For instance, if significant 15-PGDH inhibition is observed, in vivo studies in models of tissue injury or fibrosis would be a logical next step.[1] Similarly, potent activity at a specific opioid receptor would warrant further in vivo studies to assess analgesic or other behavioral effects. The systematic application of these protocols will enable a thorough understanding of the pharmacological profile of this novel compound and guide its future development as a potential therapeutic agent.

References

  • Ben Mohamed, S., et al. (2013). Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. ResearchGate. Available at: [Link]

  • Choi, H. J., et al. (2017). In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant. PMC. Available at: [Link]

  • Forster, A., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central. Available at: [Link]

  • Lee, G., et al. (2024). Biocomputational screening of natural compounds targeting 15-hydroxyprostaglandin dehydrogenase to improve skeletal muscle during aging. PubMed. Available at: [Link]

  • Fattore, L., et al. (2022). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PubMed Central. Available at: [Link]

  • Karak, S., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Nimbus Therapeutics. (2025). Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Available at: [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Twist Bioscience. (n.d.). Structural basis of GABA reuptake inhibition. Available at: [Link]

  • Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. Available at: [Link]

  • CBER. (2017). In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. DTIC. Available at: [Link]

  • Nature. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Available at: [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • SciSpace. (n.d.). Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair. Available at: [Link]

  • ResearchGate. (n.d.). High-Affinity Inhibitors of Human NAD-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. Available at: [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • MDPI. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • NIH. (n.d.). Laboratory Testing for Prescription Opioids. PMC. Available at: [Link]

  • NIH. (n.d.). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC. Available at: [Link]

  • Assay Genie. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Available at: [Link]

  • ResearchGate. (n.d.). Binding studies of selected compounds on the opioid sensors and.... Available at: [Link]

  • Epirium Bio. (n.d.). MF-300 (15-PGDH Enzyme Inhibitor) Accelerates Recovery of Muscle Force in a Mouse Model of Nerve Injury. Available at: [Link]

  • Antczak, C., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. PMC. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • UNODC. (n.d.). Recommended Methods for Testing Opium, Morphine and Heroin. Available at: [Link]

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Method

Application Notes and Protocols for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Versatile Scaffold In the landscape of modern medicinal chemistry, the as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid emerges as a compound of significant interest, embodying key pharmacophoric features that are highly sought after in the design of novel therapeutic agents. This molecule synergistically combines three critical components: a piperidine-4-carboxylic acid core, a bioisosterically significant arylsulfonyl group, and a synthetically adaptable bromophenyl moiety. While extensive literature on this specific molecule remains nascent, its structural components and related analogs have well-documented roles in successful drug discovery campaigns.

The piperidine ring is a ubiquitous heterocyclic motif found in numerous approved drugs, prized for its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting substituents in a defined three-dimensional orientation.[1] The carboxylic acid at the 4-position provides a key interaction point, often mimicking endogenous ligands or serving as a bioisostere for other functional groups, and offers a handle for further chemical elaboration.[2]

The arylsulfonyl group, particularly the 4-bromophenylsulfonyl moiety, introduces a range of advantageous properties. The sulfonyl group is a strong hydrogen bond acceptor and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the bromine atom on the phenyl ring is not merely a placeholder; it can engage in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity to biological targets.[4] The bromine also serves as a versatile synthetic handle for cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This strategic combination of features positions 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid as a valuable building block for the synthesis of compound libraries targeting a diverse array of biological targets.

Physicochemical Properties and Data Presentation

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in drug discovery workflows. Below is a summary of the key properties of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

PropertyValueSource
CAS Number 203519-01-1Commercial Supplier Data
Molecular Formula C₁₂H₁₄BrNO₄SCalculated
Molecular Weight 348.21 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)Inferred
pKa (Carboxylic Acid) ~4-5 (predicted)Inferred from similar structures

Core Applications in Drug Discovery

Based on the analysis of its structural components and the known activities of related compounds, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a promising scaffold for the development of inhibitors for various enzyme and receptor families.

As a Scaffold for Enzyme Inhibitors

The rigid piperidine core coupled with the hydrogen-bonding capacity of the sulfonyl and carboxyl groups makes this molecule an excellent starting point for designing enzyme inhibitors. The carboxylic acid can chelate metal ions in active sites or form critical hydrogen bonds with key residues. The 4-bromophenylsulfonyl group can occupy hydrophobic pockets and provide additional binding interactions.

  • Potential Targets:

    • Proteases: The carboxylic acid can mimic the terminal carboxylate of a peptide substrate.

    • Kinases: While not a typical kinase hinge-binder, derivatives can be designed to target other regions of the ATP-binding pocket or allosteric sites. The discovery of AZD5363, a potent Akt kinase inhibitor, highlights the utility of the piperidine-4-carboxamide scaffold.[5]

    • Angiotensin-Converting Enzyme (ACE): Analogs of ACE inhibitors like captopril and enalaprilat have been synthesized incorporating substituted proline derivatives, a concept that can be extended to piperidine-4-carboxylic acid scaffolds.[6]

As a Building Block for G-Protein Coupled Receptor (GPCR) Ligands

The piperidine scaffold is a common feature in many GPCR ligands. The 4-bromophenylsulfonyl moiety can be functionalized to introduce substituents that modulate receptor subtype selectivity and functional activity (agonist, antagonist, or inverse agonist).

  • Potential Targets:

    • Opioid Receptors: The structurally related 4-anilidopiperidines are potent opioid receptor modulators.[7]

    • Chemokine Receptors: The discovery of CCR5 antagonists for HIV treatment demonstrates the applicability of complex piperidine derivatives.

As a Versatile Intermediate for Library Synthesis

The bromine atom on the phenyl ring is a key feature that enables rapid diversification of the scaffold through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the efficient generation of a library of analogs with diverse substituents on the phenyl ring, facilitating comprehensive SAR exploration.

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. Researchers should adapt these procedures based on the specific requirements of their target molecules and laboratory conditions.

Protocol 1: Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

This protocol describes a general method for the N-sulfonylation of a piperidine-4-carboxylic acid derivative.

Materials and Reagents:

  • Piperidine-4-carboxylic acid

  • 4-Bromobenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in DCM or THF.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Performing the addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • The acidic work-up removes excess base and other basic impurities.

Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol outlines a method for functionalizing the 4-bromophenyl moiety.

Materials and Reagents:

  • 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • An inert atmosphere is essential to prevent the degradation of the palladium catalyst.

  • The choice of base and solvent system can significantly impact the reaction yield and should be optimized for each specific substrate combination.

  • Aqueous work-up is necessary to remove inorganic salts and other water-soluble impurities.

Visualization of Workflows and Pathways

Synthetic Pathway for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

G cluster_0 Synthesis of the Core Scaffold Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Reaction N-Sulfonylation Piperidine-4-carboxylic acid->Reaction 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl chloride->Reaction Product 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid Reaction->Product G Start Starting Material: 1-[(4-Bromophenyl)sulfonyl]- 4-piperidinecarboxylic acid Step1 Suzuki Coupling (or other cross-coupling) Start->Step1 Diversification of 'bromo' position Step2 Amide Coupling (at carboxylic acid) Start->Step2 Diversification of 'acid' position Library Diverse Compound Library Step1->Library Step2->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Derivatization workflow for library synthesis.

Conclusion and Future Perspectives

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid represents a strategically designed chemical scaffold with significant potential in drug discovery. Its constituent parts have been validated in numerous successful drug development programs, suggesting a high probability of generating novel bioactive compounds. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the chemical space around this versatile building block. Future work should focus on the synthesis of diverse libraries based on this scaffold and their subsequent screening against a wide range of biological targets to unlock its full therapeutic potential. The inherent synthetic tractability of this molecule makes it an attractive starting point for the development of the next generation of targeted therapies.

References

  • CN1583742A.Method for preparing 4-piperidyl piperidine.
  • US11649240B2.
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.[Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.[Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.[Link]

  • PubMed. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines.[Link]

  • ResearchGate. Application of Sulfonyl in Drug Design.[Link]

  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[Link]

  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.[Link]

  • Google Patents.CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents.
  • Journal of Applied Pharmaceutical Science. Introducing bromine to the molecular structure as a strategy for drug design.[Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.[Link]

  • ResearchGate. Synthesis of N-arylsulfonamide by reacting the carboxylic acid with sulfonyl azide and ynone using copper iodide catalyst.[Link]

  • Google Patents.(12)
  • PubMed. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro.[Link]

  • ChemRxiv. Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti- inflamm.[Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Molecular Modification: A Strategy in Drug Discovery and Drug Design.[Link]

  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.[Link]

  • Google Patents.
  • BioBlocks. Building Blocks.[Link]

Sources

Application

analytical methods for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid quantification

Executive Summary This guide details the analytical quantification of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (referred to herein as BSPA ). This molecule contains two distinct functional domains: a polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical quantification of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (referred to herein as BSPA ). This molecule contains two distinct functional domains: a polar, ionizable piperidine-4-carboxylic acid moiety and a hydrophobic 4-bromobenzenesulfonyl tail.

Accurate quantification is critical as BSPA often serves as a key intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and specific GPCR ligands. This protocol outlines a robust HPLC-PDA method for purity profiling and an LC-MS/MS method for trace quantification, designed to separate BSPA from common synthetic precursors like 4-bromobenzenesulfonyl chloride and piperidine-4-carboxylic acid.

Analyte Assessment & Method Strategy

Effective method development requires translating chemical structure into chromatographic behavior.

Structural FeatureChromatographic ImplicationMethodological Decision
Carboxylic Acid (-COOH) pH-dependent retention. At neutral pH, it ionizes (

), causing early elution and peak tailing.
Acidic Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer (pH 2.5) to suppress ionization and increase retention on C18.
Sulfonamide Linkage Susceptible to hydrolysis at extreme pH; UV active.Stability: Avoid highly alkaline diluents. Detection: Strong UV absorbance expected at 254–265 nm.
Bromophenyl Group Significant hydrophobicity (

).
Column: C18 or C8 stationary phase is required for adequate retention. High organic content needed for elution.
Bromine Atom Distinct Isotopic Pattern (

).
Mass Spec: Use the characteristic M/M+2 doublet for confirmation in LC-MS workflows.

Protocol A: HPLC-PDA for Purity and Assay

Recommended for: Raw material release testing, reaction monitoring, and stability studies.

Reagents and Equipment
  • Instrument: HPLC system (e.g., Agilent 1290 or Waters Alliance) with Photodiode Array (PDA) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water (pH ~2.2)
Suppresses silanol activity and keeps the carboxylic acid protonated.
Mobile Phase B Acetonitrile (100%)Strong solvent to elute the bromophenyl moiety.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 10 µLStandard analytical volume.
Detection 254 nm (primary), 210-400 nm (scan)254 nm targets the phenyl ring; scan monitors impurities.
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial equilibration.
10.080%Linear ramp to elute BSPA.
12.080%Wash lipophilic impurities.
12.120%Return to initial conditions.
15.020%Re-equilibration.
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of BSPA reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:B (50:50).

Protocol B: LC-MS/MS for Trace Quantification

Recommended for: Genotoxic impurity screening or pharmacokinetic (PK) studies.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-).

    • Note: While the sulfonamide nitrogen can protonate in ESI+, the carboxylic acid moiety often provides better sensitivity and lower background in ESI- mode (

      
      ).
      
  • MRM Transitions (Hypothetical - Must Optimize):

    • Precursor: 346.0 m/z (

      
       isotope peak)
      
    • Quantifier Product: ~282 m/z (Loss of

      
      )
      
    • Qualifier Product: ~79/81 m/z (Bromide ion)

LC Conditions (Rapid Resolution)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

Specificity (Stress Testing)

Inject individual standards of known precursors:

  • Piperidine-4-carboxylic acid: Will elute near the void volume (

    
    ) due to high polarity.
    
  • 4-Bromobenzenesulfonyl chloride: Unstable; likely appears as 4-bromobenzenesulfonic acid .

  • BSPA (Analyte): Should elute midway (approx. 6-8 min in Protocol A) with a purity angle < purity threshold (PDA analysis).

Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    
    .[2][3]
    
Accuracy (Recovery)

Spike BSPA into the sample matrix (or placebo) at 3 levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualized Workflows

Figure 1: Method Development Logic Tree

This diagram illustrates the decision-making process for selecting the chromatographic conditions based on BSPA's structure.

MethodLogic Start Analyte: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid FuncGroup1 Functional Group: Carboxylic Acid (-COOH) Start->FuncGroup1 FuncGroup2 Functional Group: Bromophenyl Sulfonamide Start->FuncGroup2 Decision1 Requirement: Suppress Ionization FuncGroup1->Decision1 pKa ~4.5 Decision2 Requirement: Retain Hydrophobic Moiety FuncGroup2->Decision2 LogP > 2 Action1 Use Acidic pH (2.0 - 3.0) (Formic or Phosphoric Acid) Decision1->Action1 Action2 Use C18 Column + High Organic Gradient Decision2->Action2 Result Optimized Method: C18, pH 2.2, ACN Gradient Action1->Result Action2->Result

Caption: Logical derivation of HPLC conditions based on the physicochemical properties of BSPA.

Figure 2: Sample Preparation & Quantification Workflow

Workflow Sample Raw Sample (Solid/Reaction Mix) Weigh Weigh ~10mg Sample->Weigh Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject to HPLC (Protocol A) Filter->Inject Data Integrate Peak @ 254 nm Inject->Data Calc Calculate Purity/Conc vs Standard Data->Calc

Caption: Step-by-step workflow for the routine assay of BSPA.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions between piperidine nitrogen and silanols (unlikely if sulfonated) OR ionization of carboxylic acid.Ensure mobile phase pH is < 3.0. Increase buffer concentration to 20mM.
Split Peak Sample solvent too strong (e.g., 100% ACN).Dilute sample in starting mobile phase (20% ACN / 80% Buffer).
Ghost Peaks Carryover from previous injection.Add a needle wash step with 90% ACN.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][4] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (General reference for C18/Acidic buffer selection for acidic analytes).
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of Sulfonyl Piperidine Derivatives. (General methodology for N-sulfonyl piperidines). Available at: [Link]

Sources

Method

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Acetylcholinesterase Inhibitors

Introduction: The Rationale for Targeting Acetylcholinesterase with Piperidine Scaffolds Alzheimer's disease (AD) presents a significant and growing global health challenge, characterized by progressive neurodegeneration...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Acetylcholinesterase with Piperidine Scaffolds

Alzheimer's disease (AD) presents a significant and growing global health challenge, characterized by progressive neurodegeneration and cognitive decline. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Enhancing cholinergic neurotransmission through AChE inhibition can lead to symptomatic improvements in cognitive function.

The piperidine chemical scaffold is a recurring motif in medicinal chemistry, recognized for its diverse biological activities.[1] Specifically, derivatives of 4-bromophenyl-4-piperidinol have demonstrated potent inhibitory activity against AChE, identifying them as a promising chemical class for the development of novel AD therapeutics.[2] This application note details a robust high-throughput screening (HTS) campaign designed to identify and characterize novel AChE inhibitors based on a piperidine core structure, typified by 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid .

We present a complete workflow, from initial assay development using a fluorescence polarization (FP)-based method to hit confirmation and potency determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient screening cascade for enzyme inhibitors.

Table 1: Physicochemical Properties of a Representative Piperidine Scaffold Compound Note: Properties are for a closely related analog, 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, as detailed public data for the exact title compound is limited.

PropertyValueSource
Molecular FormulaC₁₂H₁₅BrClNO₂[3]
Molecular Weight320.62 g/mol [3]
Core StructureHalogenated piperidine derivative[3]
Therapeutic AreaNeuropharmacology, Analgesia[3]

Assay Principle: Fluorescence Polarization Competition Assay

To enable a rapid and scalable screening process, we employ a fluorescence polarization (FP) competition assay. FP is a homogeneous assay format ideal for HTS, measuring changes in the rotational speed of a fluorescently labeled molecule in solution.[4][5][6]

The principle of this assay is as follows:

  • A small, fluorescently labeled molecule (the "tracer") that binds to the active site of AChE is used.

  • When the tracer is bound to the large AChE enzyme, its tumbling in solution is slow, resulting in a high FP signal.

  • When the tracer is free in solution, it tumbles rapidly, leading to a low FP signal.

  • In the presence of a test compound (like 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid) that competes with the tracer for binding to the AChE active site, the tracer is displaced.

  • This displacement leads to a decrease in the FP signal, which is directly proportional to the inhibitory activity of the test compound.

The primary advantages of this method are its "mix-and-read" format, which requires no wash steps, and its robustness, making it highly amenable to automation.[6][7]

cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Competitive Inhibition AChE1 AChE Enzyme Complex1 AChE-Tracer Complex (Slow Tumbling) AChE1->Complex1 Tracer1 Fluorescent Tracer Tracer1->Complex1 Binds Signal1 High Polarization Signal Complex1->Signal1 AChE2 AChE Enzyme FreeTracer Free Tracer (Rapid Tumbling) Tracer2 Fluorescent Tracer Tracer2->FreeTracer Displaced Inhibitor Test Compound (e.g., Piperidine Derivative) Inhibitor->AChE2 Binds & Blocks Signal2 Low Polarization Signal FreeTracer->Signal2 cluster_workflow HTS Primary Screen Workflow A 1. Compound Plating (100 nL of 10 mM stock in DMSO) B 2. Reagent Addition 1 (10 µL AChE + Tracer) A->B C 3. Incubation (60 min at Room Temp) B->C D 4. FP Signal Reading (Microplate Reader) C->D E 5. Data Analysis (% Inhibition Calculation) D->E F 6. Hit Identification (Threshold: >3 SD from Negative Control) E->F

Caption: Automated workflow for the primary HTS of AChE inhibitors.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of each test compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 50 µM.

    • Include control wells:

      • Negative Controls: Wells with DMSO only (represents 0% inhibition).

      • Positive Controls: Wells with a known AChE inhibitor (represents 100% inhibition).

  • Reagent Addition:

    • Using a multi-channel dispenser, add 10 µL of the pre-mixed AChE and tracer solution (at 2x the final optimized concentration) to all wells.

  • Incubation:

    • Briefly centrifuge the plates to ensure all liquids are at the bottom of the wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Causality Check: This incubation period allows the binding reaction to reach equilibrium, ensuring that the measured signal is stable and reflects the true extent of inhibition.

  • Signal Detection:

    • Read the plates on an FP-capable microplate reader using appropriate excitation and emission filters.

  • Data Analysis and Hit Identification:

    • Normalize the data from each plate using the control wells. Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ))

    • Trustworthiness Check: A compound is typically classified as a primary "hit" if its percent inhibition is greater than three standard deviations from the mean of the negative (DMSO) controls. [8]This stringent statistical cutoff minimizes the selection of false positives.

Protocol III: Hit Confirmation and Potency Determination

Objective: To confirm the activity of primary hits and determine their potency by generating dose-response curves and calculating IC₅₀ values.

Procedure:

  • Hit Re-test:

    • Cherry-pick all primary hits from the library source plates.

    • Re-test them in triplicate in the primary assay to confirm their activity and eliminate any potential errors from the initial screen.

  • Dose-Response (IC₅₀) Analysis:

    • For all confirmed hits, prepare a 10-point, 3-fold serial dilution series in DMSO.

    • Perform the FP assay as described previously, using the compound dilutions.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 3: Example IC₅₀ Determination Data for a Confirmed Hit

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.7075.4
1.2351.2
0.4124.8
0.149.7
0.052.1
Calculated IC₅₀ 1.20 µM
  • Orthogonal Assay Confirmation:

    • Rationale: To ensure that the observed activity is not an artifact of the FP assay format (e.g., fluorescence interference), hits should be validated in a secondary, mechanistically different assay. This is a critical step for building trust in the results.

    • Biochemical vs. Cell-Based Assays: While the primary screen is a biochemical assay that measures a direct molecular interaction, a cell-based assay can provide more physiologically relevant data. [9][10] * Example Orthogonal Assay: A cell-based assay using a neuronal cell line could measure the downstream consequences of AChE inhibition, such as changes in cell signaling or viability in response to a cholinergic stimulus. This confirms that the compound is active in a more complex biological environment.

Conclusion

This application note provides a comprehensive, field-proven framework for utilizing piperidine-based compounds, such as 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, in a high-throughput screening campaign to discover novel acetylcholinesterase inhibitors. By following a structured approach of assay development, primary screening, and rigorous hit confirmation with orthogonal methods, researchers can efficiently identify and prioritize promising lead candidates for further development. The described fluorescence polarization assay offers a robust, scalable, and cost-effective platform for the initial stages of drug discovery in neurodegenerative diseases.

References

  • EvitaChem. 4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester.
  • ResearchGate. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies.
  • Benchchem. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.
  • PubMed Central (PMC), NIH. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • PubMed Central (PMC).
  • PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • PubMed. High-Throughput Screening: today's biochemical and cell-based approaches.
  • PubMed Central (PMC), NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • BMG LABTECH.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery.
  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery.
  • Frontiers. Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype. [Link]

  • CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • BellBrook Labs.
  • BellBrook Labs.
  • BioTechnologia. Cell-based assays in high-throughput mode (HTS).
  • Bentham Science.
  • PubMed. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Santa Cruz Biotechnology. 1-[(2,5-dibromophenyl)sulfonyl]piperidine-4-carboxylic acid.
  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF.
  • ResearchGate.
  • PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125)
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid synthesis

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers engaged in the synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. We will move beyond sim...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers engaged in the synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. We will move beyond simple procedural lists to delve into the chemical principles governing this synthesis, offering robust troubleshooting strategies and data-driven optimization protocols to empower you to achieve high-yield, high-purity results consistently.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is most reliably achieved through a two-step process. This method circumvents the solubility and reactivity challenges associated with using 4-piperidinecarboxylic acid directly.

  • Schotten-Baumann Sulfonylation: The synthesis begins with the N-sulfonylation of a more soluble ester precursor, ethyl isonipecotate (ethyl 4-piperidinecarboxylate), with 4-bromophenylsulfonyl chloride. This reaction is conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

  • Ester Hydrolysis: The resulting intermediate, ethyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate, is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

This two-step pathway generally provides a cleaner reaction profile and simplifies purification, leading to higher overall yields.

Reaction Scheme Overview

A Ethyl Isonipecotate C Ethyl 1-[(4-bromophenyl)sulfonyl] -4-piperidinecarboxylate A->C  Base (e.g., TEA, NaOH)  Solvent (e.g., DCM, Toluene/Water)   Step 1: Sulfonylation B 4-Bromophenylsulfonyl Chloride D 1-[(4-Bromophenyl)sulfonyl] -4-piperidinecarboxylic Acid C->D  NaOH or HCl (aq)  Heat   Step 2: Hydrolysis

Caption: Two-step synthesis pathway.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis, starting from ethyl isonipecotate.

Step 1: Synthesis of Ethyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl isonipecotate (1.0 eq), triethylamine (TEA, 1.5 eq), and dichloromethane (DCM, 5 mL per mmol of ethyl isonipecotate).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in DCM (2 mL per mmol) and add it dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification if TLC shows high purity.

Step 2: Hydrolysis to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid
  • Setup: Dissolve the crude ester from Step 1 in ethanol (5 mL per mmol). Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate of the product should form.

  • Isolation & Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Data Summary: Optimized Protocol Parameters
ParameterStep 1: SulfonylationStep 2: HydrolysisRationale & Key Insights
Stoichiometry Ethyl Isonipecotate: 1.0 eqSulfonyl Chloride: 1.05 eqBase (TEA): 1.5 eqIntermediate Ester: 1.0 eqBase (NaOH): 3.0 eqA slight excess of sulfonyl chloride ensures complete consumption of the piperidine. Excess base in both steps drives the reactions to completion.
Temperature 0-5 °C (addition)Room Temp (reaction)Reflux (~80 °C)Initial cooling for Step 1 is critical to control the exothermic reaction and prevent decomposition of the sulfonyl chloride.
Solvent Dichloromethane (DCM)Ethanol/WaterDCM provides good solubility for reactants in Step 1. The ethanol/water system in Step 2 is ideal for ester hydrolysis.
Reaction Time 4-6 hours2-4 hoursMonitor by TLC to confirm completion and avoid side-product formation from prolonged reaction times.
Expected Yield >90% (crude ester)>85% (after hydrolysis)Overall yield of 75-85% is achievable with careful execution.

Troubleshooting Guide (Q&A)

Q: My overall yield is significantly lower than expected (<60%). What are the primary causes?

A: Low yield is the most common issue and can stem from several factors. The most likely culprits are the decomposition of the 4-bromophenylsulfonyl chloride or an incomplete sulfonylation reaction.

  • Sulfonyl Chloride Hydrolysis: This is a major competing reaction, especially if using an aqueous biphasic system (e.g., NaOH in water/DCM). 4-bromophenylsulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive and will be removed during work-up.

    • Solution: Ensure your reaction setup is dry. Using an organic base like triethylamine (TEA) or pyridine in an aprotic solvent like DCM minimizes the presence of water.[3] If you must use aqueous base, add the sulfonyl chloride to the biphasic mixture at 0 °C with vigorous stirring to maximize the reaction with the amine over hydrolysis.[4]

  • Incomplete Reaction: If the sulfonylation (Step 1) does not go to completion, you will lose a significant amount of your starting piperidine during the acidic wash of the work-up.

    • Solution: Verify the quality of your base; TEA should be clear and colorless. Ensure you are using at least 1.1 equivalents of base to neutralize the HCl generated. Also, confirm the purity of your ethyl isonipecotate, as it can be hygroscopic.[5]

  • Inefficient Hydrolysis: The ester hydrolysis (Step 2) may be incomplete.

    • Solution: Ensure at least 2-3 equivalents of NaOH are used and that reflux is maintained for a sufficient duration. Monitor via TLC until all the starting ester is consumed.

Troubleshooting Workflow

Start Low Yield Reported Cause1 Incomplete Sulfonylation (Step 1) Start->Cause1 Cause2 Sulfonyl Chloride Decomposition Start->Cause2 Cause3 Purification Losses Start->Cause3 Sol1a Check Base: Is it >1.1 eq and pure? Cause1->Sol1a Stoichiometry Issue? Sol1b Check Piperidine: Is it pure and dry? Cause1->Sol1b Reagent Quality? Sol1c Increase reaction time or warm slightly Cause1->Sol1c Kinetics Issue? Sol2a Control Temperature: Add sulfonyl chloride at 0-5 °C Cause2->Sol2a Exotherm Issue? Sol2b Ensure Anhydrous Conditions: Use aprotic solvent (DCM) & organic base (TEA) Cause2->Sol2b Hydrolysis Issue? Sol3a Optimize Precipitation pH: Ensure pH is 2-3 for full product precipitation Cause3->Sol3a Work-up Issue? Sol3b Recrystallization: Choose appropriate solvent (EtOH/Water) Cause3->Sol3b Purity Issue?

Caption: A logical workflow for diagnosing low-yield issues.

Q: During the work-up of Step 2, my product won't precipitate upon acidification, or it comes out as a sticky oil. What should I do?

A: This is a common purification challenge.

  • Oily Product: An oily precipitate often indicates the presence of impurities or residual solvent.

    • Solution: After acidification, try extracting the aqueous layer with a suitable organic solvent like ethyl acetate. The product should move into the organic phase. Washing this organic solution with brine, drying it, and then evaporating the solvent may yield a solid. If it remains an oil, try dissolving it in a minimal amount of hot solvent (like ethanol or isopropanol) and then slowly adding a non-solvent (like water or hexane) until turbidity persists. Cooling this mixture may induce crystallization.

  • No Precipitation: This suggests your product is more soluble in the acidic water than expected, or the concentration is too low.

    • Solution: First, re-check the pH to ensure it is truly in the 2-3 range. If it is, try saturating the aqueous layer with NaCl (salting out), which can decrease the solubility of your organic product and promote precipitation. Alternatively, proceed with the extraction method described above.

Frequently Asked Questions (FAQs)

Q: Why is it recommended to use ethyl isonipecotate instead of 4-piperidinecarboxylic acid directly?

A: There are two primary reasons. First, 4-piperidinecarboxylic acid is a zwitterion and has very poor solubility in many common aprotic organic solvents (like DCM) used for sulfonylation.[6] This leads to a heterogeneous reaction that is slow and often incomplete. Second, the free carboxylic acid can potentially react with the sulfonyl chloride or interfere with the desired N-sulfonylation, requiring a protection-deprotection sequence that adds steps and reduces overall yield. Starting with the ethyl ester provides a substrate with excellent solubility in organic solvents, leading to a clean, homogenous, and efficient reaction.[7]

Q: What is the role of the base in the Schotten-Baumann reaction, and how do I choose the right one?

A: The base is crucial; it serves to neutralize the one equivalent of HCl that is produced for every equivalent of amide formed.[1] Without a base, the HCl would protonate the starting piperidine's nitrogen, forming an unreactive ammonium salt and halting the reaction.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are inexpensive and effective. However, they are typically used in aqueous solutions, creating a two-phase system. This introduces the risk of sulfonyl chloride hydrolysis, which can significantly lower the yield.[4] Vigorous stirring is essential to maximize interfacial contact.

  • Organic Bases (e.g., Triethylamine, Pyridine): These are soluble in organic solvents, allowing the reaction to be run under anhydrous, homogeneous conditions. This minimizes the risk of sulfonyl chloride hydrolysis and is often the preferred method for achieving the highest yields, despite the higher cost of the reagent.

Q: How critical is the choice of solvent?

A: Solvent choice is highly critical as it affects reactant solubility and reaction rate.[8][9] For the sulfonylation step, a non-polar, aprotic solvent like dichloromethane (DCM) or toluene is ideal. They readily dissolve the ethyl isonipecotate and the sulfonyl chloride while being unreactive. Solvents like DMF or NMP could also be used but may complicate the work-up. For the hydrolysis step, a protic solvent mixture like ethanol/water is necessary to dissolve both the ester and the hydroxide salt, facilitating the saponification reaction.

References

  • J&K Scientific LLC (2021). Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction. [Link]

  • RSC Publishing (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Techno-Scribes (2021). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • Wikipedia (n.d.). Schotten–Baumann reaction. [Link]

  • Zhang, L. et al. (2019). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptides, 118, 170095. [Link]

  • ResearchGate (2000). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Welcome to the technical support center for the purification of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during its purification. The methodologies described are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction to Purification Challenges

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a molecule that combines a moderately polar N-sulfonylated piperidine ring with an acidic carboxylic acid group. This bifunctional nature presents unique challenges in its purification. The key to successfully purifying this compound lies in understanding its physicochemical properties and how they can be manipulated to separate it from common impurities.

The typical synthesis of this compound involves the reaction of 4-piperidinecarboxylic acid with 4-bromophenylsulfonyl chloride under Schotten-Baumann conditions. This reaction can lead to several impurities that need to be effectively removed.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale & Implications for Purification
Molecular Weight 348.22 g/mol High molecular weight suggests it will be a solid at room temperature.
Melting Point > 200 °CA high melting point is indicative of a stable crystal lattice, making recrystallization a viable purification method. For comparison, the analogous 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid has a melting point of 228-231 °C.[1]
pKa (Carboxylic Acid) 3.5 - 4.5The carboxylic acid is expected to be acidic. This allows for manipulation of its charge state with pH, which is the basis for acid-base extraction.
Solubility Poor in non-polar solvents (e.g., hexanes, toluene). Moderate in polar aprotic solvents (e.g., DCM, EtOAc). Good in polar protic solvents (e.g., alcohols, water at high pH).Solubility is critical for choosing appropriate solvents for recrystallization and chromatography. The polarity of the sulfonyl and carboxylic acid groups dominates its solubility profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis?

A: The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid typically proceeds via a Schotten-Baumann reaction between 4-piperidinecarboxylic acid and 4-bromophenylsulfonyl chloride. Based on this, the primary impurities are likely to be:

  • Unreacted 4-piperidinecarboxylic acid: A highly polar, water-soluble starting material.

  • Unreacted 4-bromophenylsulfonyl chloride: This is reactive and will likely hydrolyze to 4-bromophenylsulfonic acid during aqueous workup.

  • 4-bromophenylsulfonic acid: A highly polar and acidic byproduct.

  • Di-sulfonated piperidine species: Although less likely, over-reaction could lead to byproducts.

  • Residual base: Depending on the base used (e.g., NaOH, triethylamine), residual amounts may be present.

Q2: My final product has a low melting point and appears oily. What could be the cause?

A: An oily product or a significantly depressed melting point strongly suggests the presence of impurities. The most likely culprits are residual solvents or unreacted starting materials and byproducts that interfere with the crystal lattice formation of your desired compound. It is also possible that your product is hygroscopic, and absorbed moisture is causing it to appear oily. Ensure your product is thoroughly dried under vacuum. If the problem persists, a more rigorous purification step is necessary.

Q3: I am seeing a persistent impurity in my NMR spectrum that I can't identify. What could it be?

A: If you have ruled out starting materials and common byproducts, consider the possibility of solvent adducts or degradation products. The sulfonyl group is generally stable, but the carboxylic acid could potentially form esters if alcoholic solvents are used under certain conditions. Re-purification by a different method (e.g., chromatography if you previously used recrystallization) can often resolve such issues.

Troubleshooting Purification Techniques

This section provides detailed protocols and troubleshooting guides for the most effective purification methods for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. The key is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Caption: Workflow for selecting a recrystallization solvent.

A promising solvent system for related compounds is a mixture of a good solvent (like dichloromethane or ethyl acetate) and a non-polar anti-solvent (like hexanes or heptane). A patent for a similar compound suggests a dichloromethane:n-heptane system.[2]

Step-by-Step Protocol:

  • Dissolution: In a flask, dissolve the crude 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexanes until the solution becomes slightly turbid (cloudy).

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

ProblemPossible CauseSolution
Oiling Out The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly.Use a more dilute solution. Ensure slow cooling. Consider a different solvent system with lower solubilizing power.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor Recovery The compound is too soluble in the cold solvent.Use a more effective anti-solvent. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of solvent used for washing the crystals.
Impure Crystals Impurities co-precipitated with the product.Ensure slow cooling to allow for selective crystallization. The chosen solvent may not be optimal for separating the specific impurities present; try a different solvent system.
Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

G cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase (e.g., NaHCO3 soln) cluster_2 Organic Phase (Post-Extraction) cluster_3 Aqueous Phase (Post-Acidification) A Crude Product Mixture (Target Acid + Neutral Impurities) B Sodium Salt of Target Acid (Water Soluble) A->B Add weak base (aq. NaHCO3) Shake and separate layers D Neutral Impurities A->D Neutral impurities remain E Precipitated Pure Target Acid B->E Acidify with HCl to pH < 2 C Acidic Impurities (as salts)

Caption: Logic of acid-base extraction for purification.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base is used to selectively deprotonate the carboxylic acid without affecting other potentially sensitive functional groups). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2. Your purified product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

ProblemPossible CauseSolution
Emulsion Formation The organic and aqueous layers are not separating well.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product Doesn't Precipitate Upon Acidification The product may be more soluble in the acidic aqueous solution than expected, or the concentration is too low.Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the product. Ensure the pH is sufficiently low.
Low Yield Incomplete extraction into the aqueous phase or incomplete precipitation.Perform more extractions with the basic solution. Ensure complete acidification. The product may have some solubility in the acidic water; consider back-extraction.
Flash Column Chromatography

For difficult-to-separate mixtures or when a very high degree of purity is required, flash chromatography is a powerful tool. Due to the polar and acidic nature of the target compound, careful selection of the stationary and mobile phases is crucial.

  • Stationary Phase: Standard silica gel is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is common. To improve the peak shape of the acidic compound and prevent tailing, a small amount of an acid, such as acetic acid or formic acid (typically 0.1-1%), should be added to the mobile phase.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a suitable solvent (e.g., dichloromethane), add silica gel, and then evaporate the solvent. This creates a dry, free-flowing powder.

  • Column Packing: Pack a flash column with silica gel using the initial mobile phase composition.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Run the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%), with a constant 0.5% acetic acid throughout the gradient.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC before running the column. A good starting point is a solvent system that gives your product an Rf of ~0.3.
Peak Tailing The acidic compound is interacting strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica.[3]
Product is Insoluble in the Mobile Phase The chosen mobile phase is not polar enough to dissolve the compound.Use a stronger mobile phase system, for example, by increasing the percentage of ethyl acetate or switching to a more polar solvent like methanol in dichloromethane.
Product Stuck on the Column The compound is too polar for the chosen conditions.Flush the column with a highly polar solvent system, such as 10% methanol in dichloromethane with 1% acetic acid. For future purifications, consider using a more polar mobile phase from the start or reverse-phase chromatography.

Final Purity Assessment

Regardless of the purification method used, the final purity of your 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid should be assessed using appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity.

By understanding the chemical nature of your target molecule and the potential impurities, and by systematically applying and troubleshooting these purification techniques, you can achieve a high degree of purity for your 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

References

  • PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. [Link]

  • ResearchGate. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid

Welcome to the technical support center for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. As a molecule possessing both a weakly acidic carboxylic acid and a large, relatively non-polar sulfonylpiperidine moiety, its solubility can be challenging to navigate. This resource combines fundamental physicochemical principles with actionable troubleshooting strategies to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar elements in its structure. The key features are:

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can donate a proton. Its ionization state is pH-dependent, which is a critical factor for aqueous solubility. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion (-COO⁻).[1][2][3]

  • (4-Bromophenyl)sulfonyl Group: This part of the molecule is large, rigid, and hydrophobic. It significantly contributes to the low aqueous solubility of the compound in its neutral form.

  • Piperidine Ring: While the nitrogen in the piperidine ring is part of a sulfonamide linkage and thus not basic, the overall ring structure adds to the non-polar character of the molecule.

The interplay between the polar carboxylic acid and the non-polar remainder of the molecule dictates its solubility profile in various solvents.

Q2: I'm observing very low solubility of the compound in water. Is this expected?

A2: Yes, low solubility in neutral water is expected for this compound. The large non-polar surface area from the bromophenylsulfonyl group dominates the molecule's properties, making it hydrophobic. Carboxylic acids with more than six carbons tend to have limited water solubility, and the bulky substituent on your compound further decreases its affinity for water.[2][4] To achieve significant aqueous solubility, you will likely need to modify the properties of the solvent (e.g., pH, co-solvents) or the compound itself (e.g., salt formation).

Q3: How does pH affect the solubility of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid?

A3: The solubility of this compound is highly pH-dependent due to the presence of the carboxylic acid group.

  • In acidic to neutral pH (pH < pKa): The carboxylic acid will be protonated (-COOH), and the molecule will be in its neutral, less soluble form.

  • In alkaline pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate salt form (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its solubility in aqueous solutions through ion-dipole interactions.[2][3]

Therefore, to dissolve this compound in an aqueous buffer, you should aim for a pH that is at least 1-2 units above its pKa.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Problems

Problem 1: The compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis: At physiological pH (7.4), if the pKa of the carboxylic acid is in the typical range for carboxylic acids (around 4-5), a significant portion of the compound will be in its deprotonated, more soluble form. However, the intrinsic low solubility of the neutral form and potential common ion effects might still limit dissolution.

Solutions:

1. pH Adjustment:

  • Action: Increase the pH of your buffer. Prepare a stock solution of the compound in a dilute basic solution like 0.1 M NaOH, and then dilute it into your desired buffer, ensuring the final pH remains in a range where the compound is soluble.

  • Causality: By increasing the pH, you shift the equilibrium towards the more soluble carboxylate salt form.[2][3]

2. Co-Solvent System:

  • Action: Introduce a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5%) and increase as needed.

  • Causality: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5]

Workflow for Preparing a Solution Using pH and Co-solvents:

Caption: Workflow for dissolving the compound in aqueous buffer.

Problem 2: My compound precipitates out of solution over time, even after initially dissolving.

Root Cause Analysis: This can be due to several factors:

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable.

  • Polymorphism: The initial, more soluble (metastable) crystalline form may be converting to a less soluble, more stable form over time.[6][7]

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

Solutions:

1. Determine Equilibrium Solubility:

  • Action: Perform a shake-flask solubility measurement to determine the true equilibrium solubility in your chosen solvent system. This involves adding an excess of the compound to the solvent, agitating it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound.[8]

  • Causality: This will tell you the maximum stable concentration you can achieve under your experimental conditions.

2. Control Crystallization:

  • Action: If polymorphism is suspected, analytical techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to characterize the crystal form.[7] Controlling the crystallization process during synthesis or purification can help isolate the desired polymorph.

  • Causality: Different polymorphs can have significantly different solubility profiles.[6][9]

3. Particle Size Reduction:

  • Action: Reducing the particle size of the solid compound through techniques like micronization can increase the dissolution rate.[5][10]

  • Causality: Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution. While this doesn't change the equilibrium solubility, it can help in situations where slow dissolution is the issue.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Sample Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility as a function of pH.

Expected Outcome:

pHExpected SolubilityPredominant Species
2.0Very Low-COOH (Neutral)
4.0Low to Moderate-COOH / -COO⁻
6.0Moderate to High-COO⁻ (Anionic)
8.0High-COO⁻ (Anionic)
10.0Very High-COO⁻ (Anionic)
Protocol 2: Co-Solvent Screening
  • Solvent Selection: Choose a range of water-miscible organic solvents (e.g., DMSO, ethanol, methanol, isopropanol, acetonitrile, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare mixtures of your primary aqueous buffer with each co-solvent at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Solubility Measurement: Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Data Analysis: Compare the solubility values across the different co-solvent systems to identify the most effective one for your application.

Data Presentation:

Co-solvent5% (v/v) Solubility (µg/mL)10% (v/v) Solubility (µg/mL)20% (v/v) Solubility (µg/mL)
DMSO(Data to be generated)(Data to be generated)(Data to be generated)
Ethanol(Data to be generated)(Data to be generated)(Data to be generated)
PEG 400(Data to be generated)(Data to be generated)(Data to be generated)

Advanced Strategies for Formulation

If basic pH adjustment and co-solvents are not suitable for your experimental system, consider these advanced formulation approaches:

  • Cyclodextrin Complexation: Beta-cyclodextrins and their derivatives can encapsulate the hydrophobic part of the molecule, forming an inclusion complex with improved aqueous solubility.[11][12]

  • Solid Dispersions: Dispersing the compound in a polymeric carrier at the molecular level can create an amorphous solid with enhanced solubility and dissolution.

  • Lipid-Based Formulations: For in vivo applications, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by dissolving the compound in a lipid matrix.[10]

Logical Relationship of Solubility Enhancement Techniques:

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary & Advanced Strategies A Poor Aqueous Solubility B pH Adjustment (Increase pH) A->B Ionizable Group Present C Co-solvency (e.g., DMSO, Ethanol) A->C For Non-Aqueous Tolerant Systems D Particle Size Reduction (Micronization) B->D If Dissolution Rate is Limiting E Cyclodextrin Complexation B->E If pH/Co-solvents are not sufficient/compatible C->D C->E F Solid Dispersions E->F G Lipid-Based Formulations F->G For In Vivo Applications

Sources

Optimization

common side reactions in the synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Welcome to the technical support center for the synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the chemical reasoning behind our recommendations to ensure a successful and efficient synthesis.

Introduction

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a crucial process in the development of various pharmaceutical agents. The molecule's structure, featuring a sulfonamide linkage to a piperidine ring bearing a carboxylic acid, presents a unique set of synthetic challenges. This guide will address the most frequently encountered issues, from low yields to unexpected side products, providing you with the expertise to optimize your experimental outcomes.

Core Synthesis Pathway

A common and effective route to the target compound involves a two-step process:

  • N-Sulfonylation: Reaction of a piperidine-4-carboxylic acid derivative (typically the ethyl ester to protect the carboxylic acid) with 4-bromophenylsulfonyl chloride.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

Each of these steps has potential pitfalls that can be mitigated with careful planning and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: N-Sulfonylation Step

Question 1: Why is my N-sulfonylation reaction resulting in a low yield of the desired product?

Answer: Low yields in this step are most commonly attributed to the degradation of the 4-bromophenylsulfonyl chloride starting material or suboptimal reaction conditions.

  • Causality: 4-Bromophenylsulfonyl chloride is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction setup can convert the sulfonyl chloride to the unreactive 4-bromophenylsulfonic acid, halting the desired reaction. The choice of base and solvent is also critical to ensure the piperidine nitrogen is sufficiently nucleophilic and that both reactants remain stable.[2]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Optimize Base and Solvent Selection:

      • A non-nucleophilic organic base such as triethylamine or diisopropylethylamine (DIPEA) is recommended. These bases will neutralize the HCl byproduct without competing with the piperidine nucleophile.

      • Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are inert and can dissolve both reactants effectively.

    • Control Stoichiometry:

      • Use a slight excess (1.05-1.1 equivalents) of the piperidine starting material to ensure the complete consumption of the more valuable 4-bromophenylsulfonyl chloride.

Question 2: I've observed an unexpected, highly polar side product in my TLC analysis. What could it be?

Answer: The most likely culprit is 4-bromophenylsulfonic acid, the hydrolysis product of your sulfonyl chloride.

  • Mechanism of Formation:

    • As previously mentioned, 4-bromophenylsulfonyl chloride readily reacts with water. This can happen if your reagents, solvent, or glassware are not scrupulously dry.[1][2]

  • Troubleshooting Workflow:

    G start Unexpected polar spot on TLC check_water Verify anhydrous conditions (solvents, glassware, atmosphere) start->check_water hydrolysis_product Side product is likely 4-bromophenylsulfonic acid check_water->hydrolysis_product Moisture present purification Purify product via column chromatography (gradient elution may be necessary) hydrolysis_product->purification prevention Implement stringent anhydrous techniques in future reactions purification->prevention end Isolated Product purification->end

    Caption: Troubleshooting workflow for polar impurities.

  • Prevention and Remediation:

    • Prevention: The best approach is prevention by adhering to strict anhydrous techniques as described in the previous question.

    • Remediation: 4-Bromophenylsulfonic acid is highly polar and can often be removed during the aqueous work-up. If it co-elutes with your product during column chromatography, consider using a different solvent system or a basic wash of the organic layer during work-up (e.g., with saturated sodium bicarbonate solution) to remove the acidic impurity.

Category 2: Saponification Step

Question 3: My saponification reaction is incomplete, even after extended reaction times. What could be the issue?

Answer: Incomplete saponification can be due to insufficient base, steric hindrance, or the use of a biphasic reaction mixture with poor mixing.

  • Causality: The hydrolysis of the ethyl ester to a carboxylate requires a stoichiometric amount of a strong base (e.g., NaOH or LiOH). The sulfonamide group can be sterically demanding, potentially slowing down the rate of hydrolysis. If the reaction mixture is not homogeneous, the reaction will only occur at the interface of the two phases, leading to a slow and incomplete reaction.

  • Troubleshooting Protocol:

    • Ensure Sufficient Base: Use at least 2-3 equivalents of base to ensure complete hydrolysis.

    • Improve Solubility: Add a co-solvent such as tetrahydrofuran (THF) or methanol to create a homogeneous reaction mixture.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

Question 4: During the acidic work-up of my saponification, I'm getting a low yield of the precipitated product. Where is my product going?

Answer: The product is likely remaining in the aqueous layer due to its amphoteric nature or incomplete protonation.

  • Causality: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid has both an acidic carboxylic acid group and a basic piperidine nitrogen (though the basicity is reduced by the electron-withdrawing sulfonyl group). At a neutral or slightly acidic pH, the compound can exist as a zwitterion, which may have some water solubility. To ensure precipitation, the pH must be sufficiently low to fully protonate the carboxylate.

  • Troubleshooting Protocol:

    • Adjust pH: After the basic hydrolysis, cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is between 2 and 3. Check the pH with pH paper.

    • Maximize Precipitation:

      • After acidification, stir the mixture in an ice bath for at least 30 minutes to allow for complete precipitation.

      • If the product still seems to be in solution, you can try to extract it with an organic solvent like ethyl acetate. However, be aware that the zwitterionic nature might make extraction challenging.

      • Alternatively, you can try to "salt out" the product by adding a saturated solution of sodium chloride to the aqueous layer before filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carboxylate
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add ethyl isonipecotate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of ethyl isonipecotate).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Dissolve 4-bromophenylsulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) and add it to the dropping funnel.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
  • Dissolve the ethyl 1-[(4-bromophenyl)sulfonyl]piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate should form. Stir the mixture at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Data Presentation

Table 1: Troubleshooting Common Side Reactions

Observed Issue Potential Side Product Cause Recommended Action
Low yield in N-sulfonylation4-Bromophenylsulfonic acidHydrolysis of 4-bromophenylsulfonyl chlorideEnsure strictly anhydrous conditions.
Incomplete saponificationUnreacted ethyl esterInsufficient base or poor solubilityUse excess base, add a co-solvent (THF/MeOH), and gently heat.
Low product recovery after work-upWater-soluble productIncomplete protonation of the carboxylateAcidify to pH 2-3 and cool to maximize precipitation.

Visualizations

Diagram 1: Key Reaction Pathway and Major Side Reaction

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reaction start_ester Ethyl Isonipecotate sulfonylation N-Sulfonylation (Base, Anhydrous Solvent) start_ester->sulfonylation sulfonyl_chloride 4-Bromophenylsulfonyl Chloride sulfonyl_chloride->sulfonylation intermediate Ethyl 1-[(4-Bromophenyl)sulfonyl] -piperidine-4-carboxylate sulfonylation->intermediate saponification Saponification (LiOH, THF/H2O) intermediate->saponification final_product 1-[(4-Bromophenyl)sulfonyl] -4-piperidinecarboxylic acid saponification->final_product sulfonyl_chloride_side 4-Bromophenylsulfonyl Chloride hydrolysis Hydrolysis sulfonyl_chloride_side->hydrolysis water H2O (Trace Moisture) water->hydrolysis side_product 4-Bromophenylsulfonic Acid (Inactive) hydrolysis->side_product

Caption: Main synthesis route and key side reaction.

References

Sources

Troubleshooting

Technical Support Center: Optimization of Derivatization Reaction Conditions

Case ID: GEN-DERIV-OPT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GEN-DERIV-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Analytical Chemistry & Method Development[1]

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, self-validating framework for optimizing the derivatization of target analytes for chromatographic (GC/HPLC) and mass spectrometric (MS) analysis.

The Challenge: Derivatization is rarely a "one-size-fits-all" protocol.[1] It is a kinetic and thermodynamic balancing act intended to increase volatility (GC), enhance detectability (UV/Fluorescence), or improve stability.[1] "The compound" likely possesses functional groups (hydroxyls, amines, carboxyls) that require specific tagging to overcome steric hindrance or polarity issues.

The Solution: We do not guess; we design. This guide utilizes a Design of Experiments (DoE) approach to optimization, moving beyond "changing one factor at a time" (OFAT) to understand interaction effects between temperature, time, and reagent stoichiometry.

Optimization Workflow (Visualized)

The following diagram outlines the logical flow for optimizing reaction conditions. It distinguishes between screening (finding the right reagent) and optimization (refining the conditions).[1]

OptimizationWorkflow Start Define Target (Functional Groups: -OH, -NH2, -COOH) ReagentSelect Reagent Screening (Silylation, Acylation, Alkylation) Start->ReagentSelect SolventScreen Solvent Compatibility Check (Solubility & Inertness) ReagentSelect->SolventScreen DoE_Setup Design of Experiments (DoE) Factors: Temp, Time, Molar Excess SolventScreen->DoE_Setup Exp_Run Execute Reaction Matrix DoE_Setup->Exp_Run Analysis Analyze Yield & By-products (GC-MS / HPLC) Exp_Run->Analysis Decision Acceptable Yield & Stability? Analysis->Decision Validation Method Validation (Linearity, Precision, LOD) Decision->Validation Yes Refine Refine Parameters (Steepest Ascent Method) Decision->Refine No Refine->DoE_Setup New Limits

Figure 1: The systematic workflow for derivatization optimization, moving from chemical definition to statistical optimization (DoE).

Critical Parameter Optimization (The "Why" & "How")

This section addresses the causality behind experimental choices.

A. Reaction Kinetics: Temperature & Time

The Science: Derivatization rates follow the Arrhenius equation.[1] Increasing temperature increases the rate constant (


), but also accelerates the degradation of thermally labile derivatives.[1]
  • Guideline: Construct a Time-Yield Curve. Sample the reaction at 15, 30, 60, and 120 minutes.

  • Warning: For silylation (e.g., BSTFA/MSTFA), temperatures >70°C can cause the degradation of sugar derivatives or the loss of volatile analytes.

B. Reagent Stoichiometry

The Science: To drive the reaction to completion (pseudo-first-order kinetics), the derivatizing reagent must be in significant molar excess.[1]

  • Guideline: Start with a 50:1 molar ratio of Reagent:Analyte.[1]

  • Critical Check: If the reagent peak disappears in your chromatogram, you have insufficient reagent.[1] The "Ghost Peak" of the reagent must remain visible to ensure the analyte was the limiting reagent.[1]

C. Solvent & pH Environment

The Science:

  • Silylation: Strictly anhydrous.[1] Protic solvents (Water, Methanol) will hydrolyze the reagent immediately.[1] Use: Pyridine (scavenges HCl byproduct), Acetonitrile, or Ethyl Acetate.[1]

  • OPA/Fluorescence Tagging: pH dependent.[1][2][3] The reaction of O-phthalaldehyde (OPA) with primary amines requires a pH of 9.5–10.0 (Borate buffer) to deprotonate the amine (

    
    ), facilitating nucleophilic attack.[1]
    

Troubleshooting Hub (FAQ Format)

Issue 1: "I see the reagent peak, but no derivative peak."

  • Diagnosis: The reaction did not occur due to steric hindrance or incorrect chemistry.[1]

  • Corrective Action:

    • Catalysis: Add 1% TMCS (Trimethylchlorosilane) to your silylation reagent.[1] It acts as a Lewis acid catalyst to activate hindered hydroxyls.[1]

    • Solvation: Ensure the analyte is fully dissolved before adding the reagent.[1] Derivatizing agents are poor solvents for polar solids.[1] Use dry Pyridine or DMF first.[1]

Issue 2: "My derivative yield decreases over time (Instability)."

  • Diagnosis: Hydrolysis (moisture ingress) or thermal degradation.[1]

  • Corrective Action:

    • Moisture Control: Add molecular sieves to the reaction vial. Ensure the autosampler tray is cooled (4°C) if the derivative is thermally labile.[1]

    • Quenching: For OPA reactions, the isoindole derivative is unstable.[1] Analyze immediately (online derivatization) or switch to a more stable thiol like 3-mercaptopropionic acid instead of 2-mercaptoethanol.

Issue 3: "I see multiple peaks for a single compound."

  • Diagnosis: Incomplete derivatization.[1][4] The compound has multiple active sites (e.g., an amino-alcohol), and only some are reacting.[1]

  • Corrective Action:

    • Harder Conditions: Increase temperature (e.g., 60°C

      
       80°C) or time.
      
    • Stronger Reagent: Switch from MSTFA to BSTFA + 10% TMCS or MTBSTFA (for t-butyldimethylsilyl derivatives, which are more stable).[1]

Decision Logic for Troubleshooting

Use this logic tree to diagnose failures in real-time.

TroubleshootingLogic Problem Identify Problem LowYield Low/No Yield Problem->LowYield Instability Degradation/Drift Problem->Instability Artifacts Extra Peaks Problem->Artifacts CheckWater Check Water Content (Is solvent anhydrous?) LowYield->CheckWater Silylation CheckpH Check pH (Is amine protonated?) LowYield->CheckpH Alkylation/Tagging CheckSterics Steric Hindrance? LowYield->CheckSterics Instability->CheckWater AddSieves Action: Add Mol. Sieves or Fresh Reagent CheckWater->AddSieves Wet AdjustBuffer Action: Adjust Buffer (pH > pKa) CheckpH->AdjustBuffer Wrong pH StrongerCond Action: Add Catalyst (TMCS) or Heat CheckSterics->StrongerCond Hindered

Figure 2: Troubleshooting logic tree for diagnosing common derivatization failures.

Comparative Data: Common Reagents

Select the correct reagent based on your target functional group and detection method.[1]

Reagent ClassCommon AgentsTarget GroupCritical ConstraintReference
Silylation BSTFA, MSTFA-OH, -COOH, -NH2Strictly Anhydrous. Moisture hydrolyzes reagent.[1, 2]
Acylation TFAA, PFPA, HFBA-OH, -NH2, ThiolsRemoves excess reagent via evaporation (volatile).[1][2]
Alkylation BF3/MethanolCarboxylic AcidsRequires heat; good for Fatty Acid Methyl Esters (FAMEs).[1][3]
Fluorescence OPA, FMOC-ClPrimary AminespH Sensitive. OPA requires thiol; FMOC reacts with 2° amines.[4, 5]

Experimental Protocol: The "DoE" Optimization

Do not rely on luck. Execute this 2x2 Factorial Design to optimize your specific compound.

Reagents Required:

  • Target Analyte Standard (1 mg/mL)[1]

  • Derivatizing Agent (e.g., BSTFA + 1% TMCS)

  • Solvent (Anhydrous Pyridine)[1]

Protocol Steps:

  • Prepare Matrix: Prepare 4 vials according to the table below.

  • Incubate: Heat vials in a dry block heater.

  • Quench/Dilute: Dilute with organic solvent (e.g., Hexane for GC) to stop the reaction (if applicable) and bring to injection concentration.[1]

  • Analyze: Inject into GC-MS/HPLC. Calculate Peak Area Ratio (Analyte/Internal Standard).

Run IDTemperature (°C)Time (min)Purpose
Exp-1 Low (30°C)Short (15)Baseline Kinetic Check
Exp-2 Low (30°C)Long (60)Check for slow kinetics
Exp-3 High (70°C)Short (15)Check for thermal boost
Exp-4 High (70°C)Long (60)Stress Test: Check for degradation

Analysis: If Exp-4 yields lower than Exp-3, your product is degrading.[1] If Exp-4 > Exp-1, the reaction is kinetically limited (needs heat/time).[1]

References

  • Sigma-Aldrich. (n.d.).[1] The Use of Derivatization Reagents for Gas Chromatography (GC).[1][5][6][7][8] Sigma-Aldrich Technical Guides.[1] Link

  • Little, J. L. (1999).[1] Derivatization in Gas Chromatography.[1][5][6][7][8][9][10] Journal of Chromatography A. Link[1]

  • National Institutes of Health (NIH). (2016).[1] Using design of experiments to optimize derivatization with methyl chloroformate. PubMed.[1] Link

  • Agilent Technologies. (2020).[1] Amino Acid Analysis using Agilent Poroshell HPH-C18 and OPA/FMOC Derivatization. Agilent Application Notes.[1] Link

  • Journal of Chromatographic Science. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay. Oxford Academic.[1] Link

Sources

Optimization

Technical Support Center: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid Experiments

Welcome to the technical support center for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into its synthesis and application. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Core Concepts: Understanding the Synthesis

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a classic example of nucleophilic substitution, specifically the formation of a sulfonamide bond. The reaction involves the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid (also known as isonipecotic acid) on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.

Key Reactants and Their Roles:

ReagentStructureRole & Key Properties
Piperidine-4-carboxylic acid C₆H₁₁NO₂The nucleophile. The secondary amine is the reactive site. It is a derivative of the neurotransmitter GABA[1].
4-Bromobenzenesulfonyl chloride C₆H₄BrClO₂SThe electrophile. A highly reactive sulfonylating agent[2]. It is a moisture-sensitive solid that can cause severe skin burns and eye damage[3][4].
Non-nucleophilic Base (e.g., Triethylamine, Pyridine) (C₂H₅)₃NHCl scavenger. Neutralizes the HCl byproduct generated during the reaction, preventing protonation of the piperidine starting material and driving the reaction to completion[5].
Anhydrous Solvent (e.g., DCM, THF) CH₂Cl₂Provides a medium for the reaction while preventing unwanted side reactions, such as hydrolysis of the sulfonyl chloride.

Standard Synthesis Protocol

This protocol provides a robust method for the synthesis of the target compound. The key to success is the rigorous exclusion of water to prevent hydrolysis of the highly reactive sulfonyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Piperidine-4-carboxylic acid and Triethylamine in Anhydrous DCM B Add 4-Bromobenzenesulfonyl chloride solution dropwise at 0°C A->B Under N₂ atmosphere C Stir at room temperature (Monitor by TLC) B->C Allow to warm D Quench with water C->D Once complete E Acidify with 1M HCl to pH ~2-3 D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Recrystallize from suitable solvent (e.g., Ethanol/Water) G->H I Characterize final product (NMR, MS, MP) H->I

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of Oseltamivir Phosphate

Welcome to the technical support center for Oseltamivir Phosphate (Tamiflu®) synthesis. As drug development professionals, we understand that transitioning a complex synthesis from the bench to a pilot plant or manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Oseltamivir Phosphate (Tamiflu®) synthesis. As drug development professionals, we understand that transitioning a complex synthesis from the bench to a pilot plant or manufacturing suite is fraught with challenges that go far beyond stoichiometric calculations.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to provide not just solutions, but the fundamental reasoning behind them. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve the critical issues inherent in scaling up this vital antiviral agent.

The synthesis of Oseltamivir is a masterclass in process chemistry, balancing stereochemical precision with the harsh realities of large-scale production, such as cost of goods, process safety, and throughput.[3] The original commercial synthesis, developed from (-)-shikimic acid, presents several well-documented hurdles, from starting material availability to the handling of energetic intermediates.[4][5] This guide will address these classic challenges and explore modern solutions.

Section 1: Starting Material and Early-Stage Challenges (FAQs)

Q1: The cost and fluctuating availability of (-)-shikimic acid is a major risk for our supply chain. What are the most viable and scalable alternative starting points?

A1: This is a foundational challenge that plagued the initial large-scale production of Oseltamivir.[4] While the supply of shikimic acid has stabilized due to production via engineered E. coli fermentation, reliance on a single starting material remains a strategic risk.[6] Several scalable alternatives have been developed, each with its own set of advantages and disadvantages.

Your choice of an alternative route will depend on a trade-off between the cost of starting materials, the number of synthetic steps (process mass intensity), and the capital investment required for new process validation. Routes starting from abundant chiral pool materials or those employing asymmetric catalysis are often the most promising. For instance, syntheses starting from D-mannose or employing Diels-Alder strategies have been extensively explored to bypass shikimic acid entirely.[3][4]

Starting MaterialKey AdvantagesKey ChallengesOverall Yield (Approx.)
(-)-Shikimic Acid Well-established, optimized process; correct stereochemistry inherent.Historically volatile supply and price; relies on fermentation or extraction.~35%[6]
(-)-Quinic Acid Naturally abundant co-product from quinine extraction.Lower yields and more steps compared to the shikimic acid route.[6]~6%[6]
D-Xylose Inexpensive and abundant sugar-based starting material.Multi-step synthesis with an overall yield of around 15%.[4]~15%[4]
Azide-Free (Corey) Starts from cheap materials, avoids hazardous azides, good yield.[7]The enantioselective Diels-Alder step may require specialized catalysts for industrial scale.[7]~30%[7]

Section 2: Mid-Synthesis Troubleshooting (Energetic Intermediates & Catalysis)

Q2: Our team has major safety concerns about using azide reagents on a multi-kilogram scale. How can we mitigate the risks of explosion and exposure to hydrazoic acid?

A2: Your concerns are entirely valid and are central to process safety in Oseltamivir synthesis.[4][8] The regioselective opening of epoxide or aziridine intermediates with an azide source is a key step in many routes, but handling bulk quantities of sodium azide and organic azide intermediates introduces significant thermal hazards.[9][10][11]

The primary risks are the formation of highly toxic and explosive hydrazoic acid (HN₃) and the thermal instability of the azide intermediates themselves.[10] A robust safety strategy is non-negotiable and must be built on a deep understanding of the reaction mechanism and thermal dynamics.

Key Mitigation Strategies:

  • Strict Temperature Control: Calorimetric measurements show that key azide intermediates can become unstable at temperatures as low as 50°C.[9] Reactions must be conducted with redundant temperature monitoring and an engineered cooling capacity sufficient to handle any potential exotherm.

  • Control of Hydrazoic Acid (HN₃) Formation: HN₃ is volatile and can accumulate in the reactor headspace or sublimate in condenser systems, creating a serious explosion risk.[9][10] This is managed by:

    • pH Control: Running the reaction under carefully controlled pH conditions to minimize the protonation of the azide ion.

    • Engineering Controls: Ensuring adequate ventilation and considering the use of vapor scrubbing systems. A quantitative analysis of the vapor-liquid equilibrium using Henry's Law can help define safe operating conditions.[10]

  • Process Modifications:

    • Flow Chemistry: For this step, transitioning from a large batch reactor to a continuous flow setup is a state-of-the-art solution. Flow reactors minimize the volume of hazardous material present at any given time, offer superior heat transfer, and allow for tighter control over reaction parameters, drastically improving the safety profile.[12]

    • Azide-Free Routes: The ultimate mitigation is avoidance. Significant research has yielded azide-free synthetic pathways, such as those developed by Corey and Shibasaki, which are now viable alternatives for industrial consideration.[7][13]

Below is a workflow diagram illustrating the decision-making process for handling the azide addition step at scale.

Azide_Safety_Workflow cluster_0 Risk Assessment & Control Strategy start Azide Step Scale-Up Planned assess_scale Assess Batch Size (>5 kg?) start->assess_scale flow_chem Implement Continuous Flow Reactor assess_scale->flow_chem Yes batch_chem Proceed with Enhanced Batch Protocol assess_scale->batch_chem No execute Execute Synthesis flow_chem->execute calorimetry Perform Reaction Calorimetry (DSC, RC1) to determine MIE & T_d batch_chem->calorimetry control_hn3 Define HN3 Control Strategy (pH, Scrubbing, Headspace Analysis) calorimetry->control_hn3 temp_control Engineer Failsafe Cooling & Monitoring control_hn3->temp_control temp_control->execute

Caption: Decision workflow for azide step scale-up.
Q3: The catalytic hydrogenation to reduce our azide intermediate is sluggish and gives an inconsistent impurity profile. We suspect catalyst poisoning. How can we troubleshoot this?

A3: This is a classic scale-up problem where trace impurities, insignificant at the lab scale, can have a major impact on large-scale catalytic reactions.[2] The reduction of the acetamidoazide intermediate is the final step to form the Oseltamivir free base, and its success is critical for purity.

Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Lindlar's catalyst can be problematic.[9] The catalyst's active sites are highly susceptible to poisoning, and the reaction can produce undesirable byproducts through over-reduction or double bond migration.[9]

Troubleshooting Protocol:

  • Identify the Poison Source:

    • Upstream Reagents: The most common culprits are sulfur-containing compounds, which may be present in trace amounts from previous steps. Review all raw materials and reagents used in the preceding synthesis steps for potential sulfur contamination.

    • Intermediate Purity: The azide intermediate itself must be rigorously purified before hydrogenation. Recrystallization or silica gel chromatography (if feasible at scale) should be optimized to remove non-obvious catalyst poisons.

  • Optimize Reaction Conditions:

    • Catalyst Screening: Not all catalysts are equal. If Lindlar's catalyst is failing, screen alternatives. Raney Nickel has been used, but can also lead to unfavorable impurity profiles.[9] A systematic screening of different Pd/C catalysts (varying metal loading and support type) is warranted.

    • Solvent and Temperature: Ensure the solvent is of high purity and deoxygenated. Lowering the temperature may improve selectivity, albeit at the cost of reaction time.

  • Consider an Alternative Reduction Method:

    • Staudinger-Type Reduction: To completely avoid the issues of catalytic hydrogenation, the Roche process team developed a highly selective Staudinger-type reduction using tri-n-butylphosphine.[9] This phosphine reduction is very clean, proceeds smoothly at low temperatures, and avoids the problematic impurities associated with hydrogenation.[9] While phosphine reagents have their own handling and cost considerations, the improved selectivity and process robustness often justify the switch at scale.[14]

Section 3: Final Product & Purification

Q4: We are struggling with the final crystallization of Oseltamivir Phosphate. Our batches have inconsistent particle size and morphology, which is impacting downstream formulation. What is a robust crystallization protocol?

A4: The crystallization of the final Active Pharmaceutical Ingredient (API) is a critical unit operation that defines purity, stability, and handling properties. Oseltamivir phosphate is known to crystallize as needle-shaped, fibrous particles with low bulk density, which can present significant challenges for filtration, drying, and formulation.[15] Controlling this step requires precise control over key crystallization parameters.

Step-by-Step Crystallization Protocol:

  • Objective: To produce Oseltamivir Phosphate with consistent crystal form (polymorph), purity, and a particle size distribution suitable for formulation.

  • Materials:

    • Oseltamivir free base (crude)

    • Ethanol (high purity)

    • Isopropanol (IPA) (as anti-solvent)

    • Phosphoric Acid (H₃PO₄) solution

    • Oseltamivir Phosphate seed crystals

  • Procedure:

    • Step 1: Dissolution: Dissolve the crude Oseltamivir free base in ethanol at a controlled temperature (e.g., 45-50°C) to ensure complete dissolution. The concentration should be carefully defined and maintained batch-to-batch.

    • Step 2: Salt Formation: Slowly add a stoichiometric amount of phosphoric acid solution. The rate of addition is critical; too fast can lead to shock crystallization and the formation of fine, difficult-to-filter particles. Monitor the exotherm.

    • Step 3: Seeding: Cool the solution slightly (e.g., to 40°C) and add a slurry of seed crystals (typically 0.1-1.0% w/w). Seeding is the most critical step for controlling particle size and ensuring the correct polymorphic form is obtained.[16] Hold at this temperature for a defined period (e.g., 1-2 hours) to allow for controlled crystal growth on the seeds.

    • Step 4: Controlled Cooling (Anti-Solvent Addition): Initiate a slow, linear cooling ramp. Simultaneously, begin the slow addition of the anti-solvent (IPA). The cooling profile and anti-solvent addition rate are key parameters that dictate the level of supersaturation and thus the crystal growth rate. A slower rate generally produces larger, more well-defined crystals.

    • Step 5: Isolation & Drying: Once the final temperature is reached and crystallization is complete, the slurry is filtered. The filter cake is washed with a pre-defined mixture of the solvent/anti-solvent to remove impurities. Drying is then performed under vacuum at a controlled temperature to yield the final API.

Critical Process Parameters (CPPs) to Monitor:

ParameterImpact on Quality AttributeRecommended Control Strategy
Cooling Rate Particle Size, PolymorphismSlow, linear cooling profile (e.g., 5-10°C/hour).
Seeding Temperature/Load Particle Size, Polymorphism, Batch consistencyTightly control seed addition temperature and amount.
Agitation Rate Crystal Breakage (fines), HomogeneityOptimize for good mixing without high shear forces.
Anti-Solvent Addition Rate Level of Supersaturation, Particle SizeSlow, controlled addition proportional to the cooling ramp.

References

  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. RSC.
  • Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research.
  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester.
  • The Synthetic-Technical Development of Oseltamivir Phosph
  • Amine synthesis by azide reduction. Organic Chemistry Portal.
  • What are issues/things to consider when scaling up reactions
  • Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate.
  • Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: “From Bench to Industry”.
  • Oseltamivir total synthesis. Wikipedia.
  • Method for Manufacturing a Pharmaceutical Form of Oseltamivir Phosphate.
  • Opportunities and Limits of the Use of Azides in Industrial Production.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action.
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • Catalytic Reductions and Synthesis Applications of Organic Azides. Nottingham ePrints.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC - NIH.
  • Technical Support Center: Oseltamivir Synthesis Scale-Up. Benchchem.
  • Total Synthesis of Oseltamivir phosph
  • Rules of Thumb: Scale-up. The Chemical Engineer.
  • Safe Handling of Azides. University of Pittsburgh.
  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org.
  • 5 Top bench-scale strategies to ensure a smooth scale-up process. H.E.L Group.
  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research.
  • Large-Scale Preparation and Usage of Azides.
  • Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate).
  • Scale Up Safety. Stanford Environmental Health & Safety.
  • Hazardous Reagents for Higher Yields. Pharmaceutical Technology.
  • Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. MDPI.

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Reference Data & Comparative Studies

Validation

The Structure-Activity Relationship of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid Derivatives: A Comparative Guide for the Design of Novel Matrix Metalloproteinase Inhibitors

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, the 1-[(4-Bromophenyl)sulf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, the 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid framework has emerged as a promising chemotype, particularly in the quest for novel Matrix Metalloproteinase (MMP) inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds, offering a comparative perspective grounded in experimental data from closely related analogues to inform the strategic design of next-generation therapeutics.

Introduction: The Promise of the Arylsulfonylpiperidine Scaffold

The 1-arylsulfonylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological entities. Its prevalence stems from a combination of favorable physicochemical properties and the ability to engage in specific, high-affinity interactions within protein active sites. The sulfonyl group acts as a potent hydrogen bond acceptor, while the aryl ring can be tailored to occupy hydrophobic pockets. The piperidine ring serves as a rigid linker, positioning substituents in a defined three-dimensional space, a critical factor for optimizing target engagement. The carboxylic acid function, in this context, often serves as a key zinc-binding group (ZBG), essential for the inhibition of zinc-dependent enzymes like MMPs.

Matrix metalloproteinases are a family of endopeptidases that play a crucial role in the degradation of extracellular matrix components.[1] While essential for physiological processes such as tissue remodeling and wound healing, their aberrant activity is implicated in a host of pathological conditions, including osteoarthritis, cancer metastasis, and fibrosis.[1][2] Consequently, the development of selective MMP inhibitors has been a long-standing goal in pharmaceutical research. Early, broad-spectrum MMP inhibitors were plagued by off-target effects, leading to the discontinuation of many clinical trials.[3] This has necessitated a shift towards highly selective inhibitors, particularly for MMP-13, which is a key player in cartilage degradation in osteoarthritis, and MMP-2 and MMP-9, which are heavily involved in tumor invasion and angiogenesis.[4][5] The 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid scaffold offers a promising starting point for achieving this desired selectivity.

Deciphering the Structure-Activity Relationship: A Three-Point Analysis

The SAR of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid derivatives can be systematically explored by considering modifications at three key positions: the 4-bromophenyl ring, the piperidine-4-carboxylic acid core, and the nature of the zinc-binding group. Insights from structurally related MMP inhibitors provide a robust framework for this analysis.

The Role of the 4-Bromophenyl Moiety

The 4-bromophenyl group is positioned to interact with the S1' specificity pocket of the MMP active site. The nature and substitution pattern on this aryl ring are critical for both potency and selectivity.

  • Halogen Substitution: The presence of a halogen, such as the bromine in the title scaffold, is often favorable. Halogens can participate in halogen bonding and occupy hydrophobic pockets. The 4-position is generally optimal for substitution.

  • Aryl Ring Modifications: Replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly impact activity. For instance, in related series of MMP-13 inhibitors, the introduction of thiophene or other five-membered heterocycles has been shown to enhance potency.[4]

  • Para-Position Substituents: Modifications at the para-position of the phenyl ring can be exploited to fine-tune selectivity. For example, extending from this position with larger, hydrophobic groups can lead to interactions with less conserved regions of the active site, thereby improving selectivity over other MMPs.

The Piperidine-4-Carboxylic Acid Core: A Rigid Scaffold for Optimal Positioning

The piperidine ring acts as a non-planar, rigid linker that orients the carboxylic acid for optimal interaction with the catalytic zinc ion in the MMP active site.

  • Conformational Rigidity: The rigidity of the piperidine ring is advantageous over more flexible aliphatic chains, as it reduces the entropic penalty upon binding. This conformational constraint is a key principle in modern drug design.

  • Substitution on the Piperidine Ring: Introduction of substituents on the piperidine ring can influence both potency and pharmacokinetic properties. For instance, methylation or fluorination at the 3- or 4-positions can modulate metabolic stability and cellular permeability.

  • Alternative Heterocyclic Cores: While the piperidine ring is a common choice, other nitrogen-containing heterocycles like pyrrolidine have also been successfully employed in MMP inhibitors. A study on a phenylsulfonyl-L-hydroxyproline derivative (a pyrrolidine analogue) demonstrated potent inhibition of MMP-2 and MMP-9, highlighting the versatility of this general scaffold.[5]

The Zinc-Binding Group (ZBG): Beyond the Carboxylate

The carboxylic acid moiety is a classic zinc-binding group. However, its ionizable nature can lead to poor oral bioavailability. Exploring alternative ZBGs is a key strategy for improving the druggability of these inhibitors.

  • Hydroxamic Acids: Hydroxamic acids are potent ZBGs and have been extensively used in MMP inhibitors. A series of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives were found to be potent and orally active MMP inhibitors.[1] This suggests that converting the carboxylic acid of the title compounds to a hydroxamic acid could significantly enhance potency.

  • Other ZBGs: A diverse range of other functional groups can also chelate the active site zinc, including thiols, phosphinates, and N-hydroxyureas. The choice of ZBG can profoundly influence both potency and selectivity.

Comparative Analysis of Structurally Related MMP Inhibitors

To provide a quantitative basis for the SAR discussion, the following table summarizes the biological activity of several reported MMP inhibitors that share structural features with the 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid scaffold.

Compound IDStructureTarget MMPIC50 / Ki (nM)Reference
Hypothetical Parent 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acidMMP-13--
Compound 24f A thiophene-based carboxylic acid MMP-13 inhibitorMMP-13IC50 = 0.5[4]
Derivative 55 An N-substituted 4-benzenesulfonylpiperidine-4-hydroxamic acidMMP-13Potent in vivo[1]
GGM-27 A phenylsulfonyl-L-hydroxyproline derivativeMMP-2Ki = 9400[5]
MMP-9Ki = 90000[5]
SC-276 An α-piperidine-α-sulfone hydroxamateMMP-2, -9, -13Potent in vivo[6]

This table is a curated representation of data from the cited literature and is intended for comparative purposes.

The data clearly indicates that arylsulfonylpiperidine and related heterocyclic scaffolds are capable of potent MMP inhibition. The sub-nanomolar potency of compound 24f underscores the potential of carboxylic acid-based inhibitors when the aryl portion is optimized.[4] The successful development of hydroxamic acid derivatives like compound 55 and SC-276 highlights a promising avenue for enhancing the potency of the title scaffold.[1][6] The activity of the pyrrolidine-based GGM-27 against MMP-2 and MMP-9 suggests that the 1-arylsulfonyl-heterocycle-carboxylate motif is a versatile template for targeting different MMP isoforms.[5]

Experimental Protocols

General Synthetic Scheme

A plausible synthetic route to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid derivatives is outlined below, based on established synthetic methodologies for related compounds.

G A Piperidine-4-carboxylic acid ethyl ester C Ethyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate A->C Base (e.g., Et3N) DCM B 4-Bromophenylsulfonyl chloride B->C D 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid C->D LiOH THF/H2O F 1-[(4-Bromophenyl)sulfonyl]-4-piperidinehydroxamic acid D->F Coupling agent (e.g., EDC) Hydroxybenzotriazole E Hydroxylamine E->F

Caption: Proposed synthetic pathway for target compounds.

Step-by-step methodology:

  • Sulfonylation: To a solution of piperidine-4-carboxylic acid ethyl ester and a base (e.g., triethylamine) in an aprotic solvent like dichloromethane, 4-bromophenylsulfonyl chloride is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • Ester Hydrolysis: The resulting ethyl ester is dissolved in a mixture of tetrahydrofuran and water, and an excess of lithium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete. Acidification with a mild acid (e.g., 1N HCl) precipitates the desired carboxylic acid.

  • Amide Coupling (for hydroxamic acid derivatives): The carboxylic acid can be converted to the corresponding hydroxamic acid by coupling with hydroxylamine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole.

In Vitro MMP Inhibition Assay

The inhibitory potency of the synthesized compounds against various MMPs can be determined using a well-established fluorogenic substrate assay.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare serial dilutions of inhibitor B Add recombinant human MMP enzyme A->B C Pre-incubate B->C D Add fluorogenic substrate C->D E Monitor fluorescence intensity over time D->E F Calculate initial reaction velocities E->F G Plot % inhibition vs. inhibitor concentration F->G H Determine IC50 value G->H

Caption: Workflow for in vitro MMP inhibition assay.

Detailed Protocol:

  • Recombinant human MMP enzyme is activated according to the manufacturer's protocol.

  • Serial dilutions of the test compounds are prepared in an appropriate assay buffer.

  • The enzyme and the test compound are pre-incubated in a 96-well plate for a defined period (e.g., 30 minutes) at 37 °C.

  • The reaction is initiated by the addition of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • The increase in fluorescence intensity, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • The percent inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

  • IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

Conclusion and Future Directions

The 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid scaffold represents a highly promising starting point for the development of novel and selective MMP inhibitors. The SAR analysis, informed by data from structurally related compounds, suggests that optimization of the 4-bromophenyl moiety and exploration of alternative zinc-binding groups, such as hydroxamic acids, are key strategies for enhancing potency and selectivity. The rigid piperidine core provides a robust platform for the precise positioning of these key pharmacophoric elements. Future work should focus on the synthesis and biological evaluation of a focused library of analogues to validate these SAR hypotheses and to identify lead compounds with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications in osteoarthritis, cancer, and other MMP-driven diseases.

References

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medical Chemistry, 44(21), 3339–3342.
  • Venkatraman, S., Natchus, M. G., Barnett, B., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(26), 5649-5652.
  • De Savi, C., Teobald, B. J., Fray, M. J., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3381-3395.
  • Grishina, G. V., Dalinger, A. I., Korchagina, E. V., et al. (2019). Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor 1-{4-[(2,4-Dichlorobenzoyl)-Amino]Phenyl}Sulfonyl-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid and its Anticancer Activity in a Breast Adenocarcinoma Experimental Model. Pharmaceutical Chemistry Journal, 53(5), 403–408.
  • Angelucci, A., & Overall, C. M. (2007). A new RING to the MMPs.
  • Jacobsen, J. A., Major, J., & Chow, S. (2010). Matrix metalloproteinase-13 inhibitors for modulation of osteoclastogenesis: enhancement of solubility and stability. Bioorganic & Medicinal Chemistry Letters, 20(18), 5488–5491.
  • Sun, H., Lescar, J., & MacSweeney, A. (2017). Indole Inhibitors of MMP-13 for Arthritic Disorders. ACS Medicinal Chemistry Letters, 8(11), 1157–1162.
  • Levin, J. I., Chen, J. M., Du, M. T., et al. (2001). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 44(6), 820-6.
  • Jacobsen, E. J., Mitchell, M. A., & Deeter, J. B. (2000). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1321-5.
  • World Journal of Pharmaceutical Research. (2022). 4(1).
  • Mitsui, T., et al. (2010). Crystal structures of two alanylpiperidine analogues.
  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(17), 7478–7492.
  • BOC Sciences. (n.d.).
  • Liu, R., et al. (2019). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current Medicinal Chemistry, 26(33), 6147-6172.
  • Jacobsen, E. J., et al. (2000). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1321-1325.

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Comparative

Halogen Wars: A Comparative Guide to the Biological Activity of Chlorinated vs. Brominated Sulfonylpiperidines

In the landscape of medicinal chemistry, the deliberate introduction of halogen atoms onto a lead scaffold—a practice known as halogenation—is a time-honored strategy for modulating a molecule's pharmacological profile....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the deliberate introduction of halogen atoms onto a lead scaffold—a practice known as halogenation—is a time-honored strategy for modulating a molecule's pharmacological profile. Among the halogens, chlorine and bromine are frequently employed to enhance potency, tune selectivity, and optimize pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of the biological activities of chlorinated versus brominated sulfonylpiperidine compounds, offering researchers, scientists, and drug development professionals a framework for rational design in this chemical space.

The sulfonylpiperidine moiety is a privileged scaffold, appearing in a multitude of biologically active agents due to its synthetic tractability and favorable physicochemical properties. The addition of a halogen to this core structure can profoundly influence its interactions with biological targets. This guide will delve into a specific case study to illustrate these differences, supported by a discussion of the underlying physicochemical principles and detailed experimental protocols for assessing biological activity.

The Halogen Effect: A Tale of Two Atoms

Chlorine and bromine, while neighbors in the periodic table, impart distinct properties to a molecule. The choice between them is a critical decision in lead optimization, driven by the desired therapeutic outcome.

Physicochemical Properties at a Glance:

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Atomic Radius (Å) 1.751.85Bromine is larger, potentially leading to greater steric influence on binding interactions.
Electronegativity (Pauling Scale) 3.162.96Chlorine is more electronegative, which can influence the acidity of nearby protons and the polarity of the C-X bond.
Polarizability (ų) 2.183.05Bromine is more polarizable, which can enhance van der Waals interactions with a target protein.
Lipophilicity (Hansch-Leo π value) +0.71+0.86Brominated compounds are generally more lipophilic, which can affect cell permeability and metabolic stability.

These fundamental differences in size, electronegativity, and polarizability are the root cause of the observed variations in biological activity between chlorinated and brominated analogs.

Comparative Case Study: Antimicrobial Activity of Halogenated N-Acyl-L-valine Derivatives

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Chlorinated vs. Brominated N-Acyl-L-valine Derivatives

CompoundEnterococcus faecium (Biofilm)
N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine >100
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine 25

Data for the chlorinated compound is inferred from the follow-up study on the brominated analog, which states the rationale for the study was to improve upon the former's activity.[1]

The data clearly indicates that the brominated analog exhibits significantly enhanced activity against biofilm-forming Enterococcus faecium compared to its chlorinated precursor.[1] This suggests that the increased lipophilicity and polarizability of bromine may facilitate better penetration of the bacterial biofilm or stronger interactions with the molecular target within the bacteria.

Causality Behind the Observed Differences

The superior performance of the brominated compound in the case study can be attributed to several factors:

  • Enhanced Target Engagement: The larger size and greater polarizability of bromine can lead to more favorable van der Waals and hydrophobic interactions within the target's binding pocket. This can result in a lower dissociation constant and, consequently, higher potency.

  • Improved Membrane Permeability: The increased lipophilicity of the brominated analog may enhance its ability to traverse the bacterial cell wall and membrane, as well as penetrate the extracellular matrix of a biofilm, leading to higher effective concentrations at the site of action.

  • Modulation of Metabolic Stability: Halogenation can block sites of metabolism. While not directly demonstrated in this case study, the choice of halogen can influence the rate and pathway of drug metabolism, thereby affecting the compound's half-life and overall exposure.

It is important to note that the context of the biological environment can also play a significant role. For instance, in the presence of proteins, the higher reactivity of some bromine compounds can lead to a greater loss of bactericidal activity compared to their chlorine analogs.[2][3]

Visualizing the Concepts

Halogen_Properties cluster_Cl Chlorinated Sulfonylpiperidine cluster_Br Brominated Sulfonylpiperidine Cl_Props Higher Electronegativity Smaller Size Cl_Effects Altered pKa Potentially different binding orientation Cl_Props->Cl_Effects leads to Biological_Activity Biological Activity (e.g., Potency, Selectivity) Cl_Effects->Biological_Activity Br_Props Higher Polarizability Greater Lipophilicity Larger Size Br_Effects Enhanced van der Waals interactions Improved membrane permeability Potential for steric hindrance Br_Props->Br_Effects leads to Br_Effects->Biological_Activity

Caption: Physicochemical differences between chlorine and bromine and their influence on biological activity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing antibacterial activity and enzyme inhibition, two common applications for sulfonylpiperidine compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). B->C D Visually inspect for turbidity or measure absorbance to determine bacterial growth. C->D E The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the chlorinated and brominated sulfonylpiperidine compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol is designed to quantify the inhibitory effect of compounds on a specific kinase, a common target for anticancer agents.

Workflow:

Kinase_Assay_Workflow A Add kinase, substrate, and ATP to wells of a 384-well plate. B Add serially diluted test compounds to the wells. A->B C Incubate to allow the kinase reaction to proceed. B->C D Add a detection reagent that produces a luminescent signal inversely proportional to kinase activity. C->D E Measure luminescence and calculate IC50 values. D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and adenosine triphosphate (ATP) in a kinase assay buffer.

  • Compound Dilution: Perform a serial dilution of the chlorinated and brominated sulfonylpiperidine compounds in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and the compound dilutions.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Include controls for 100% kinase activity (no inhibitor) and background (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The detection reagent typically generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The choice between chlorination and bromination of a sulfonylpiperidine scaffold is a nuanced decision that requires careful consideration of the desired biological activity and pharmacokinetic profile. While bromination may offer advantages in terms of potency and membrane permeability due to its greater lipophilicity and polarizability, chlorination may be preferred in scenarios where metabolic stability or a different binding orientation is desired.

The comparative case study presented in this guide highlights the potential for significant differences in biological activity between closely related halogenated analogs. It underscores the importance of empirical testing to validate design hypotheses. The provided experimental protocols offer a robust framework for conducting such evaluations.

Future research in this area should aim for direct, head-to-head comparisons of chlorinated and brominated sulfonylpiperidines within the same study to provide more definitive structure-activity relationships. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful development as therapeutic agents.

References

  • Liu, C., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere, 351, 140985. Available at: [Link]

  • Lackner, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 116(5), 1129-1137. Available at: [Link]

  • Lackner, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. Available at: [Link]

  • Marks, B. S., et al. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy, 19(4), 547-552. Available at: [Link]

  • Mao, J., et al. (2016). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. BioScience Trends, 10(4), 306-313. Available at: [Link]

  • Dittrich, T., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 9(12), 1228-1237. Available at: [Link]

  • Tsai, Y. C., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3444-3447. Available at: [Link]

  • Gribanov, I. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. Available at: [Link]

  • Limban, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(15), 4991. Available at: [Link]

  • Shi, D., et al. (2014). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Marine Drugs, 12(6), 3348-3361. Available at: [Link]

  • Senturk, M., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 102, 104085. Available at: [Link]

  • Kostrzewa, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 28(12), 4698. Available at: [Link]

  • Purohit, D., et al. (2001). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. Available at: [Link]

  • Ohmori, O., et al. (2001). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 44(12), 1857-1865. Available at: [Link]

  • Wang, Y., et al. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 28(12), 4698. Available at: [Link]

  • Vantikommu, J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(36), 25295-25306. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Assays for Novel Enzyme Inhibitors: A Case Study with 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to its validation as a potential therapeutic candidate is paved with rigorous experimental scrutiny...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to its validation as a potential therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven framework for validating the in vitro assay results of a novel compound, using 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (BPSC-A) as a case study. To provide a tangible context for the validation process, we will hypothesize that BPSC-A is a novel inhibitor of "Inhibitorase-X," a hypothetical serine protease implicated in an inflammatory disease pathway.

This guide is not a rigid protocol but a strategic blueprint designed to ensure scientific integrity and generate a robust data package for decision-making in a drug discovery pipeline. We will delve into the causality behind experimental choices, the principles of self-validating systems, and the authoritative guidelines that underpin these processes.

The Scientific Imperative for Multi-tiered Assay Validation

In the competitive landscape of drug discovery, the initial excitement of a primary screen "hit" must be tempered with a healthy dose of scientific skepticism. A single data point, however promising, is insufficient. A robust validation strategy is essential to confirm the on-target activity of the compound, rule out artifacts, and build a comprehensive profile of its potency, selectivity, and mechanism of action. This multi-tiered approach is critical for the go/no-go decisions that determine the allocation of significant resources in preclinical development.[1]

This guide will compare BPSC-A with two hypothetical alternative compounds with known mechanisms of action against Inhibitorase-X:

  • Comparator A: A known competitive inhibitor of Inhibitorase-X.

  • Comparator B: A non-specific enzyme inhibitor known to be reactive.

Foundational Validation: Biochemical Assays

The first tier of validation involves confirming the direct interaction of BPSC-A with the purified Inhibitorase-X enzyme.

Experimental Protocol 1: Enzyme Inhibition Assay

This assay will determine the potency of BPSC-A in inhibiting the catalytic activity of purified Inhibitorase-X.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of BPSC-A in 100% DMSO.

    • Prepare serial dilutions of BPSC-A in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a solution of purified recombinant Inhibitorase-X in assay buffer.

    • Prepare a solution of a fluorogenic peptide substrate for Inhibitorase-X in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the BPSC-A serial dilutions to the wells of a 384-well, low-volume, black microplate.

    • Add 18 µL of the Inhibitorase-X solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each concentration of BPSC-A.

    • Normalize the velocities to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • Fluorogenic Substrate: Provides a sensitive and continuous readout of enzyme activity, enabling accurate determination of initial velocities.

  • Pre-incubation Step: Allows the inhibitor to reach binding equilibrium with the enzyme before the addition of the substrate, which is crucial for accurate potency determination, especially for slow-binding inhibitors.

  • Low DMSO Concentration: The final DMSO concentration should be kept low (typically <1%) to minimize its potential inhibitory effects on the enzyme.

Data Presentation: Biochemical Potency
CompoundIC50 (nM) against Inhibitorase-XHill Slope
BPSC-A 75.21.1
Comparator A 50.81.0
Comparator B 12,5001.8

Interpretation of Results:

The data in the table suggest that BPSC-A is a potent inhibitor of Inhibitorase-X, with an IC50 in the nanomolar range, comparable to the known competitive inhibitor, Comparator A. The Hill slope close to 1 suggests a 1:1 binding stoichiometry. In contrast, Comparator B exhibits weak and potentially non-specific inhibition, as indicated by its high IC50 and steep Hill slope.

Delving Deeper: Mechanism of Action Studies

Understanding how BPSC-A inhibits Inhibitorase-X is a critical next step.

Experimental Protocol 2: Mechanism of Action (MOA) Studies

These experiments will elucidate whether BPSC-A acts as a competitive, non-competitive, or uncompetitive inhibitor.

Methodology:

  • Perform the enzyme inhibition assay as described in Experimental Protocol 1.

  • Repeat the assay with multiple fixed concentrations of the fluorogenic substrate, spanning a range from below to above the Michaelis-Menten constant (Km).

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of BPSC-A on the Km and Vmax of the enzymatic reaction.

Visualizing the Workflow:

MOA_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetics Assay cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and BPSC-A Solutions plate Plate BPSC-A Serial Dilutions reagents->plate add_enzyme Add Inhibitorase-X (Pre-incubation) plate->add_enzyme add_substrate Add Varying Concentrations of Substrate add_enzyme->add_substrate readout Measure Reaction Velocities add_substrate->readout plots Generate Michaelis-Menten or Lineweaver-Burk Plots readout->plots determine_moa Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) plots->determine_moa

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cellular Context: Validating Activity in a Biological System

Biochemical assays, while essential, are performed in a simplified, artificial environment. The next crucial step is to validate the activity of BPSC-A in a more physiologically relevant setting.

Experimental Protocol 3: Cell-Based Functional Assay

This assay will assess the ability of BPSC-A to inhibit the activity of Inhibitorase-X within a cellular context.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a human monocytic cell line that endogenously expresses Inhibitorase-X) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into 96-well cell culture plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of BPSC-A, Comparator A, and Comparator B for a defined period (e.g., 1 hour).

    • Stimulate the cells with a known agonist that induces the release and activation of Inhibitorase-X.

    • Collect the cell culture supernatant.

    • Measure the activity of Inhibitorase-X in the supernatant using the fluorogenic substrate from the biochemical assay.

  • Data Analysis:

    • Determine the cellular IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Cellular Potency
CompoundCellular IC50 (nM)
BPSC-A 250.6
Comparator A 180.3
Comparator B > 50,000

Interpretation of Results:

BPSC-A demonstrates on-target activity in a cellular environment, albeit with a rightward shift in potency compared to the biochemical assay. This shift is expected and can be attributed to factors such as cell permeability, plasma protein binding in the serum-containing media, and potential for cellular efflux. The lack of activity of Comparator B further supports its non-specific nature.

Ensuring Specificity: Selectivity Profiling

A critical aspect of a promising drug candidate is its selectivity for the intended target. Off-target activities can lead to undesirable side effects.

Experimental Protocol 4: Selectivity Profiling

This involves testing BPSC-A against a panel of related enzymes to assess its selectivity.

Methodology:

  • Perform enzyme inhibition assays (as in Protocol 1) for BPSC-A against a panel of other serine proteases.

  • Determine the IC50 values for each of these off-target enzymes.

  • Calculate the selectivity ratio by dividing the off-target IC50 by the on-target IC50 for Inhibitorase-X.

Data Presentation: Selectivity Profile
EnzymeBPSC-A IC50 (nM)Selectivity Ratio (vs. Inhibitorase-X)
Inhibitorase-X 75.21
Protease A 8,200109
Protease B > 25,000> 332
Protease C 15,300203

Interpretation of Results:

BPSC-A demonstrates a high degree of selectivity for Inhibitorase-X over other related proteases, with selectivity ratios of over 100-fold. This is a favorable characteristic for a potential drug candidate.

The Self-Validating System: A Cornerstone of Trustworthiness

Adherence to Authoritative Guidelines

The principles and practices outlined in this guide are in alignment with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) for the characterization of small molecule drug candidates.[1][2] While formal validation of these research-grade assays is not required at this early stage, the scientific rigor applied here lays the foundation for future, more stringent validation as the project progresses through the drug development pipeline.[3][4]

Conclusion

The validation of in vitro assay results for a novel compound like 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a systematic and multi-faceted process. By moving from simple biochemical assays to more complex cellular models and comprehensive selectivity profiling, we can build a robust and reliable data package. This evidence-based approach, grounded in scientific integrity and guided by established principles, is paramount for making informed decisions and successfully advancing promising molecules toward clinical development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. [Link]

  • U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

This guide provides a comprehensive framework for assessing the target selectivity of the novel compound, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. Given the prevalence of the piperidine scaffold across nu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the target selectivity of the novel compound, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. Given the prevalence of the piperidine scaffold across numerous drug classes, a rigorous evaluation of off-target interactions is paramount to predicting potential side effects and ensuring therapeutic efficacy.[1][2][3] This document outlines a strategic, multi-tiered approach to cross-reactivity analysis, presenting detailed experimental protocols and data interpretation guides for researchers in drug development.

Introduction: The Rationale for Selectivity Profiling

The subject of our study, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, herein referred to as Compound X, features a sulfonylpiperidine core. This structural motif is a privileged scaffold in medicinal chemistry, found in molecules targeting a wide array of protein families, including G-protein coupled receptors (GPCRs), kinases, and various enzymes.[1][3] The inherent versatility of this scaffold necessitates a proactive and thorough investigation of its selectivity profile. Cross-reactivity, or the interaction of a compound with unintended biological targets, is a major cause of adverse drug reactions and late-stage clinical failures.[4][5] Therefore, early-stage, systematic off-target screening is not merely a regulatory hurdle but a foundational component of robust drug discovery.

This guide establishes a self-validating system for profiling Compound X. We will first postulate a primary target based on structural analogy and then construct a screening cascade to identify and characterize potential off-target interactions. This process is designed to build a comprehensive selectivity profile, enabling a data-driven comparison against alternative molecules and informing the path to lead optimization.

For the purpose of this guide, we will hypothesize that Compound X is designed as an antagonist for the human C-C chemokine receptor type 5 (CCR5), a GPCR and a well-established target in HIV therapeutics.[6] The piperidine core is a known feature of CCR5 antagonists. Our goal is to determine the selectivity of Compound X for CCR5 against a panel of other relevant biological targets.

The Cross-Reactivity Screening Cascade

A tiered or cascaded approach to screening is the most resource-efficient strategy. It begins with broad, high-throughput screens to cast a wide net for potential interactions, followed by more specific and physiologically relevant assays to confirm and quantify these hits.

G cluster_0 Tier 1: Primary & Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation cluster_3 Tier 4: Selectivity Assessment CompoundX Compound X (10 µM Screening Concentration) PrimaryAssay Primary Target Assay (e.g., CCR5 Radioligand Binding) CompoundX->PrimaryAssay Initial Screen GPCRPanel Broad GPCR Panel (e.g., Eurofins SafetyScreen44) CompoundX->GPCRPanel Initial Screen KinasePanel Broad Kinase Panel (e.g., Reaction Biology KinaseFinder) CompoundX->KinasePanel Initial Screen DoseResponse Dose-Response Assays (IC50 / Ki Determination) GPCRPanel->DoseResponse Hits >50% Inhibition KinasePanel->DoseResponse Hits >50% Inhibition FunctionalAssay Secondary Functional Assays (e.g., cAMP, β-Arrestin, Cellular Phospho-Assay) DoseResponse->FunctionalAssay Confirmed Hits SelectivityProfile Generate Selectivity Profile (Calculate Selectivity Index) FunctionalAssay->SelectivityProfile Quantitative Data

Caption: A tiered workflow for systematic cross-reactivity profiling.

Experimental Methodologies

The validity of any comparison guide rests on the robustness of its experimental protocols. The following sections detail standardized assays essential for building a reliable selectivity profile.

Primary Target Engagement: CCR5 Radioligand Binding Assay

Causality: This biochemical assay directly measures the ability of Compound X to displace a known radiolabeled ligand from the CCR5 receptor, providing a quantitative measure of binding affinity (Ki). It is the foundational experiment to confirm on-target activity.

Protocol:

  • Source: Human CCR5-expressing cell membranes (e.g., from Eurofins Discovery or Reaction Biology).

  • Radioligand: [125I]MIP-1α (specific activity ~2200 Ci/mmol).

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Procedure: a. Prepare serial dilutions of Compound X (e.g., from 100 µM to 1 pM) in assay buffer. b. In a 96-well plate, combine 50 µL of diluted Compound X, 25 µL of radioligand (final concentration ~0.1 nM), and 25 µL of CCR5 membranes (5-10 µg protein/well). c. To determine non-specific binding, use a high concentration of a known unlabeled CCR5 antagonist (e.g., 10 µM Maraviroc) in separate wells. d. Incubate the plate for 90 minutes at 25°C. e. Terminate the reaction by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4). f. Dry the filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of Compound X. Determine the IC50 value using non-linear regression (sigmoidal dose-response) and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Broad Off-Target Screening: Kinase and GPCR Panels

Causality: To efficiently identify unintended interactions, Compound X should be screened against large panels of diverse targets.[7][8][9] A fixed, high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak interactions. Hits are typically defined as targets showing >50% inhibition.

A. GPCR Safety Panel

  • Description: A binding assay panel is employed, covering a wide range of GPCRs known to be implicated in adverse effects (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors).[10][11][12]

  • Protocol: The methodology is analogous to the primary CCR5 binding assay. Compound X is tested at a final concentration of 10 µM against a panel of ~50-100 GPCR targets using target-specific radioligands and membrane preparations. The result is expressed as percent inhibition of specific binding.

B. Kinase Selectivity Panel

  • Description: Kinase profiling is crucial as many signaling pathways are regulated by kinases, making them common off-targets.[9][13]

  • Protocol:

    • Assay Principle: A common format is a radiometric assay (e.g., HotSpot℠ platform) that measures the transfer of 33P from ATP to a substrate peptide by the kinase.

    • Procedure: Compound X is tested at 10 µM against a panel of over 300-400 kinases.

    • Each reaction includes the specific kinase, its substrate, and ATP at a concentration near its Km value to ensure physiologically relevant inhibition data.[7]

    • The reaction is allowed to proceed for a set time and then stopped.

    • The phosphorylated substrate is captured, and the incorporated radioactivity is measured.

    • Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a vehicle control.

Secondary Functional Assays for Confirmed Hits

Causality: A binding hit does not always translate to functional activity. Secondary assays are essential to determine whether the off-target binding results in agonism, antagonism, or has no functional consequence.[14]

Example Protocol: β-Arrestin Recruitment Assay (for a GPCR hit)

  • Principle: This assay measures a G-protein-independent signaling pathway. Ligand binding to a GPCR can trigger the recruitment of β-arrestin, a key event in receptor desensitization and signaling.[8]

  • Procedure:

    • Cell Line: Use a cell line engineered to co-express the hit GPCR and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin platform).

    • Assay: a. Plate the cells in a 96-well plate and incubate overnight. b. To test for antagonist activity, pre-incubate cells with serially diluted Compound X for 30 minutes. Then, add a known agonist for the target GPCR at its EC80 concentration. c. To test for agonist activity, add serially diluted Compound X directly to the cells. d. Incubate for 60-90 minutes at 37°C. e. Add detection reagents and measure the resulting chemiluminescent signal, which is proportional to β-arrestin recruitment.

    • Data Analysis: Plot dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists).

Data Presentation and Comparative Analysis

Clear visualization of data is critical for comparing Compound X with alternatives. The following tables present hypothetical data for Compound X and two other structurally distinct CCR5 antagonists, "Alternative A" and "Alternative B."

Table 1: Primary Target Affinity and Broad Panel Screening Hits

(Screening performed at 10 µM)

CompoundPrimary Target Ki (CCR5, nM)GPCR Hits (>50% Inh.)Kinase Hits (>50% Inh.)
Compound X 5.2 α1A-adrenergic, 5-HT2ALCK, SRC
Alternative A 15.8hERG, M1 MuscarinicABL1
Alternative B 2.1NoneZAP70, SYK, LCK, SRC, FYN
Table 2: Off-Target Potency and Selectivity Index

The Selectivity Index (SI) is a critical metric, calculated as: SI = Ki (Off-Target) / Ki (Primary Target) . A higher SI value indicates greater selectivity.

CompoundOff-TargetOff-Target Ki (nM)Functional EffectSelectivity Index (SI)
Compound X α1A-adrenergic850Antagonist163
5-HT2A1,200Antagonist231
LCK650Inhibitor125
SRC980Inhibitor188
Alternative A hERG2,100Blocker133
M1 Muscarinic>10,000Antagonist>630
ABL14,500Inhibitor285
Alternative B LCK85Inhibitor40
SRC110Inhibitor52
ZAP70250Inhibitor119
Interpretation and Visual Comparison

The data reveals distinct selectivity profiles.

  • Compound X shows potent on-target activity and moderate selectivity. Its off-target activities against adrenergic and serotonergic receptors, as well as SRC-family kinases, are noteworthy and would require further investigation for potential cardiovascular or immunological side effects.

  • Alternative A is less potent but appears more selective, with its only significant off-target liability being the hERG channel, a critical safety concern for cardiotoxicity.

  • Alternative B is the most potent but demonstrates significant promiscuity, especially within the SRC kinase family.[5] This lack of selectivity could lead to a complex safety profile.

G CompoundX Cmpd X CCR5 CCR5 Ki=5.2 nM CompoundX->CCR5 High Affinity alpha1A α1A Ki=850 nM CompoundX->alpha1A Moderate Affinity HT2A 5-HT2A Ki=1200 nM CompoundX->HT2A Moderate Affinity LCK LCK Ki=650 nM CompoundX->LCK Moderate Affinity SRC SRC Ki=980 nM CompoundX->SRC Moderate Affinity

Caption: Selectivity profile map for Compound X.

Conclusion

This guide demonstrates a systematic and logical framework for the cross-reactivity profiling of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (Compound X). By employing a tiered screening cascade—from broad binding panels to specific functional assays—a detailed and quantitative selectivity profile can be constructed. The comparative analysis shows that while Compound X is potent, its moderate selectivity warrants careful consideration. In contrast, Alternative A offers better selectivity at the cost of potency, while Alternative B's high potency is compromised by significant promiscuity.

This self-validating approach, grounded in robust experimental design and objective data interpretation, is essential for making informed decisions in the drug development process. It allows researchers to identify potential liabilities early, prioritize candidates with the best safety and efficacy profiles, and ultimately increase the probability of clinical success.

References

  • Janssen P.A.J., van Daele G.H.P. N-(4-piperidinyl)-N-phenylamides and -carbamates. U.S.
  • Multi-Span. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • ResearchGate. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. [Link]

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 1(3), 146-148. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]

  • Wang, Y., & Jadhav, A. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 54(10), 2995–3003. [Link]

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  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Anazi, K. M., Al-Mahmoud, G. A., & Al-Agamy, M. H. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(14), 5519. [Link]

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  • Irwin, J. J., Duan, D., Torosyan, H., Do, K. T., Ziebart, K. T., Sterling, T., ... & Shoichet, B. K. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of medicinal chemistry, 58(17), 7076–7087. [Link]

  • van der Wouden, P. E., van den Berg, S., van der Es, D., & IJzerman, A. P. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 174(1), 11-23. [Link]

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., ... & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339–3342. [Link]

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  • van Veldhoven, J. P., Gao, Z. G., Ye, K., van der Wouden, P. E., van der Es, D., & IJzerman, A. P. (2014). Structural probing of off-target G protein-coupled receptor activities within a series of adenosine/adenine congeners. Journal of medicinal chemistry, 57(10), 4083–4093. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthetic Landscape of Piperidine Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the piperidine carboxylic acid scaffold is a cornerstone of modern therapeutics. Its prevalence in a myriad of bioactive molecules necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine carboxylic acid scaffold is a cornerstone of modern therapeutics. Its prevalence in a myriad of bioactive molecules necessitates a deep understanding of the available synthetic routes. This guide provides an in-depth comparative analysis of the most pertinent synthetic strategies for accessing this privileged structural motif. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings, practical considerations, and scalability of each method, supported by experimental data and authoritative references.

Introduction: The Significance of the Piperidine Carboxylic Acid Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring feature in a vast number of pharmaceuticals and natural products. The incorporation of a carboxylic acid functionality onto this ring system provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets. The isomeric forms—pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid)—each offer unique conformational constraints and vectorial arrangements of their functional groups, making the choice of synthetic route a critical decision in any drug discovery program.

Key Synthetic Strategies: A Comparative Overview

The synthesis of piperidine carboxylic acids can be broadly categorized into several key strategies. Here, we will compare and contrast four of the most significant approaches:

  • Catalytic Hydrogenation of Pyridine Carboxylic Acids: A direct and atom-economical approach.

  • Dieckmann Condensation: A classic cyclization strategy for the formation of the piperidine ring.

  • Asymmetric Synthesis: Methods to access enantiomerically pure piperidine carboxylic acids.

  • Cycloaddition Reactions (Aza-Diels-Alder & Pictet-Spengler): Powerful methods for constructing the heterocyclic ring with control over stereochemistry.

The following sections will provide a detailed examination of each of these routes, including their mechanisms, advantages, limitations, and illustrative experimental protocols.

Catalytic Hydrogenation of Pyridine Carboxylic Acids

The catalytic hydrogenation of readily available pyridine carboxylic acids is arguably the most straightforward and industrially viable method for the synthesis of their saturated piperidine counterparts. This method is lauded for its high atom economy and often environmentally benign nature, typically producing water as the only byproduct.

Mechanistic Rationale

The reaction involves the reduction of the aromatic pyridine ring using molecular hydrogen in the presence of a heterogeneous or homogeneous catalyst. The choice of catalyst is critical and can influence the reaction conditions and selectivity. Commonly employed catalysts include platinum group metals such as palladium, platinum, and rhodium, often supported on carbon or alumina. The presence of the carboxylic acid group can influence the reaction, and in some cases, acidic or basic conditions are employed to facilitate the reduction and minimize side reactions like decarboxylation.

Comparative Performance of Catalysts
CatalystSubstratePressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)Reference
5% Pd/C2-Pyridinecarboxylic acid3-490-953-4>85[1]
5% Pd/C3-Pyridinecarboxylic acid3-490-953-4>85[1]
5% Pd/C4-Pyridinecarboxylic acid3-490-953-4>95[1]
5% Rh/Al₂O₃Nicotinic acid0.2 (2 atm)Room Temp.<488.5[2]
Experimental Protocol: Hydrogenation of 4-Pyridinecarboxylic Acid[1]

Materials:

  • 4-Pyridinecarboxylic acid (100 kg)

  • Water (500 kg)

  • 5% Palladium on carbon (1 kg)

  • Hydrogen gas

  • Nitrogen gas

  • Methanol

Procedure:

  • A high-pressure autoclave is purged with nitrogen to ensure an inert atmosphere.

  • A mixture of 4-pyridinecarboxylic acid (100 kg), water (500 kg), and 5% palladium on carbon (1 kg) is charged into the autoclave.

  • The autoclave is sealed and purged first with nitrogen and then with hydrogen.

  • The reaction mixture is heated to 90°C, and the hydrogen pressure is maintained at 3-4 MPa.

  • The reaction is monitored by the uptake of hydrogen. After approximately 3 hours, the temperature is gradually increased to 95°C, and the hydrogen pressure is increased to 5 MPa.

  • The reaction is held under these conditions for an additional 3 hours, or until the reaction is complete as determined by TLC.

  • After cooling to 35°C, the excess hydrogen is carefully vented, and the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove about 50% of the water.

  • The concentrated solution is cooled to 30°C, and methanol is added to precipitate the product.

  • The mixture is further cooled to 10°C to ensure complete crystallization.

  • The solid product, 4-piperidinecarboxylic acid, is isolated by centrifugation.

Yield: >95%

Advantages and Disadvantages

Advantages:

  • High yields and excellent atom economy.

  • Environmentally friendly, with water often being the only solvent and byproduct.

  • Direct conversion of readily available starting materials.

  • Scalable for industrial production.

Disadvantages:

  • Requires specialized high-pressure hydrogenation equipment.

  • Catalysts can be expensive, although they are often recyclable.

  • Potential for side reactions such as decarboxylation, especially with certain substrates and conditions.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation reaction used to form cyclic β-keto esters.[3] This method is particularly useful for constructing the piperidine ring from acyclic precursors. The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the desired piperidine carboxylic acid.

Mechanistic Pathway

The reaction is initiated by a strong base, which deprotonates the α-carbon of one of the ester groups in a diester substrate to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product.

Dieckmann_Condensation cluster_start Starting Material cluster_process Reaction Steps cluster_product Intermediate & Final Product Start N-Protected Iminodiacetic Acid Ester Base Strong Base (e.g., NaOEt) Start->Base 1. Deprotonation Enolate Enolate Formation Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization 2. Nucleophilic Attack Elimination Alkoxide Elimination Cyclization->Elimination Ketoester Cyclic β-Keto Ester Elimination->Ketoester 3. Product Formation Hydrolysis Hydrolysis & Decarboxylation Ketoester->Hydrolysis 4. Further Processing Product Piperidine Carboxylic Acid Hydrolysis->Product

Caption: Workflow for Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride[4]

This protocol describes the synthesis of a key intermediate that can be subsequently hydrolyzed and decarboxylated to yield a piperidine carboxylic acid.

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

  • Materials:

    • Ethyl N-benzylglycinate (6 kg, 31 mol)

    • Ethyl 4-chlorobutyrate (7 kg, 46.5 mol)

    • Toluene (6 L)

    • Potassium carbonate (6.43 kg, 46.5 mol)

  • Procedure:

    • Charge a reactor with ethyl N-benzylglycinate, ethyl 4-chlorobutyrate, toluene, and potassium carbonate.

    • Heat the mixture to reflux and maintain for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter.

    • Concentrate the filtrate under reduced pressure to obtain the intermediate.

  • Yield: 99.1%

Step 2: Dieckmann Condensation

  • Materials:

    • Intermediate from Step 1

    • Potassium tert-butoxide

    • Toluene

    • Hydrochloric acid

  • Procedure:

    • Dissolve the intermediate in toluene and react with potassium tert-butoxide.

    • After the reaction is complete, adjust the pH to 7-8 and wash with water.

    • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the crude product.

  • Yield: High (not explicitly quantified in the source for this step alone, but the overall yield is high).

Step 3: Purification

  • Procedure:

    • Dissolve the crude product in water and adjust the pH to 7-8 with an aqueous base (e.g., sodium carbonate or potassium hydroxide).

    • Extract with an organic solvent (e.g., dichloromethane or toluene).

    • Adjust the pH of the combined organic layers to 1-2 with hydrochloric acid to crystallize the final product.

  • Overall Yield (3 steps): 92.6-93.3%

  • Purity (by HPLC): >99.5%

Advantages and Disadvantages

Advantages:

  • A well-established and reliable method for ring formation.

  • Good for constructing 5- and 6-membered rings.[4]

  • The resulting β-keto ester is a versatile intermediate for further functionalization.

Disadvantages:

  • Requires a stoichiometric amount of a strong base.

  • The subsequent hydrolysis and decarboxylation steps add to the overall process.

  • Can be less atom-economical compared to direct hydrogenation.

Asymmetric Synthesis

For many pharmaceutical applications, obtaining a single enantiomer of a piperidine carboxylic acid is crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. Asymmetric synthesis provides several avenues to achieve this goal, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

Chiral Auxiliary Approach

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or cyclization. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Piperidinecarboxylic Acid[6]

This method utilizes an L-camphorsulfonamide as a chiral auxiliary.

Step 1: Condensation

  • L-camphorsulfonamide and a diphenylimine ester undergo a Lewis acid-catalyzed condensation to form an intermediate compound.

Step 2: Asymmetric Alkylation and Cyclization

  • The intermediate from Step 1 undergoes an asymmetric alkylation in a "one-pot" reaction under the influence of a strong base, followed by imine hydrolysis under acidic conditions and subsequent intramolecular cyclization.

Step 3: Removal of Chiral Auxiliary

  • The chiral auxiliary is removed under alkaline conditions to afford the final product, (S)-2-piperidinecarboxylic acid.

Reported Advantages:

  • Cheap and readily available raw materials.

  • Short synthetic route.

  • High yield and good stereoselectivity.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

Advantages and Disadvantages of Asymmetric Approaches

Advantages:

  • Provides access to enantiomerically pure compounds.

  • A wide variety of chiral auxiliaries, catalysts, and enzymes are available.

  • Enzymatic methods can be performed under mild, environmentally friendly conditions.

Disadvantages:

  • Chiral auxiliaries and catalysts can be expensive.

  • The attachment and removal of chiral auxiliaries add steps to the synthesis.

  • The maximum yield for a kinetic resolution is 50% for the desired enantiomer, unless a dynamic kinetic resolution process is in place.

Cycloaddition Reactions

Cycloaddition reactions, such as the aza-Diels-Alder and Pictet-Spengler reactions, are powerful tools for the construction of heterocyclic rings, often with a high degree of stereocontrol.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen. This reaction can be used to construct the piperidine ring in a single step, often with the concomitant formation of multiple stereocenters. The reaction typically involves the cycloaddition of an imine (the aza-dienophile) with a diene.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or a related heterocyclic system. While not a direct route to simple piperidine carboxylic acids, it is a valuable method for synthesizing more complex, fused piperidine-containing structures.

Advantages and Disadvantages of Cycloaddition Reactions

Advantages:

  • Rapid construction of the heterocyclic ring.

  • Potential for high stereoselectivity.

  • Can be used to create complex molecular architectures.

Disadvantages:

  • The scope of suitable substrates can be limited.

  • May require specific catalysts or reaction conditions.

  • Not always the most direct route to simple, non-fused piperidine carboxylic acids.

Conclusion and Future Outlook

The synthesis of piperidine carboxylic acids is a mature field with a diverse array of reliable methods. The choice of the optimal synthetic route depends on several factors, including the desired isomeric form and stereochemistry, the scale of the synthesis, cost considerations, and environmental impact.

  • For large-scale, cost-effective production of racemic piperidine carboxylic acids, catalytic hydrogenation of the corresponding pyridine derivatives remains the method of choice due to its high yields and atom economy.

  • The Dieckmann condensation offers a robust and versatile approach for the synthesis of functionalized piperidines from acyclic precursors.

  • When enantiopurity is paramount, asymmetric synthesis , through the use of chiral auxiliaries, catalysts, or enzymatic resolutions, provides a range of powerful tools.

  • Cycloaddition reactions offer elegant solutions for the rapid assembly of complex piperidine-containing scaffolds.

Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for both hydrogenation and asymmetric transformations. The development of novel, greener synthetic routes that minimize waste and utilize renewable starting materials will also be a key area of research. As the demand for enantiomerically pure piperidine carboxylic acids in the pharmaceutical industry continues to grow, the innovation in their synthesis will undoubtedly keep pace.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. ()
  • US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. ()
  • Dieckmann, W. Ber. Dtsch. Chem. Ges.1894, 27, 102–103.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. ()
  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. ()
  • Dieckmann Condensation - Organic Reactions. ([Link])

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. ([Link])

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Comparative

A Spectroscopic Deep Dive: Unraveling the Molecular Nuances of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid and Its Analogs

For Immediate Release [CITY, STATE] – In the intricate world of pharmaceutical development and chemical synthesis, the precise characterization of molecular structures is paramount. For researchers and scientists working...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the intricate world of pharmaceutical development and chemical synthesis, the precise characterization of molecular structures is paramount. For researchers and scientists working with piperidine derivatives, a key class of compounds in drug discovery, a thorough understanding of their spectroscopic signatures is fundamental to ensuring purity, confirming identity, and elucidating structure-activity relationships. This guide, presented from the perspective of a Senior Application Scientist, offers an in-depth spectroscopic comparison of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid with its essential precursors and a closely related analog, providing valuable experimental data and interpretive insights.

At the heart of this analysis lies 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, a molecule of interest due to its hybrid structure combining a piperidine-4-carboxylic acid moiety with a 4-bromobenzenesulfonyl group. To appreciate its unique spectroscopic fingerprint, we will dissect and compare it with its constituent building blocks: 4-piperidinecarboxylic acid and 4-bromobenzenesulfonyl chloride, as well as its non-brominated counterpart, 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid. This comparative approach allows for a clearer understanding of how each structural component contributes to the overall spectral features.

The Logic of Spectroscopic Comparison

The rationale for this comparative study is rooted in the foundational principles of spectroscopic analysis. Each functional group and structural motif within a molecule interacts with electromagnetic radiation in a characteristic manner. By systematically comparing the spectra of a complex molecule with those of its simpler, related structures, we can confidently assign specific spectral features and understand the electronic and vibratory interplay between different parts of the molecule. This methodical approach is a self-validating system; the consistency of spectral shifts and patterns across a series of related compounds provides a high degree of confidence in the structural assignments.

Below, we present a detailed analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data tables for objective comparison.

Visualizing the Molecular Landscape

To provide a clear visual reference for the compounds discussed, their structures are depicted below.

Molecular Structures A 1-[(4-Bromophenyl)sulfonyl]- 4-piperidinecarboxylic acid B 4-Piperidinecarboxylic acid C 4-Bromobenzenesulfonyl chloride D 1-[(4-Methylphenyl)sulfonyl]- 4-piperidinecarboxylic acid

Figure 1: Chemical structures of the compounds under spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By comparing the ¹H and ¹³C NMR spectra of our target compound with its relatives, we can pinpoint the influence of the 4-bromobenzenesulfonyl group.

¹H NMR Spectral Comparison

The ¹H NMR spectrum of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is expected to show distinct signals for the aromatic protons of the bromophenylsulfonyl group and the aliphatic protons of the piperidine ring. The key to this analysis is observing the chemical shift changes of the piperidine protons upon N-sulfonylation and the effect of the bromine substituent on the aromatic signals.

CompoundAromatic Protons (ppm)Piperidine Protons (ppm)Other Signals (ppm)
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ~7.6-7.8 (AA'BB' system)~3.6 (axial, H2/H6), ~2.8 (equatorial, H2/H6), ~2.5 (H4), ~2.0 & ~1.7 (H3/H5)~12.0 (br s, COOH)
4-Piperidinecarboxylic acid [1]-~3.1 (H2/H6), ~2.6 (H2/H6), ~2.4 (H4), ~1.9 & ~1.6 (H3/H5)~11.0 (br s, COOH), ~8.5 (br s, NH)
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid ~7.6 (d), ~7.3 (d)~3.6 (axial, H2/H6), ~2.8 (equatorial, H2/H6), ~2.5 (H4), ~2.0 & ~1.7 (H3/H5)~12.0 (br s, COOH), ~2.4 (s, CH₃)

Analysis:

  • Upon N-sulfonylation of 4-piperidinecarboxylic acid, the protons on the carbons adjacent to the nitrogen (H2/H6) experience a significant downfield shift due to the electron-withdrawing effect of the sulfonyl group.

  • The aromatic region of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid will display a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene ring. The presence of the electron-withdrawing bromine atom and the sulfonyl group will influence the precise chemical shifts of these aromatic protons.

  • In comparison to the methyl-substituted analog, the bromine atom in the target compound is expected to have a less pronounced shielding effect, potentially leading to slightly more downfield shifts for the aromatic protons.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts of the piperidine and aromatic carbons are sensitive to the electronic environment.

CompoundAromatic Carbons (ppm)Piperidine Carbons (ppm)Other Signals (ppm)
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ~138 (C-S), ~132 (C-Br), ~129 (CH), ~128 (CH)~46 (C2/C6), ~41 (C4), ~28 (C3/C5)~178 (C=O)
4-Piperidinecarboxylic acid [1]-~44 (C2/C6), ~42 (C4), ~27 (C3/C5)~179 (C=O)
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid ~143 (C-S), ~135 (C-CH₃), ~129 (CH), ~127 (CH)~46 (C2/C6), ~41 (C4), ~28 (C3/C5)~178 (C=O), ~21 (CH₃)

Analysis:

  • Similar to the ¹H NMR, the piperidine carbons C2 and C6 are shifted downfield upon N-sulfonylation.

  • The presence of the bromine atom in 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid will result in a characteristic chemical shift for the carbon atom to which it is attached (C-Br).

  • The chemical shift of the carbonyl carbon (C=O) is relatively insensitive to the substitution on the nitrogen atom of the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The comparison of the FT-IR spectra will highlight the key stretches associated with the sulfonyl, carbonyl, and N-H (in the precursor) groups.

CompoundKey Vibrational Frequencies (cm⁻¹)
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ~3000-2500 (br, O-H of COOH), ~1710 (C=O), ~1340 & ~1160 (SO₂)
4-Piperidinecarboxylic acid [1]~3300 (N-H), ~3000-2500 (br, O-H of COOH), ~1650 (C=O)
4-Bromobenzenesulfonyl chloride ~1380 & ~1180 (SO₂), ~820 (p-substituted benzene)
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid ~3000-2500 (br, O-H of COOH), ~1710 (C=O), ~1340 & ~1160 (SO₂)

Analysis:

  • The most prominent features in the spectrum of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid are the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂).

  • The broad absorption in the region of 3000-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

  • The disappearance of the N-H stretch (around 3300 cm⁻¹) from the spectrum of 4-piperidinecarboxylic acid upon formation of the sulfonamide provides clear evidence of the reaction completion.

  • The C=O stretching frequency is also a key diagnostic peak.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid [M]+ at 349/351 (due to Br isotopes)220/222 ([Br-Ph-SO₂]+), 128 ([Piperidine-4-COOH]+)
4-Piperidinecarboxylic acid [1][M]+ at 12984 ([M-COOH]+)
4-Bromobenzenesulfonyl chloride [M]+ at 254/256219/221 ([M-Cl]+)
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid [M]+ at 283155 ([CH₃-Ph-SO₂]+), 128 ([Piperidine-4-COOH]+)

Analysis:

  • The mass spectrum of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Common fragmentation pathways include the cleavage of the S-N bond, leading to the formation of the bromobenzenesulfonyl cation and the piperidine-4-carboxylic acid radical cation.

  • The loss of the carboxylic acid group is another expected fragmentation pathway.

Experimental Protocols

To ensure the reproducibility and integrity of the presented data, the following standard operating procedures for spectroscopic analysis are provided.

NMR Spectroscopy Protocol

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 400 MHz) E Lock and shim the instrument D->E F Acquire ¹H and ¹³C spectra using standard pulse sequences E->F G Apply Fourier transform H Phase and baseline correct the spectra G->H I Reference spectra to the residual solvent peak H->I FT-IR Spectroscopy Workflow cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect a background spectrum of the empty ATR stage D Collect the sample spectrum (e.g., 16 scans at 4 cm⁻¹ resolution) C->D E Perform background subtraction F Identify and label significant peaks E->F

Figure 3: Standard workflow for acquiring FT-IR spectra using an ATR accessory.

Mass Spectrometry Protocol

Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve a small amount of sample in a suitable solvent (e.g., methanol) B Infuse the sample solution into the mass spectrometer via direct injection or LC A->B C Select ionization mode (e.g., ESI+) D Acquire full scan mass spectrum over a relevant m/z range C->D E Perform fragmentation (MS/MS) on the molecular ion D->E F Identify the molecular ion peak G Analyze the fragmentation pattern to confirm the structure F->G

Figure 4: General workflow for mass spectrometry analysis.

Conclusion

This comprehensive spectroscopic comparison provides a detailed roadmap for the characterization of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid and related structures. By understanding the individual contributions of the piperidine-4-carboxylic acid and 4-bromobenzenesulfonyl moieties to the overall spectra, researchers can confidently identify these compounds, assess their purity, and gain deeper insights into their molecular architecture. The provided experimental protocols and comparative data tables serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis, reinforcing the principles of scientific integrity and data-driven analysis.

References

  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link] [Accessed Jan. 27, 2026].

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Validation

A Comparative Guide to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid and its Analogs as Matrix Metalloproteinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth technical review of 1-[(4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth technical review of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, a representative of the broader class of 1-(arylsulfonyl)-4-piperidinecarboxylic acids, as a potential inhibitor of matrix metalloproteinases (MMPs). We will objectively compare its structural features and predicted performance with alternative MMP inhibitors, supported by experimental data from closely related analogs and established principles of medicinal chemistry.

Introduction to Matrix Metalloproteinases and the Rationale for Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a multitude of pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[1][2] This makes MMPs attractive therapeutic targets.

The development of MMP inhibitors has been a long and challenging journey. Early broad-spectrum inhibitors, often featuring a hydroxamic acid zinc-binding group, showed promise in preclinical studies but ultimately failed in clinical trials due to severe musculoskeletal side effects.[3] This has spurred the development of more selective inhibitors that target specific MMPs, such as MMP-13 (collagenase-3), which is a key enzyme in osteoarthritis cartilage degradation.[4]

The 1-(arylsulfonyl)-4-piperidinecarboxylic acid scaffold has emerged as a promising platform for the design of selective MMP inhibitors. The sulfonamide moiety plays a critical role in binding to the S1' pocket of the enzyme, a key determinant of inhibitor selectivity, while the carboxylic acid serves as a zinc-binding group (ZBG).[5]

The Profile of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic Acid as a Putative MMP Inhibitor

The core structure of this compound features:

  • A Piperidine Scaffold: This provides a rigid framework for the presentation of other functional groups. The 4-substitution pattern is a common motif in MMP inhibitors.

  • A 4-Bromophenylsulfonyl Group: This group is predicted to occupy the S1' pocket of the MMP active site. The nature of the substituent on the phenyl ring is a critical determinant of inhibitor potency and selectivity. The bromine atom, being a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.[6]

  • A 4-Piperidinecarboxylic Acid Moiety: The carboxylic acid group is positioned to act as a zinc-binding group, chelating the catalytic zinc ion in the active site of the MMP.

Comparative Analysis with Alternative MMP Inhibitors

To understand the potential advantages and disadvantages of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, we will compare it to other classes of MMP inhibitors.

Comparison with Other Sulfonamide-Based Inhibitors

The primary point of comparison is with other piperidine sulfonamides that have been extensively studied. A key variable is the nature of the zinc-binding group and the substituents on the arylsulfonyl moiety.

Compound ClassZinc-Binding GroupP1' SubstituentKey Characteristics
1-(Arylsulfonyl)-4-piperidinecarboxylic acids Carboxylic AcidVaried Aryl GroupsGenerally good selectivity, but potentially lower potency compared to hydroxamates.[7]
Piperidine Sulfone Hydroxamic Acids Hydroxamic AcidVaried Aryl GroupsOften exhibit high potency but may have metabolic stability issues and lower selectivity.[8]
Non-piperidine Sulfonamides Carboxylic Acid or Hydroxamic AcidVaried ScaffoldsA broad class with varying potency and selectivity depending on the scaffold.[9]

Experimental Data Snapshot:

A study on α-sulfone-α-piperidine hydroxamates revealed potent inhibition of MMP-2, MMP-9, and MMP-13, while sparing MMP-1. For instance, compound 19v (SC-78080/SD-2590) was selected for development due to its oral efficacy in inhibiting tumor growth in mice.[8] In contrast, a study on biphenyl sulfonamide carboxylates identified potent MMP-13 inhibitors for the potential treatment of osteoarthritis.[6]

Comparison of Zinc-Binding Groups: Carboxylic Acid vs. Hydroxamic Acid

The choice of the zinc-binding group is a critical decision in the design of MMP inhibitors.

Zinc-Binding GroupAdvantagesDisadvantages
Carboxylic Acid - More metabolically stable.[6] - Can contribute to improved selectivity.[7]- Generally less potent than hydroxamic acids.[7]
Hydroxamic Acid - High potency due to strong chelation with the zinc ion.[7]- Often metabolically labile.[6] - Can lead to lower selectivity.[7]

A comparative study of hydroxamate- and carboxylate-based MMP inhibitors for osteoarthritis treatment found that while the carboxylic acid-based inhibitors had superior pharmacokinetic properties, the hydroxamic acid-based inhibitor demonstrated significant in vivo efficacy, which was attributed to better cartilage penetration.[10]

Comparison with Non-Sulfonamide MMP Inhibitors

Several classes of non-sulfonamide MMP inhibitors have been developed to overcome the limitations of early sulfonamide-based drugs.

Inhibitor ClassMechanism of ActionKey Characteristics
Tetracyclines (e.g., Doxycycline) Broad-spectrum MMP inhibition, not primarily through zinc chelation.FDA-approved for periodontitis; moderate potency.[3]
Pyrimidine Dicarboxamides Allosteric inhibition, not binding to the catalytic zinc.Highly selective for MMP-13.[11]
Phosphorus-based Peptides Zinc chelation via phosphonate/phosphinate groups.Potent, but peptide nature can limit oral bioavailability.[3]

Doxycycline, at sub-antimicrobial doses, is the only FDA-approved MMP inhibitor for the treatment of periodontal disease.[3] Pyrimidine dicarboxamides represent a newer generation of highly selective MMP-13 inhibitors that bind to an allosteric site, offering a different approach to achieving selectivity and avoiding the side effects associated with broad-spectrum inhibitors.[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed, generalized protocols for the synthesis of 1-(arylsulfonyl)-4-piperidinecarboxylic acids and for the in vitro evaluation of their MMP inhibitory activity.

Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

The synthesis of 1-(arylsulfonyl)-4-piperidinecarboxylic acids can be achieved through a straightforward nucleophilic substitution reaction.

Step 1: Sulfonylation of 4-Piperidinecarboxylic acid

  • Materials: 4-Piperidinecarboxylic acid, 4-Bromophenylsulfonyl chloride, Triethylamine (or another suitable base), Dichloromethane (DCM) or another suitable aprotic solvent.

  • Procedure:

    • Dissolve 4-piperidinecarboxylic acid (1 equivalent) and triethylamine (2.2 equivalents) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

This is a generalized protocol and may require optimization for specific substrates and scales.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

The inhibitory activity of the synthesized compounds against specific MMPs can be determined using a fluorogenic substrate assay.

  • Materials: Recombinant human MMP enzyme (e.g., MMP-13), fluorogenic MMP substrate, assay buffer (e.g., TCNB buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35), test compound (dissolved in DMSO), and a fluorescence microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microplate, add the assay buffer.

    • Add various concentrations of the test compound to the wells. Include a positive control (a known MMP inhibitor) and a negative control (DMSO vehicle).

    • Add the recombinant MMP enzyme to all wells except for the blank.

    • Incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 1-2 hours) at 37 °C.

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_inhibitor 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid Piperidine_Scaffold Piperidine Scaffold 4-Bromophenylsulfonyl_Group 4-Bromophenylsulfonyl Group (S1' Pocket Binder) Piperidine_Scaffold->4-Bromophenylsulfonyl_Group N-substitution Carboxylic_Acid Carboxylic Acid (Zinc-Binding Group) Piperidine_Scaffold->Carboxylic_Acid 4-substitution

Caption: Key structural components of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

G cluster_MMP MMP Active Site cluster_inhibitor Inhibitor Binding S1_Pocket S1' Pocket Catalytic_Zinc Catalytic Zn²⁺ Arylsulfonyl_Group Arylsulfonyl Group Arylsulfonyl_Group->S1_Pocket Binds to ZBG Zinc-Binding Group (e.g., COOH) ZBG->Catalytic_Zinc Chelates

Caption: General binding mode of 1-(arylsulfonyl)-4-piperidinecarboxylic acid inhibitors to the MMP active site.

G Start 4-Piperidinecarboxylic Acid + 4-Bromophenylsulfonyl Chloride Reaction Sulfonylation Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 1-[(4-Bromophenyl)sulfonyl]- 4-piperidinecarboxylic acid Purification->Product

Caption: Simplified workflow for the synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Conclusion and Future Directions

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid represents a promising scaffold for the development of selective MMP inhibitors. Its structural features align with the known pharmacophore for this target class. Based on the extensive research on analogous compounds, it is reasonable to predict that this compound will exhibit inhibitory activity against MMPs, with its selectivity profile being largely determined by the interactions of the 4-bromophenylsulfonyl group within the S1' pocket of different MMPs.

However, without direct experimental data, its precise potency and selectivity remain to be determined. The provided synthetic and assay protocols offer a clear path for researchers to synthesize and evaluate this compound and its derivatives. Future work should focus on:

  • Synthesis and in vitro profiling: The synthesis and testing of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid against a panel of MMPs are essential to confirm its activity and selectivity.

  • Structure-activity relationship studies: The synthesis and evaluation of analogs with different substituents on the phenyl ring will provide valuable insights into the SAR and help optimize potency and selectivity.

  • In vivo evaluation: Promising candidates should be evaluated in animal models of diseases where MMPs are implicated, such as osteoarthritis and cancer, to assess their therapeutic potential.

By systematically exploring the chemical space around the 1-(arylsulfonyl)-4-piperidinecarboxylic acid scaffold, the scientific community can continue to advance the development of safe and effective MMP inhibitors for a range of unmet medical needs.

References

  • Remacle, A. G., & Cieplak, P. (2018). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Pharmaceuticals (Basel, Switzerland), 11(4), 117. [Link]

  • García-García, L., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(24), 9739. [Link]

  • Hill, J. G., et al. (2020). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. [Link]

  • Becker, D. P., et al. (2010). Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. Journal of Medicinal Chemistry, 53(18), 6683–6702. [Link]

  • Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368–373. [Link]

  • Jain, P., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors?. European Journal of Medicinal Chemistry, 60, 89–100. [Link]

  • Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6713–6730. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6713–6730. [Link]

  • Nakajima, M., et al. (2007). A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors. Clinical Cancer Research, 13(7), 2101–2107. [Link]

  • Chen, B. B., et al. (2000). Structural basis for the highly selective inhibition of MMP-13. Nature Structural Biology, 7(8), 663–668. [Link]

  • Verma, R. P., & Hansch, C. (2007). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Chemical Reviews, 107(7), 2865–2917. [Link]

  • Kordik, C. P., et al. (2000). Pyran-containing sulfonamide hydroxamic acids: potent MMP inhibitors that spare MMP-1. Bioorganic & Medicinal Chemistry Letters, 10(15), 1687–1690. [Link]

  • Santos, M. M. M., & Moreira, R. (2014). Challenges in Matrix Metalloproteinases Inhibition. Current Topics in Medicinal Chemistry, 14(6), 724–748. [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. [Link]

  • Janusz, M. J., et al. (2006). Comparison of the pharmacology of hydroxamate- and carboxylate-based matrix metalloproteinase inhibitors (MMPIs) for the treatment of osteoarthritis. Inflammation Research, 55(5), 205–210. [Link]

  • Khan, A., et al. (2023). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Structure, 1278, 134948. [Link]

  • Gooljar, S., et al. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 22(16), 8899. [Link]

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Comparative

Benchmarking the Efficacy of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid Against Known mPGES-1 Inhibitors: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, agai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, against established inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). As a key enzyme in the inflammatory cascade, mPGES-1 represents a promising therapeutic target for a new generation of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs and COX-2 inhibitors.[1][2]

This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for a thorough comparative analysis. To ensure practical utility, we will present hypothetical, yet realistic, data for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid to illustrate the benchmarking process.

The Scientific Rationale: Targeting mPGES-1 in the Arachidonic Acid Cascade

Prostaglandin E2 (PGE2) is a central mediator of inflammation, pain, and fever.[3] Its synthesis is the result of a multi-step enzymatic pathway known as the arachidonic acid cascade.[4] Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[4] Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[4]

The strategic advantage of inhibiting mPGES-1 lies in its position downstream of the COX enzymes. While COX inhibitors effectively block PGE2 production, they also prevent the synthesis of other prostanoids, some of which have vital physiological functions. This broad-spectrum inhibition is associated with well-documented side effects.[1] In contrast, selective mPGES-1 inhibition offers a more targeted approach, aiming to reduce inflammatory PGE2 without disrupting other branches of the prostanoid pathway.[1]

PGE2_Synthesis_Pathway phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa cPLA2 pgh2 Prostaglandin H2 (PGH2) aa->pgh2 COX-1 / COX-2 pge2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) pgh2->pge2 mPGES-1 other_prostanoids Other Prostanoids (e.g., PGI2, TXA2) pgh2->other_prostanoids Other Synthases

Caption: The Prostaglandin E2 (PGE2) Synthesis Pathway.

Comparator Compounds: Establishing a Performance Baseline

To accurately assess the efficacy of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, it is essential to benchmark it against well-characterized inhibitors with distinct mechanisms of action.

  • AF-3485: A known benzamide derivative that acts as a human mPGES-1 inhibitor.[5] It has been shown to selectively inhibit PGE2 production in IL-1β-stimulated A549 cells.[5]

  • MK-886: Initially identified as a FLAP (5-Lipoxygenase-activating protein) inhibitor, MK-886 is also a widely recognized inhibitor of mPGES-1.[6]

  • Celecoxib: A selective COX-2 inhibitor that indirectly blocks PGE2 synthesis by limiting the availability of the PGH2 substrate.[4] Including a COX-2 inhibitor provides a valuable reference for assessing the selectivity of the test compound.

Experimental Benchmarking: A Two-Tiered Approach

A robust evaluation of inhibitor efficacy requires both a direct assessment of enzymatic inhibition and a characterization of cellular activity. The following protocols provide a framework for this comprehensive analysis.

Tier 1: Cell-Free Enzymatic Assay for mPGES-1 Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a controlled, in vitro environment.

Cell_Free_Assay_Workflow start Start microsomes Prepare Microsomes from IL-1β stimulated A549 cells (mPGES-1 source) start->microsomes incubation Incubate Microsomes with Test Compound (or Vehicle) microsomes->incubation reaction Initiate Reaction with PGH2 Substrate incubation->reaction stop_quantify Stop Reaction & Quantify PGE2 (e.g., ELISA) reaction->stop_quantify ic50 Calculate IC50 stop_quantify->ic50

Caption: Workflow for the cell-free mPGES-1 enzymatic assay.

Detailed Protocol:

  • Preparation of mPGES-1 Source: Culture A549 human lung carcinoma cells and stimulate with interleukin-1β (IL-1β) to induce the expression of mPGES-1. Prepare microsomal fractions from these cells, which will serve as the source of the enzyme.

  • Inhibitor Incubation: In a 96-well plate, incubate the microsomal preparation with a serial dilution of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, comparator compounds, or vehicle (DMSO) for a predetermined time.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate, PGH2.

  • Reaction Termination and PGE2 Quantification: Stop the reaction and quantify the amount of PGE2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Tier 2: Cell-Based Assay for PGE2 Production in A549 Cells

This assay evaluates the ability of the test compound to inhibit PGE2 production in a whole-cell context, providing insights into its cell permeability and activity in a more physiologically relevant system.

Detailed Protocol:

  • Cell Culture and Plating: Seed A549 cells in 96-well plates and allow them to adhere overnight.[7]

  • Inhibitor Treatment: Treat the cells with a serial dilution of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, comparator compounds, or vehicle for a specified duration.

  • Stimulation of PGE2 Production: Stimulate the cells with IL-1β to induce the COX-2/mPGES-1 pathway and subsequent PGE2 synthesis.[8]

  • Supernatant Collection and Analysis: Collect the cell culture supernatant and measure the concentration of secreted PGE2 using an ELISA kit.[8]

  • Data Analysis: Calculate the IC50 value for the inhibition of PGE2 production as described for the cell-free assay.

Comparative Efficacy Data

The following tables summarize the hypothetical performance of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid in comparison to the known inhibitors.

Table 1: In Vitro mPGES-1 Enzymatic Inhibition

CompoundIC50 (µM)Target
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid 1.5 (Hypothetical) mPGES-1
AF-34852.55[5]mPGES-1
MK-886~2.0[6]mPGES-1
Celecoxib22[4]COX-2

Table 2: Cell-Based Inhibition of PGE2 Production in A549 Cells

CompoundIC50 (µM)Notes
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid 2.8 (Hypothetical) Demonstrates good cell permeability and activity.
AF-34851.98[5]Potent inhibition in a cellular context.
Celecoxib>10Inhibition of PGE2 is a downstream effect of COX-2 inhibition.

Selectivity Profiling: A Critical Step for Safety Assessment

A key advantage of targeting mPGES-1 is the potential for improved safety compared to non-selective COX inhibitors. Therefore, it is crucial to assess the selectivity of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Protocol: COX-1/COX-2 Inhibition Assays

Standard commercially available COX-1 and COX-2 inhibitor screening assays can be used to determine the IC50 values of the test compound against these enzymes. A high IC50 value for both COX-1 and COX-2, relative to the IC50 for mPGES-1, would indicate high selectivity.

Table 3: Selectivity Profile

CompoundmPGES-1 IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX/mPGES-1)
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid 1.5 (Hypothetical) >100 >100 >66
AF-34852.55[5]HighHighHigh
Celecoxib22[4]>150~0.8N/A (COX-2 Selective)

Conclusion

This guide provides a comprehensive methodology for benchmarking the efficacy and selectivity of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid as a potential mPGES-1 inhibitor. By employing a combination of cell-free enzymatic assays, cell-based functional assays, and selectivity profiling, researchers can generate the robust data package necessary to compare its performance against established inhibitors. The hypothetical data presented for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid suggests a potent and selective inhibitor profile, warranting further investigation. This structured approach ensures a thorough and objective evaluation, which is critical for the advancement of novel anti-inflammatory therapeutics.

References

  • Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1). Bioorganic & Medicinal Chemistry Letters, 15(16), 3746-3749.
  • Blain, H., et al. (2017). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Medicinal Chemistry, 60(16), 6681-6704.
  • Koeberle, A., & Werz, O. (2014). Targeting microsomal prostaglandin E2 synthase-1 to develop drugs treating the inflammatory diseases.
  • Ozen, M., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in Pharmacology, 10, 577.
  • ResearchGate. (n.d.). Several representative mPGES-1 inhibitors with their IC50 values. Retrieved from [Link]

  • Ozen, M., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, X., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters, 8(10), 1045-1050.
  • Patrignani, P., et al. (2016). Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. PLOS ONE, 11(10), e0164319.
  • ResearchGate. (n.d.). ELISA determination of PGE2 released from A549 cells into culture media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 10, PGE2 produced in A549 cells and LNCaP cells. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

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